Fmoc-N-Me-Ser(tBu)-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSAXALAXPNFMG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426642 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197632-77-2 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-N-Me-Ser(tBu)-OH (CAS: 197632-77-2): A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-N-Me-Ser(tBu)-OH is a specialized amino acid derivative crucial for the synthesis of complex and modified peptides. Its unique N-methylated backbone and protected side chain offer strategic advantages in drug design and development by enhancing proteolytic stability and modulating peptide conformation. This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS).
Core Properties and Specifications
This compound is a white to off-white solid, valued for its high purity in demanding synthetic applications.[1] Key physicochemical data are summarized below, providing a baseline for its use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 197632-77-2 | [1][2] |
| Molecular Formula | C23H27NO5 | [1][2] |
| Molecular Weight | 397.47 g/mol | [1][2] |
| Appearance | White to off-white solid/powder or crystals | [1][2] |
| Purity | ≥95.0% - 99.5% (HPLC/Chiral HPLC) | [1][3] |
| Melting Point | 213-218 °C | [2][4] |
| Optical Rotation | [a]D20 = 2 ± 1 ° (c=1 in MeOH) | [1] |
| Storage Conditions | 2-8°C | [1][2][4] |
Applications in Peptide Science
The primary application of this compound lies in Fmoc solid-phase peptide synthesis (SPPS) .[2][4] The incorporation of N-methylated amino acids like this serine derivative into peptide sequences is a key strategy for:
-
Enhancing Proteolytic Stability: The N-methyl group provides steric hindrance, making the adjacent peptide bond resistant to cleavage by proteases. This can improve the in vivo half-life of peptide-based therapeutics.
-
Modulating Conformation: N-methylation restricts the conformational flexibility of the peptide backbone, which can be used to lock the peptide into a bioactive conformation and improve target affinity and specificity.
-
Improving Pharmacokinetic Properties: Increased stability and altered conformation can lead to improved oral bioavailability and better overall pharmacokinetic profiles for drug candidates.[5]
While this derivative is a building block, the resulting N-methylated peptides are versatile tools in drug development, potentially targeting a wide array of biological processes, including cellular signaling pathways.[1][6]
Experimental Protocols: Solid-Phase Peptide Synthesis
The incorporation of N-methylated amino acids such as this compound into a growing peptide chain is challenging due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[7] Therefore, optimized protocols are required.
Manual SPPS Protocol for Incorporating this compound
This protocol outlines a typical manual procedure for coupling this compound onto a resin-bound peptide chain.
1. Resin Preparation:
- Swell the desired resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
- Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF (one 5-minute treatment followed by one 10-minute treatment).
- Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
2. Activation and Coupling of this compound:
- In a separate vial, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 2-4 hours at room temperature. Note: Longer coupling times are often necessary for N-methylated residues compared to standard amino acids.
3. Monitoring the Coupling Reaction:
- The standard Kaiser test is not effective for secondary amines. Use the Isatin test or the Bromophenol Blue test to monitor the coupling progress.
- To perform the Bromophenol Blue test:
- Take a small sample of the resin and wash it with methanol.
- Add a few drops of 0.1% Bromophenol Blue solution in DMF.
- A blue or green color indicates incomplete coupling, while a yellow color indicates completion.[8]
4. Recoupling (if necessary):
- If the monitoring test indicates an incomplete reaction, drain the reaction vessel and repeat the coupling step with a freshly prepared activated solution of this compound.
5. Capping (Optional but Recommended):
- If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
6. Continuation of Synthesis:
- After successful coupling, wash the resin thoroughly with DMF and proceed to the deprotection step for the newly added residue to continue the peptide chain elongation.
7. Final Cleavage and Deprotection:
- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on the N-methylated serine) are removed.
- A standard cleavage cocktail for this purpose is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The reaction is typically carried out for 2-3 hours at room temperature.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, wash, and dry under vacuum.
8. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Visualizing Workflows and Concepts
Diagrams can clarify complex processes and relationships. Below are Graphviz-generated diagrams illustrating the SPPS workflow and the conceptual role of N-methylated peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
The Impact of N-Methylation on Peptide Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, represents a critical strategy in medicinal chemistry for optimizing the therapeutic potential of peptide-based drugs. This modification introduces significant conformational constraints that can profoundly influence a peptide's bioactivity, enzymatic stability, and membrane permeability. This in-depth technical guide explores the multifaceted role of N-methylation in dictating peptide conformation, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Conformational Consequences of N-Methylation
The introduction of a methyl group on the backbone amide nitrogen imparts several key structural changes:
-
Steric Hindrance and Torsional Angles: The added methyl group introduces steric bulk, which restricts the rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of the peptide backbone. This limitation in conformational freedom can favor specific secondary structures, such as β-turns, and can significantly alter the overall three-dimensional shape of the peptide.[1][2] The peptide bond preceding the N-methylated residue is also more prone to adopting a cis conformation, a feature that can dramatically influence the peptide's architecture.
-
Hydrogen Bonding: N-methylation removes the amide proton, which acts as a hydrogen bond donor. This modification disrupts the formation of intramolecular hydrogen bonds that are crucial for stabilizing secondary structures like α-helices and β-sheets.[3] Consequently, N-methylation can act as a "helix breaker" but can also promote the formation of alternative hydrogen bonding networks and turn structures.
-
Lipophilicity: The addition of a methyl group increases the lipophilicity of the peptide. This enhanced "greasiness" can improve the peptide's ability to cross cell membranes, a significant advantage for oral bioavailability.
Quantitative Impact of N-Methylation on Peptide Properties
The conformational changes induced by N-methylation translate into measurable differences in a peptide's biological and pharmacological properties. The following tables summarize quantitative data from various studies, highlighting the impact of this modification.
Table 1: Effect of N-Methylation on Receptor Binding Affinity
| Peptide Class | Target Receptor | Peptide/Analog | Modification | IC50 (nM) | Fold Change vs. Unmodified | Reference |
| RGD Peptides | Integrin αvβ3 | c(-RGDfK-) | Unmodified | 2.6 ± 0.6 | - | [4] |
| c(-RGDfK-)[MPA] | Monovalent ligand with spacer | 3.4 ± 0.4 | 0.76 | [4] | ||
| [c(-RGDfE-)[HexPPPPPP]]2K-cta | Divalent, polyproline spacer | 0.17 ± 0.03 | 15.3 | [4] | ||
| E[c(RGDyK)]2 | Dimeric RGD | 79.2 ± 4.2 | - | [5] | ||
| FPTA-RGD2 | Modified dimeric RGD | 144 ± 6.5 | 0.55 | [5] | ||
| Somatostatin (B550006) Analogs | Somatostatin Receptor 2 (SST2) | natLu-DOTA-ST8950 | N-methylated analog | 0.37 | - | [6] |
| natLu-DOTA-NOC | N-methylated analog | 0.51 | - | [6] | ||
| Somatostatin Antagonist | Human Somatostatin Receptor 2 (hsst2) | Lead Antagonist | Unmodified | - | - | [7] |
| Analog 5 | N-Methylation at Lys(9) | 0.73 (inhibition of GH release) | ~4-fold increase in potency | [7] |
Table 2: Influence of N-Methylation on Proteolytic Stability and Permeability
| Peptide | Modification | Stability Assay | Half-life (t1/2) | Permeability Assay | Permeability (x 10-6 cm/s) | Reference |
| Cyclic Hexapeptide 1 | Unmodified | Human Plasma | > 360 min | RRCK | 1.8 | [8] |
| Cyclic Hexapeptide 3 | Trimethylated analog of 1 | Human Plasma | > 360 min | RRCK | - | [8] |
| Cyclosporine A (CSA) | Naturally N-methylated | Human Plasma | > 360 min | RRCK | 1.1 | [8] |
Table 3: Representative Dihedral Angles (Φ, Ψ) in N-Methylated Peptides
| Peptide Fragment | Residue | Φ (degrees) | Ψ (degrees) | Reference |
| Ac-Ala-NHMe | Ala | -135 | +135 | [9] |
| N-formyl-L-alanine amide | Ala | -145.7 | 145.5 | [7] |
| N-formyl-L-alanine amide | Ala | -156.2 | 149.9 | [7] |
Key Signaling Pathways Influenced by N-Methylated Peptides
N-methylated peptides often target key signaling hubs, such as G-protein coupled receptors (GPCRs) and integrins. Understanding these pathways is crucial for rational drug design.
GPCR Signaling (Gαq Pathway)
Many bioactive peptides, including somatostatin analogs, exert their effects through GPCRs. The Gαq pathway is a common downstream cascade.
Integrin αvβ3 Signaling
N-methylated RGD (Arginine-Glycine-Aspartic acid) peptides are well-known inhibitors of integrin αvβ3, which plays a crucial role in cell adhesion, migration, and angiogenesis.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
This protocol outlines a general method for the on-resin N-methylation of a peptide during Fmoc-based SPPS.
Workflow for On-Resin N-Methylation:
Detailed Methodology:
-
Resin Preparation: Start with the peptide chain assembled on a solid support (e.g., Rink amide resin) with the N-terminal Fmoc group removed.
-
Sulfonylation: To the resin, add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 2,4,6-collidine in N-methylpyrrolidone (NMP). Allow the reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with NMP to remove excess reagents.
-
Methylation: Treat the resin with a solution of 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and methyl iodide (MeI) in NMP. The reaction is typically complete within 30 minutes.
-
Washing: Wash the resin with NMP.
-
Desulfonylation: Remove the o-NBS protecting group by treating the resin with a solution of β-mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP for 5-10 minutes.
-
Washing: Wash the resin extensively with NMP and dichloromethane (B109758) (DCM).
-
Continuation of SPPS: The now N-methylated amine is ready for the coupling of the next Fmoc-protected amino acid. Note that coupling to a secondary amine is often slower and may require stronger coupling reagents (e.g., HATU) and/or longer reaction times.
-
Cleavage and Purification: After the full peptide sequence is synthesized, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the crude peptide by reverse-phase HPLC.
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool to elucidate the three-dimensional structure of N-methylated peptides in solution.
Experimental Parameters:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or a mixture of H₂O/D₂O with an organic co-solvent) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to assess sample purity and observe the chemical shifts of the amide and alpha protons. The N-methyl group will appear as a singlet, typically between 2.5 and 3.5 ppm.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Crucial for determining through-space proximities between protons. NOE cross-peaks between backbone and side-chain protons provide distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.
-
¹H-¹⁵N HSQC (if ¹⁵N labeling is used): Provides information on the backbone amide environment.
-
-
Structure Calculation: The distance restraints obtained from NOESY/ROESY spectra, along with dihedral angle restraints derived from coupling constants (if measurable), are used as input for structure calculation programs like CYANA, XPLOR-NIH, or CNS to generate a family of conformers consistent with the NMR data.
X-ray Crystallography
X-ray crystallography provides a high-resolution, solid-state structure of a peptide.
Methodology:
-
Crystallization Screening: The purified N-methylated peptide is screened against a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[9] Peptide concentrations are typically in the range of 5-20 mg/mL.
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, single crystals suitable for X-ray diffraction.
-
Data Collection: A suitable crystal is mounted and cryo-cooled in a stream of liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data is processed to obtain electron density maps. The peptide structure is then built into the electron density and refined to yield the final atomic coordinates. For novel structures, phasing may be achieved through methods like molecular replacement (if a homologous structure exists) or by incorporating heavy atoms.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and conformational landscape of N-methylated peptides in a simulated environment (e.g., in water or a lipid bilayer).
General Workflow using GROMACS:
Protocol Outline:
-
System Preparation:
-
Obtain or build a starting structure of the N-methylated peptide in PDB format.
-
Generate a molecular topology for the peptide using a force field (e.g., AMBER, CHARMM, OPLS). This is a critical step, as parameters for the N-methylated residue may need to be created or modified if they are not standard in the chosen force field.
-
-
Solvation and Ionization:
-
Define a simulation box and fill it with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the overall charge of the system.
-
-
Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
-
Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production MD: Run the main simulation for a desired length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Analysis: Analyze the resulting trajectory to study the peptide's conformational dynamics, including RMSD (root-mean-square deviation), RMSF (root-mean-square fluctuation), hydrogen bonding patterns, and the distribution of phi and psi dihedral angles.
Conclusion
N-methylation is a powerful and versatile tool in peptide drug design, offering a means to rationally modulate a peptide's conformational landscape. By introducing steric constraints and altering hydrogen bonding capabilities, this modification can lead to enhanced proteolytic stability, improved membrane permeability, and optimized receptor binding affinity. A thorough understanding of the structural consequences of N-methylation, coupled with robust experimental and computational techniques for characterization, is essential for the successful development of next-generation peptide therapeutics.
References
- 1. αVβ3 Integrin Regulates Macrophage Inflammatory Responses via PI3 Kinase/Akt-Dependent NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 4. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a New 177Lu-Labeled Somatostatin Analog for the Treatment of Tumors Expressing Somatostatin Receptor Subtypes 2 and 5 [mdpi.com]
- 7. Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of N-Methylated Serine in Peptide Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug discovery. Among the various chemical alterations, N-methylation of the peptide backbone has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. This in-depth technical guide focuses on the benefits and practical considerations of incorporating a specific N-methylated amino acid, N-methylated serine (N-Me-Ser), into peptide design. By exploring its impact on peptide structure and function, alongside detailed experimental protocols, this guide serves as a comprehensive resource for researchers aiming to leverage N-methylation to develop next-generation peptide therapeutics.
Core Benefits of N-Methylated Serine Incorporation
The introduction of a methyl group onto the amide nitrogen of a serine residue can profoundly alter the physicochemical and biological properties of a peptide. These changes collectively contribute to improved "drug-like" characteristics.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation by proteases. The methyl group provides steric hindrance at the amide bond, disrupting the recognition and cleavage by a wide range of endo- and exopeptidases that are abundant in biological fluids.[1][2][3] This increased stability translates to a longer circulating half-life in vivo, a critical factor for maintaining therapeutic concentrations.
Improved Cell Permeability
N-methylation can enhance a peptide's ability to cross cellular membranes. The replacement of the amide proton with a methyl group reduces the hydrogen bond donor capacity of the peptide backbone. This modification can lead to a more compact, lipophilic conformation that is less solvated by water, thereby lowering the energetic barrier for partitioning into the lipid bilayer of cell membranes.[3][4]
Conformational Control and Receptor Affinity
N-methylation restricts the conformational flexibility of the peptide backbone, which can favor a bioactive conformation for receptor binding.[3] By locking the peptide into a specific three-dimensional structure, N-methylation can lead to increased receptor binding affinity and selectivity. However, the effect is highly dependent on the position of the N-methylation and the specific receptor-ligand interaction. In some cases, it can also lead to a decrease in affinity if the induced conformation is not optimal for binding.
A notable example is the N-methylation of Serine at position 13 in a somatostatin (B550006) analog. This modification resulted in a significant increase in binding affinity for the human somatostatin receptor subtype 1 (sst1), demonstrating the potential of N-methyl-serine to fine-tune receptor interactions.
Quantitative Data on the Impact of N-Methylated Serine
The following tables summarize quantitative data from literature, illustrating the impact of N-methylation on key peptide properties. While comprehensive data for a single peptide comparing serine with N-methyl-serine across all parameters is scarce, the available information provides valuable insights.
Table 1: Effect of N-Methylation on Receptor Binding Affinity
| Peptide Analog | Target Receptor | IC50 (nM) | Fold Change in Affinity | Reference |
| des-AA¹˒²˒⁵-[D-Trp⁸,IAmp⁹]SRIF | human sst1 | 15 ± 2 | - | [5] |
| des-AA¹˒²˒⁵-[D-Trp⁸,IAmp⁹,(NαMe)Ser¹³]SRIF | human sst1 | 3.6 ± 0.3 | ~4.2-fold increase | [5] |
Table 2: Illustrative Effect of N-Methylation on Proteolytic Stability
| Peptide | Matrix | Half-life (t½) | Reference |
| Peptide5 (H-VDCFLSRPTEKT-OH) | 25% Human Serum | ~10 hours | [5] |
| Peptide5 with N-Me-Lys | 25% Human Serum | > 48 hours | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of peptides containing N-methylated serine.
Synthesis of Peptides Containing N-Methylated Serine
The synthesis of peptides containing N-methylated amino acids presents unique challenges due to the steric hindrance of the N-methyl group, which can lead to slower and incomplete coupling reactions. The hydroxyl group of serine further complicates this process, necessitating appropriate side-chain protection.
This protocol outlines the manual synthesis of a generic peptide containing Fmoc-N-Me-Ser(tBu)-OH using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Deprotection reagent: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of this compound:
-
Activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-3 minutes.
-
Coupling: Add the activation mixture to the deprotected resin. Agitate at room temperature for 4-6 hours, or overnight if necessary.
-
Monitoring: The Kaiser test is not effective for N-methylated amino acids. Use a bromophenol blue test to monitor the coupling progress. A yellow color indicates completion, while blue or green indicates an incomplete reaction. If the reaction is incomplete, a second coupling (double coupling) may be necessary.
-
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
Proteolytic Stability Assay
This protocol provides a general method to assess the stability of an N-methylated serine-containing peptide in the presence of human serum.
Materials:
-
N-methylated peptide and its non-methylated serine counterpart
-
Human serum
-
Reaction buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid, TFA)
-
HPLC system with a C18 column
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the test peptides in the reaction buffer.
-
Incubation:
-
Add the peptide stock solution to pre-warmed human serum to a final peptide concentration of 10-100 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to an equal volume of quenching solution to stop the enzymatic degradation.
-
Sample Preparation: Centrifuge the quenched samples to pellet precipitated proteins. Collect the supernatant.
-
HPLC Analysis: Analyze the amount of intact peptide remaining in the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 214 or 280 nm).
-
Data Analysis:
-
Generate a standard curve for each peptide to quantify its concentration.
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
Compare the half-life of the N-methylated peptide to its non-methylated control.
-
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptides (N-methylated and non-methylated)
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.
-
Donor Plate Preparation: Dissolve the test peptides in PBS to a known concentration and add them to the wells of the coated donor plate.
-
Incubation: Place the donor plate into the acceptor plate, ensuring contact between the artificial membrane and the acceptor solution. Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))
where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
Visualizations: Workflows and Pathways
Visual representations are crucial for understanding complex biological and chemical processes. The following diagrams, created using the DOT language, illustrate key concepts in the design and evaluation of N-methylated peptides.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and evaluation of N-methylated serine peptides.
Logical Relationships of N-Methylation Benefits
Caption: Logical relationships of the benefits of N-methylated serine in peptide design.
Representative GPCR Signaling Pathway
Caption: A representative GPCR signaling pathway (Gi-coupled) modulated by a peptide agonist.
Conclusion
The incorporation of N-methylated serine is a valuable tool in the arsenal (B13267) of peptide medicinal chemists. It offers a strategic approach to enhancing the proteolytic stability, cell permeability, and receptor binding characteristics of peptide drug candidates. While the synthesis of N-methylated peptides requires specialized protocols and careful optimization, the potential therapeutic benefits are substantial. The data and protocols presented in this guide provide a solid foundation for researchers to explore the potential of N-methylated serine in their own peptide design and drug discovery efforts. As our understanding of the nuanced effects of N-methylation on peptide conformation and function continues to grow, so too will our ability to rationally design highly effective and bioavailable peptide therapeutics.
References
- 1. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fmoc-N-Me-Ser(tBu)-OH for Enhanced Peptide Metabolic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their susceptibility to metabolic degradation, leading to short in vivo half-lives and reduced efficacy. A key strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Ser(tBu)-OH, sterically shields the amide bond from proteolytic enzymes, thereby enhancing metabolic stability. This technical guide provides an in-depth overview of the use of this compound in solid-phase peptide synthesis (SPPS), its impact on peptide properties, and detailed experimental protocols for its application and evaluation.
The Core Principles of N-Methylation for Metabolic Stability
N-methylation, the substitution of the amide proton with a methyl group, introduces significant conformational and physicochemical changes to a peptide. This modification imparts metabolic stability primarily through steric hindrance. Proteolytic enzymes, which recognize and cleave specific peptide sequences, are often impeded by the presence of the N-methyl group, which disrupts the necessary hydrogen bonding for enzyme-substrate recognition and sterically blocks the enzyme's active site.[1]
Beyond stability, N-methylation can influence a peptide's conformational flexibility. The restriction of backbone rotation can lock the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.[1] However, this conformational constraint can also lead to a decrease in activity if the induced conformation is not optimal for receptor interaction.[2] Therefore, a systematic "N-methyl scan" is often employed to identify the optimal positions for methylation within a peptide sequence.[3]
Properties of this compound
This compound is a key building block for introducing N-methylated serine residues during Fmoc-based solid-phase peptide synthesis.
| Property | Value |
| Chemical Name | Fmoc-N-methyl-O-tert-butyl-L-serine |
| CAS Number | 197632-77-2 |
| Molecular Formula | C₂₃H₂₇NO₅ |
| Molecular Weight | 397.5 g/mol |
| Appearance | White to light yellow crystal powder |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone |
| Storage | 2-8°C |
Impact of N-Methylation on Peptide Stability: Quantitative Data
The introduction of N-methylated amino acids has been shown to significantly increase the half-life of peptides in biological fluids. While specific data for N-methyl-serine is dispersed across various studies, the general trend is a marked improvement in stability.
| Peptide | Modification | Half-life in Human Serum (t½) | Fold Increase in Stability | Reference |
| Model Peptide R1 | Unmodified | ~10 min | - | [4] |
| N-Me-Ala at P1 | > 80 min | > 8 | [4] | |
| N-Me-Val at P2 | ~60 min | 6 | [4] | |
| Melanocortin Analog | Backbone Cyclized | Susceptible to degradation | - | [2] |
| N-Methylated & Backbone Cyclized | Resistant to degradation by intestinal enzymes | Significant | [2] | |
| GLP-1 | Native | ~2 min | - | [5] |
| Semaglutide (contains Aib, a sterically hindered amino acid) | Very long (resistant to DPP-4) | Significant | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
The coupling of N-methylated amino acids is notoriously challenging due to the steric hindrance of the N-methyl group and the decreased nucleophilicity of the secondary amine. This often leads to slower reaction kinetics and incomplete couplings. To overcome these challenges, more potent coupling reagents and optimized conditions, such as microwave irradiation, are often employed.[6]
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an alternative potent coupling reagent.
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 5 min and then 15 min) to remove the Fmoc protecting group from the preceding amino acid. Wash the resin thoroughly with DMF.
-
Coupling of this compound (Manual Synthesis):
-
In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with HATU (0.95 equivalents to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, this time may be extended, or microwave heating can be applied.
-
Microwave-Assisted Coupling: Perform the coupling in a microwave peptide synthesizer at a controlled temperature (e.g., 50-75°C) for 10-30 minutes.[6]
-
-
Monitoring the Coupling: After the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is necessary.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a general procedure to assess the metabolic stability of a peptide in human plasma.
Materials:
-
Test peptide (e.g., with and without N-Me-Ser)
-
Human plasma (from a pool of donors, with anticoagulant like heparin or EDTA)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) or acetonitrile (B52724) (ACN) for protein precipitation
-
LC-MS system
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Spike the test peptide into the plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a protein precipitating agent (e.g., 3 volumes of cold ACN or 10% TCA).
-
Sample Preparation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS to quantify the amount of remaining parent peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
Visualization of Workflows and Pathways
Peptide Synthesis and Stability Workflow
Caption: General workflow for peptide synthesis, purification, and stability assessment.
Somatostatin (B550006) Receptor Signaling Pathway
Somatostatin and its analogs, some of which incorporate N-methylated amino acids for enhanced stability, exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[7][8]
Caption: Simplified somatostatin receptor signaling cascade.
GLP-1 Receptor Signaling Pathway
Glucagon-like peptide-1 (GLP-1) receptor agonists are crucial therapeutics for type 2 diabetes. Stability enhancement through modifications like N-methylation is an active area of research. The GLP-1 receptor is also a GPCR, primarily coupling to Gs proteins.[9][10]
Caption: Key signaling events following GLP-1 receptor activation in pancreatic β-cells.
Conclusion
The incorporation of this compound is a powerful tool in peptide drug discovery to enhance metabolic stability and fine-tune conformational properties. While the synthetic challenges associated with sterically hindered N-methylated amino acids are significant, the use of potent coupling reagents and optimized protocols can lead to the successful synthesis of more robust and efficacious peptide therapeutics. The provided protocols and workflows serve as a foundational guide for researchers aiming to leverage N-methylation to improve the pharmacokinetic profiles of their peptide candidates. Further investigation into the precise quantitative effects of N-methyl-serine on the stability of a wider range of peptides will continue to refine the strategic application of this valuable modification.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. mdpi.com [mdpi.com]
- 8. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
The Transformative Power of N-Methylation in Peptidomimetic Drug Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids into peptidomimetics has emerged as a powerful tool in medicinal chemistry to overcome the inherent pharmacokinetic limitations of peptide-based therapeutics. This in-depth guide explores the profound biological impact of this modification, offering a comprehensive overview of its effects on proteolytic stability, cell permeability, and receptor affinity. Detailed experimental protocols, quantitative data, and visual representations of key biological processes are provided to equip researchers with the knowledge to effectively leverage N-methylation in the design of next-generation therapeutics.
Core Biological Impacts of N-Methylation
N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, imparts significant conformational and physicochemical changes that translate into tangible therapeutic advantages.
Enhanced Proteolytic Stability
One of the most significant benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation by proteases.[1] The methyl group provides steric hindrance, physically obstructing the approach of proteases to the scissile amide bond.[1] Furthermore, the absence of the amide proton disrupts the hydrogen-bonding interactions crucial for enzyme recognition and binding, thereby preventing cleavage.[1] This enhanced stability leads to a longer in vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.[2]
Improved Cell Permeability and Oral Bioavailability
N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a key determinant of oral bioavailability.[3] By replacing a hydrogen bond donor (the amide proton) with a lipophilic methyl group, the overall hydrophobicity of the peptide is increased.[2] This modification can disrupt the intramolecular and intermolecular hydrogen bonding networks that favor an extended conformation in aqueous environments, allowing the peptide to adopt a more compact, membrane-permeable conformation.[3] This "chameleon-like" behavior is exemplified by the naturally occurring, orally bioavailable cyclic peptide cyclosporine A, which contains seven N-methylated residues.[4]
Conformational Control and Receptor Affinity
The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone by creating a steric clash that disfavors certain dihedral angles.[5] This conformational constraint can lock the peptidomimetic into a bioactive conformation, leading to increased receptor binding affinity and selectivity.[2] However, the effect on binding affinity is highly context-dependent. While pre-organizing a peptide into its receptor-bound conformation can be advantageous, an unfavorable conformational bias induced by N-methylation can also lead to a decrease in affinity.[6] Therefore, a systematic "N-methyl scan," where each residue is sequentially replaced with its N-methylated counterpart, is often employed to identify positions where methylation is beneficial.[4]
Quantitative Impact of N-Methylation on Peptidomimetic Properties
The following tables summarize the quantitative effects of N-methylation on key pharmacological parameters of various peptidomimetics, providing a clear comparison between parent peptides and their N-methylated analogs.
Table 1: Effect of N-Methylation on Receptor Binding Affinity
| Peptide/Peptidomimetic | Target Receptor | Modification | IC50 / Ki (nM) | Fold Change | Reference |
| c(phg-isoDGR-k) | α5β1 Integrin | Parent | - | - | [7] |
| c(phg-isoDGR-(NMe)k) | α5β1 Integrin | N-Me-Lys | - | - | [7] |
| c(RG-N(Me)D-f-N(Me)V) | ανβ3 Integrin | N-Me-Asp, N-Me-Val | 5.9 | - | [8] |
| HIV-1 FSS RNA Binder 1Z | HIV-1 FSS RNA | Parent | 1000 | - | [9] |
| HIV-1 FSS RNA Binder 2Z | HIV-1 FSS RNA | N-Me-Arg | 140 | 7.1x increase | [9] |
| HIV-1 FSS RNA Binder 3Z | HIV-1 FSS RNA | N-Me-Gln | 12 | 83.3x increase | [9] |
| HIV-1 FSS RNA Binder 4Z | HIV-1 FSS RNA | N-Me-Asn | 4 | 250x increase | [9] |
Table 2: Effect of N-Methylation on Proteolytic Stability
| Peptide | Protease | Modification | Half-life (t½) | Fold Increase | Reference |
| Peptide 2 | Human Blood Plasma | Parent | 3.2 h | - | [10] |
| Peptide 3 | Human Blood Plasma | Modified | 50.5 h | 15.8x | [10] |
| G-protein Ligand | Trypsin | Unmodified | < 1 min | - | [11] |
| N-Me-L8 G-protein Ligand | Trypsin | N-Me-Leu8 | > 1000 min | > 1000x | [11] |
| N-Me-K G-protein Ligand | Trypsin | N-Me-Lys | 72 min | 72x | [11] |
Table 3: Effect of N-Methylation on Cell Permeability
| Peptide | Assay | Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| Cyclic Hexapeptide | Caco-2 | Three N-methyl groups | - | [12] |
| Somatostatin (B550006) Analog | - | Tri-N-methylated | - | [4] |
Note: Specific Papp values were not explicitly provided in the source, but the text indicates significant improvements leading to oral bioavailability.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of N-methylated peptidomimetics.
Solid-Phase Synthesis of N-Methylated Peptides
The incorporation of N-methylated amino acids into a peptide sequence during solid-phase peptide synthesis (SPPS) requires specific protocols to overcome the steric hindrance of the N-methyl group.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected N-methyl amino acids
-
Rink Amide resin or other suitable solid support
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[13]
-
Fmoc Deprotection:
-
Coupling of Standard Amino Acids:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 8 equivalents of DIPEA to the amino acid/coupling agent solution.[13]
-
Allow the activation to proceed for 2-5 minutes at room temperature.[13]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[13]
-
Monitor coupling completion using a colorimetric test (e.g., Kaiser test).
-
-
Coupling of N-Methylated Amino Acids:
-
Coupling to an N-methylated residue is more challenging due to steric hindrance. Use a more potent coupling agent like HATU.[13]
-
In a separate vial, dissolve 4 equivalents of the Fmoc-N-methyl amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the solution.
-
Allow activation for 2-5 minutes.
-
Add the activated solution to the resin and agitate for 1-4 hours. A longer coupling time is generally required.[13]
-
Monitor coupling completion using the bromophenol blue test for secondary amines.[13] Double coupling may be necessary.
-
-
Washing: After each coupling step, wash the resin thoroughly with DMF (5 times).[13]
-
Repeat Cycles: Repeat steps 2-5 until the desired peptide sequence is assembled.[13]
-
Final Cleavage and Deprotection:
-
After the final coupling and washing, wash the resin with DCM and dry it under vacuum.[13]
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.[13]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.[13]
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.
Materials:
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, Lucifer yellow for low permeability).
-
LC-MS/MS system for analysis.
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM.
-
Seed the cells onto the apical side of the Transwell® inserts at a suitable density.
-
Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer.[1]
-
-
Monolayer Integrity Test:
-
Before the assay, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. TEER values should be above a predetermined threshold (e.g., 300 Ω·cm²).[1]
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (at a specific concentration, e.g., 10 µM) dissolved in HBSS to the apical (donor) compartment.[14]
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.[14]
-
-
In Vitro Plasma Stability Assay
This assay determines the stability of a peptidomimetic in plasma, providing an indication of its susceptibility to degradation by plasma enzymes.
Materials:
-
Pooled plasma from the desired species (e.g., human, rat, mouse).
-
Test compound.
-
Acetonitrile (B52724) or methanol (B129727) containing an internal standard.
-
LC-MS/MS system.
Protocol:
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Add the test compound (final concentration typically 1 µM) to the plasma.[15]
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
Take aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[15]
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to precipitate the plasma proteins.[16]
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of the remaining compound against time.
-
Determine the half-life (t½) of the compound by fitting the data to a first-order decay model.[16]
-
Visualizing Biological Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of N-methylated peptidomimetics.
Caption: General experimental workflow for the development and evaluation of N-methylated peptidomimetics.
Caption: Simplified integrin receptor signaling pathway modulated by N-methylated RGD peptidomimetics.
Caption: Key signaling events downstream of somatostatin receptor activation by N-methylated analogs.
Conclusion
N-methylation represents a versatile and highly effective strategy for optimizing the drug-like properties of peptidomimetics. By enhancing proteolytic stability, improving cell permeability, and enabling fine-tuning of receptor affinity and selectivity, this modification can transform a promising peptide lead into a viable clinical candidate. The systematic application of the synthetic and analytical protocols outlined in this guide, coupled with a thorough understanding of the underlying biological principles, will empower researchers to fully harness the potential of N-methylated amino acids in the development of novel and effective peptide-based therapeutics.
References
- 1. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. N-Methylation of isoDGR Peptides: Discovery of a Selective α5β1-Integrin Ligand as a Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. enamine.net [enamine.net]
- 15. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Fmoc-N-Me-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-Me-Ser(tBu)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for the introduction of N-methylated serine residues into peptide sequences. N-methylation is a key modification in medicinal chemistry, often imparting peptides with enhanced pharmacological properties. This modification can lead to increased metabolic stability, improved cell permeability, and better receptor affinity and selectivity by inducing conformational constraints and removing the hydrogen bond donor capacity of the amide bond.[1][2] This in-depth technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols and visualizations to aid researchers in its effective application.
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its handling, storage, and reactivity during peptide synthesis. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₇NO₅ | |
| Molecular Weight | 397.46 g/mol | |
| CAS Number | 197632-77-2 | |
| Appearance | White to off-white powder or crystals | --- |
| Melting Point | 213-218 °C | --- |
| Purity (HPLC) | ≥95.0% to ≥98.0% | |
| Solubility | Clearly soluble in DMF | --- |
| Storage | 2-8°C |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard practices for Fmoc-protected amino acids.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid provides an indication of its purity. A sharp melting range is characteristic of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.[3]
-
Load the sample into a capillary tube by pressing the open end into the powder. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.[4]
-
Place the capillary tube into the heating block of the melting point apparatus.[5]
-
For an unknown sample, a rapid initial heating (10-20 °C/min) can be performed to determine an approximate melting range.[3]
-
For a more precise measurement, start heating at a rate of approximately 10 °C/min until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/min.[6]
-
Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[4][6]
Solubility Determination (Gravimetric Method)
Quantitative solubility data is essential for preparing solutions for peptide synthesis.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringe and syringe filter (e.g., 0.22 µm)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add a pre-weighed excess amount of this compound to a vial containing a known volume of the solvent to be tested (e.g., DMF, NMP, DCM).
-
Seal the vial and place it in a constant temperature bath on a magnetic stirrer. Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.[7]
-
After equilibration, stop stirring and allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any solid particles.[7]
-
Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.[7]
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).
Purity Determination (RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of Fmoc-amino acids.
Apparatus:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Solvents (HPLC grade): Acetonitrile (ACN), Water, Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN/water). Filter the sample through a 0.22 µm syringe filter before injection.[8]
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water[8]
-
Mobile Phase B: 0.1% TFA in ACN[8]
-
Gradient: A typical linear gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized to achieve good separation of any impurities.[8]
-
Flow Rate: 1.0 mL/min for a standard analytical column.[8]
-
Detection Wavelength: 214 nm or 220 nm, where the peptide bond absorbs.[8]
-
Column Temperature: Maintain a constant temperature, for example, 30 °C, for reproducibility.[8]
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.[8]
Role in Peptide Synthesis and Biological Applications
This compound is a key reagent in the synthesis of N-methylated peptides. The N-methylation of the peptide backbone can significantly enhance the therapeutic potential of bioactive peptides by improving their resistance to enzymatic degradation and increasing their ability to cross cell membranes.[2] Peptides synthesized using this building block can act as potent and selective modulators of various biological processes, including signal transduction pathways. For instance, they can function as enzyme inhibitors or receptor antagonists with improved pharmacokinetic profiles.[9]
Experimental and Logical Workflows
The following diagrams illustrate the key workflows involving this compound.
Conclusion
This compound is an indispensable tool for the synthesis of N-methylated peptides, which hold significant promise in the development of novel therapeutics. A thorough understanding of its physicochemical properties and the application of robust experimental protocols are essential for its successful utilization in the synthesis of high-purity peptides with enhanced biological activity. The ability to introduce N-methylation at specific sites within a peptide sequence allows for the fine-tuning of its pharmacological profile, paving the way for the creation of next-generation peptide-based drugs.
References
- 1. digital.csic.es [digital.csic.es]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thinksrs.com [thinksrs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
The Double-Edged Sword of the Amide Bond: How N-Methylation Fine-Tunes Peptide Receptor Affinity and Selectivity
For Immediate Release
In the intricate world of drug discovery, peptides represent a class of molecules with immense therapeutic potential. Their high specificity and potency are often, however, hampered by poor pharmacokinetic properties. A key strategy to overcome these limitations is the N-methylation of the peptide backbone, a subtle modification that can profoundly impact a peptide's interaction with its target receptor. This technical guide delves into the core principles of how N-methylation influences peptide receptor affinity and selectivity, providing researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, supporting data, and experimental methodologies.
N-methylation, the substitution of an amide proton with a methyl group, imparts significant conformational rigidity to the peptide backbone.[1][2] This seemingly minor alteration can lock the peptide into a bioactive conformation, pre-organizing it for optimal binding to its receptor and thereby enhancing affinity.[1] Conversely, if the induced conformation is not complementary to the receptor's binding pocket, a decrease in affinity can be observed.[2] This conformational control is a pivotal factor in modulating not only the strength of the interaction but also the selectivity of the peptide for different receptor subtypes.[3]
Impact on Receptor Binding: A Quantitative Look
The effect of N-methylation on receptor affinity is highly context-dependent, varying with the specific peptide sequence and the position of the methylation. Below are comparative data for two well-studied classes of peptides: RGD peptides targeting integrin receptors and somatostatin (B550006) analogs targeting somatostatin receptors (SSTRs).
RGD Peptides and Integrin Selectivity
The Arg-Gly-Asp (RGD) motif is a crucial recognition sequence for many integrins. N-methylation has been employed to enhance the selectivity of cyclic RGD peptides for specific integrin subtypes, which is critical for targeted therapies.
| Peptide/Analog | Target Integrin | IC50 (nM) | Change in Affinity/Selectivity | Reference |
| cyclo(RGDfV) | αVβ3 | 7.9 | - | [4] |
| cyclo(RGDf-N(Me)V-) | αVβ3 | 1.2 | ~6.6-fold increase in affinity | [4] |
| cyclo(RGDfV) | αIIbβ3 | >1000 | Low affinity | [4] |
| cyclo(RGDf-N(Me)V-) | αIIbβ3 | >1000 | Maintains high selectivity against αIIbβ3 | [4] |
Table 1: Comparison of IC50 values for a non-methylated cyclic RGD peptide and its N-methylated analog against αVβ3 and αIIbβ3 integrins.
Somatostatin Analogs and Receptor Subtype Specificity
Systematic N-methylation scans of somatostatin analogs have revealed that the position of the methyl group is critical for receptor affinity and selectivity across the five somatostatin receptor subtypes (sst1-5).
| Peptide/Analog Position of N-Methylation | sst1 (Ki, nM) | sst2 (Ki, nM) | sst3 (Ki, nM) | sst4 (Ki, nM) | sst5 (Ki, nM) | Key Observation | Reference |
| Parent Peptide | 1.5 | 0.3 | 2.0 | >100 | 5.0 | High affinity for sst1, 2, 3, and 5 | [2] |
| D-Trp8 | >100 | 15 | >100 | >100 | 0.2 | Exceptional affinity and selectivity for sst5 | [2] |
| Phe7 | >100 | >100 | >100 | >100 | >100 | Abolished affinity for all subtypes | [2] |
| Thr10 | >100 | >100 | >100 | >100 | >100 | Abolished affinity for all subtypes | [2] |
Table 2: Effect of N-methylation at different positions on the binding affinity (Ki) of a somatostatin octapeptide analog for human somatostatin receptor subtypes.
Key Experimental Protocols
The evaluation of N-methylated peptides necessitates robust and well-defined experimental protocols. Herein, we provide detailed methodologies for key assays used to determine receptor affinity and downstream signaling.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol provides a framework for a competitive radioligand binding assay to determine the inhibition constant (Ki) of N-methylated peptides.
1. Materials and Reagents:
-
Cell Membranes: Prepared from cells stably or transiently expressing the receptor of interest.
-
Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., [125I]-Tyr-somatostatin, [3H]-cRGDfV).
-
Test Compounds: N-methylated peptide and its non-methylated counterpart.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A series of concentrations of the unlabeled test compound (N-methylated or non-methylated peptide).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP and Calcium Mobilization
N-methylation can also influence the functional activity of a peptide (agonist or antagonist). Functional assays measure the downstream signaling events upon receptor activation.
cAMP Accumulation Assay (for Gs or Gi-coupled GPCRs): This assay measures the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.
-
Cell Culture: Plate cells expressing the GPCR of interest in a 96-well plate.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of the test peptide. For Gi-coupled receptors, co-stimulation with an agent that increases basal cAMP levels (e.g., forskolin) is necessary.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF or AlphaScreen technology.[5][6]
-
Data Analysis: Plot the cAMP concentration against the peptide concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Calcium Mobilization Assay (for Gq-coupled GPCRs): This assay measures the increase in intracellular calcium concentration following receptor activation.[2][4][7][8]
-
Cell Culture and Dye Loading: Plate cells in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4][7]
-
Compound Addition: Add varying concentrations of the test peptide to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader equipped with an injector. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the peptide concentration to determine the EC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical GPCR signaling cascade and the workflow of a competitive binding assay.
Conclusion
N-methylation is a powerful and versatile tool in peptide drug design, offering a means to significantly enhance receptor affinity and selectivity. By imposing conformational constraints on the peptide backbone, this modification can lead to a more favorable interaction with the target receptor. The data and protocols presented in this guide underscore the importance of a systematic approach to N-methylation, where the position of the modification is carefully considered to achieve the desired pharmacological profile. As our understanding of peptide-receptor interactions continues to grow, the strategic application of N-methylation will undoubtedly play an increasingly vital role in the development of next-generation peptide therapeutics.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining Ligand Binding and Specificity Within the β2-Integrin Family with a Novel Assay Platform [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
N-Methylated Serine in Therapeutic Peptides: A Technical Guide to Enhancing Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics represent a rapidly growing class of drugs, prized for their high target specificity and potency, which often translates to a favorable safety profile.[1] However, the clinical progression of many promising peptide candidates is frequently impeded by inherent pharmacokinetic challenges.[2][3] Native peptides are often susceptible to rapid enzymatic degradation by proteases and exhibit poor membrane permeability, leading to a short in vivo half-life and a lack of oral bioavailability.[4][5] These limitations necessitate frequent, often invasive, administration, which can impact patient compliance and overall therapeutic success.
To overcome these hurdles, various chemical modification strategies have been developed. Among the most effective is the N-methylation of the peptide backbone, a modification that involves substituting the hydrogen atom of an amide nitrogen with a methyl group.[1][4] This seemingly subtle alteration can profoundly enhance the druggability of a peptide by improving its stability, cell permeability, and conformational rigidity.[6] The immunosuppressant cyclosporine A, a naturally occurring cyclic peptide with seven N-methylated residues, stands as a prominent example of how this modification can lead to a successful oral drug.[5][7]
This technical guide focuses on the specific incorporation of N-methylated serine into therapeutic peptides. We will explore the pharmacokinetic benefits conferred by this modification, provide detailed experimental protocols for synthesis and evaluation, and present quantitative data to illustrate the potential improvements in drug-like properties.
Pharmacokinetic Benefits of N-Methylation
The introduction of a methyl group on the backbone nitrogen of a serine residue can dramatically alter a peptide's pharmacokinetic profile. These benefits primarily stem from three key mechanisms: enhanced proteolytic stability, improved membrane permeability, and conformational control.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[6] Proteases recognize and cleave peptide bonds through specific interactions with the peptide backbone. N-methylation disrupts these interactions in two main ways:
-
Steric Hindrance: The added methyl group physically blocks the approach of proteolytic enzymes to the peptide backbone, preventing them from accessing the scissile bond.[6]
-
Disruption of Hydrogen Bonding: The amide proton is crucial for forming the hydrogen bond network that stabilizes the enzyme-substrate complex. Replacing this proton with a methyl group eliminates a key hydrogen bond donor, thereby reducing the binding affinity of proteases.[8]
These effects collectively lead to a significant increase in the peptide's half-life in biological fluids such as plasma or serum.[1][9] While specific data for N-methylated serine is not always isolated in the literature, the principle is broadly applicable across different amino acid residues.
Table 1: Representative Data on the Enhancement of Proteolytic Stability by N-Methylation
| Peptide/Analog | Modification | Assay Condition | Half-life (t½) | Fold Increase in Stability | Reference |
| Neurotensin Analog | N-methylation | Human Plasma | > 24 hours | Significant increase over native peptide | [5] |
| Somatostatin Analog (S1) | Tri-N-methylated | Rat Serum | Stable | - | [10] |
| Cyclic Hexapeptide (Mo-L2) | N-methylated | Human Serum | > 72 hours (Completely resistant) | - | [11] |
| Cyclic Hexapeptide (Mo-D2) | N-methylated | Human Serum | > 72 hours (Completely resistant) | - | [11] |
Note: The data presented are for various N-methylated peptides and are intended to be illustrative of the general principle of increased stability. The specific impact of N-methylated serine would need to be determined empirically for each peptide sequence.
Improved Membrane Permeability and Oral Bioavailability
Poor membrane permeability is a major obstacle for the oral delivery of peptide drugs. N-methylation can enhance a peptide's ability to cross cellular membranes through the following mechanisms:
-
Reduced Hydrogen Bonding Potential: The passage of a peptide from an aqueous environment into the lipid bilayer of a cell membrane is energetically unfavorable, partly due to the need to desolvate the polar amide groups. By replacing an amide proton with a methyl group, N-methylation reduces the number of hydrogen bond donors, lowering the desolvation energy penalty.[3][4]
-
Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, which can favor partitioning into the lipid membrane.[12]
-
Conformational Effects: N-methylation can lock a peptide into a more "membrane-permeable" conformation, which may involve the formation of intramolecular hydrogen bonds that shield the polar amide groups from the solvent.[13]
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal permeability of drug candidates.[14][15] An increase in the apparent permeability coefficient (Papp) in this assay is indicative of improved absorption.
Table 2: Representative Data on the Impact of N-Methylation on Caco-2 Permeability
| Peptide/Analog | Modification | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| Polar Cyclic Hexapeptide 1 | N-methylated | 1.5 ± 0.2 | 1.6 ± 0.3 | [2] |
| Polar Cyclic Hexapeptide 1 (enantiomer) | N-methylated | 3.2 ± 0.4 | 1.0 ± 0.1 | [2] |
| Lipophilic Cyclic Hexapeptide 4 | N-methylated | 14.2 ± 2.9 | 1.1 ± 0.1 | [2] |
| Lipophilic Cyclic Hexapeptide 4 (enantiomer) | N-methylated | 13.9 ± 1.6 | 1.0 ± 0.1 | [2] |
Note: The data presented demonstrates that N-methylation can lead to high permeability values. The difference in permeability between enantiomers suggests the involvement of carrier-mediated transport mechanisms for some N-methylated peptides.[2] Papp values above 1 x 10⁻⁶ cm/s are generally considered indicative of good permeability.[15]
Conformational Control and Receptor Affinity
N-methylation restricts the conformational flexibility of the peptide backbone by introducing steric constraints.[4] This can be advantageous in drug design as it can "lock" the peptide into its bioactive conformation, potentially leading to increased receptor binding affinity and selectivity.[6] However, the effect on binding affinity is highly context-dependent. If the induced conformation is not optimal for receptor binding, a decrease in affinity may be observed.[6] Therefore, a systematic "N-methyl scan," where each residue in a peptide is individually methylated, is often employed to identify the positions where N-methylation is beneficial for biological activity.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of peptides containing N-methylated serine.
Solid-Phase Synthesis of N-Methylated Peptides
This protocol describes a general method for the synthesis of N-methylated peptides on a solid support using Fmoc chemistry. The on-resin N-methylation is a common approach.[5][16]
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
Fmoc-Ser(tBu)-OH
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methyl iodide (MeI) or Dimethyl sulfate (B86663) ((Me)₂SO₄)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc-Serine Coupling: Couple Fmoc-Ser(tBu)-OH to the resin using standard coupling procedures (e.g., DIC/HOBt or HATU).
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
On-Resin N-Methylation (Three-Step Procedure): a. Sulfonylation: Treat the resin with o-NBS-Cl and DIEA in DMF to protect the backbone amide nitrogen. b. Methylation: Add a methylating agent (e.g., MeI) and a base (e.g., DBU) in DMF to methylate the sulfonamide. c. Desulfonylation: Remove the o-NBS protecting group using 2-mercaptoethanol and DBU in DMF.
-
Coupling of the Next Amino Acid: Coupling an amino acid to the newly formed N-methylated serine residue can be challenging due to steric hindrance. Use a more potent coupling agent like HATU and potentially microwave assistance to ensure complete reaction.
-
Chain Elongation: Continue the synthesis by repeating the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the terminal Fmoc group is removed, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, dissolve the pellet, and purify by reverse-phase HPLC. Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Proteolytic Stability Assay
This protocol outlines a general procedure to assess the stability of N-methylated peptides in human serum.[8][11]
Materials:
-
N-methylated peptide and its non-methylated counterpart
-
Human serum (pooled)
-
Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)
-
Precipitating solution (e.g., acetonitrile (B52724) with 1% TFA)
-
Internal standard (a stable peptide with a different retention time)
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Peptide Stock Solutions: Prepare stock solutions of the test peptides and the internal standard in a suitable solvent (e.g., DMSO or water).
-
Reaction Setup: In a microcentrifuge tube, pre-warm human serum to 37°C. Spike the serum with the test peptide and the internal standard to a final concentration (e.g., 10 µM).
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 3, 9, 24, 72 hours), withdraw an aliquot of the peptide-serum mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold precipitating solution to stop the enzymatic reaction and precipitate serum proteins.
-
Sample Preparation: Vortex the quenched sample and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to determine the peak area of the remaining peptide relative to the internal standard.
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of the peptide. Compare the half-life of the N-methylated peptide to its unmodified control to determine the fold increase in stability.[11]
Caco-2 Cell Permeability Assay
This assay is the industry standard for predicting intestinal permeability of drug candidates.[14][17][18]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES)
-
N-methylated peptide
-
Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Experiment (Apical to Basolateral - A-B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the peptide solution (in transport buffer) to the apical (donor) side. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, collect samples from the basolateral side and replace with fresh transport buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
Bidirectional Transport (Basolateral to Apical - B-A): Repeat the experiment in the reverse direction to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration in the donor compartment. Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[14]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the N-methylation of therapeutic peptides.
Caption: Workflow for the synthesis and evaluation of N-methylated peptides.
Caption: Mechanism of enhanced proteolytic resistance by N-methylation.
Caption: Impact of N-methylation on membrane permeability.
Conclusion
N-methylation, and specifically the incorporation of N-methylated serine, is a powerful and versatile strategy in peptide drug discovery.[6] By sterically shielding the peptide backbone and disrupting key hydrogen bonding interactions, this modification can significantly enhance resistance to proteolytic degradation, leading to a longer in vivo half-life. Furthermore, by reducing the polarity and increasing the lipophilicity of the peptide backbone, N-methylation can improve membrane permeability, a critical step towards achieving oral bioavailability. While the effects on receptor binding must be evaluated on a case-by-case basis, the conformational constraints imposed by N-methylation can be leveraged to lock in a bioactive structure, improving potency and selectivity. The protocols and data presented in this guide provide a foundational framework for researchers to harness the pharmacokinetic benefits of N-methylated serine in the development of next-generation peptide therapeutics. A systematic approach to the design, synthesis, and evaluation of N-methylated peptides is crucial for unlocking their full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. iris.unimo.it [iris.unimo.it]
- 8. benchchem.com [benchchem.com]
- 9. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Permeability of the Perindopril Arginine under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid Membrane | MDPI [mdpi.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 17. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 18. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Fmoc-N-Me-Ser(tBu)-OH in Common Synthesis Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of Fmoc-N-Me-Ser(tBu)-OH, a critical N-methylated amino acid derivative used in solid-phase peptide synthesis (SPPS). Understanding the solubility of this building block in common synthesis solvents is paramount for achieving efficient coupling reactions and ensuring the successful synthesis of complex peptides. N-methylation can significantly alter the properties of an amino acid, including its solubility, by disrupting interchain hydrogen bonding.
Due to a scarcity of publicly available quantitative solubility data for this compound, this guide provides the available qualitative information and a comprehensive experimental protocol for researchers to determine its solubility in their specific laboratory settings. For comparative purposes, data for the non-methylated analogue, Fmoc-Ser(tBu)-OH, is also presented.
Solubility Profile of this compound
The solubility of Fmoc-protected amino acids is a key factor in the efficiency of peptide synthesis. While specific quantitative data for this compound is limited, qualitative information indicates its solubility in a range of common organic solvents. The table below summarizes the available data for both the N-methylated and the corresponding non-methylated serine derivative.
| Compound | Solvent | Concentration | Observation | Molar Concentration (Approx.) |
| This compound | Chloroform | Not Specified | Soluble[1] | Not Determined |
| Dichloromethane (DCM) | Not Specified | Soluble[1] | Not Determined | |
| Ethyl Acetate | Not Specified | Soluble[1] | Not Determined | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble[1] | Not Determined | |
| Acetone | Not Specified | Soluble[1] | Not Determined | |
| Fmoc-Ser(tBu)-OH (non-methylated) | Dimethylformamide (DMF) | 1 mmole in 2 ml | Clearly Soluble | 0.5 M |
| Fmoc-Ser(tBu)-OH (non-methylated) | Dimethylformamide (DMF) | 25 mmole in 50 ml | Clearly Soluble | 0.5 M |
| Fmoc-Ser(tBu)-OH (non-methylated) | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Soluble | ≥ 0.26 M |
Note: The N-methyl group in this compound can influence its solubility profile compared to its non-methylated counterpart, Fmoc-Ser(tBu)-OH. Therefore, the data for the non-methylated version should be considered as a preliminary guide only. It is highly recommended that researchers empirically determine the solubility for their specific application and solvent batches.
Experimental Protocol for Solubility Determination
The following is a detailed protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment:
-
This compound (Molecular Weight: 397.46 g/mol )
-
Solvents of interest (e.g., DMF, NMP, DCM, DMSO), high-purity grade
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Syringes and syringe filters (e.g., 0.2 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Evaporator (e.g., rotary evaporator or centrifugal vacuum concentrator)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. An amount that is visibly in excess of what is expected to dissolve is recommended.
-
Precisely add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the solutions vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe. To avoid disturbing the solid, it is advisable to draw the liquid from the upper portion of the solution.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Gravimetric Method:
-
Dispense a known volume of the filtered supernatant into a pre-weighed vial.
-
Evaporate the solvent completely under vacuum.
-
Weigh the vial containing the dried residue.
-
Calculate the solubility based on the mass of the residue and the volume of the supernatant.
-
-
HPLC Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original solubility, taking into account the dilution factor.
-
-
-
Data Analysis and Reporting:
-
Express the solubility in appropriate units, such as mg/mL or Molarity (mol/L).
-
Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
References
An In-depth Technical Guide to N-methylated Amino Acids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic application of peptides is often hindered by their inherent pharmacological weaknesses, including susceptibility to proteolytic degradation and poor membrane permeability.[1][2][3][4][5][6] N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, has emerged as a powerful strategy to overcome these limitations.[1][2][3][4][5] This modification can significantly enhance metabolic stability, improve cell permeability, and offer conformational control, thereby transforming promising peptide leads into viable drug candidates.[1][2][3][4][5][6][7][8][9][10] This guide provides a comprehensive overview of the synthesis, pharmacological impact, and evaluation of N-methylated peptides in drug discovery.
N-methylation imparts several beneficial properties to peptides. The steric hindrance provided by the methyl group protects the amide bond from enzymatic cleavage, leading to a significant increase in the peptide's half-life in biological fluids.[1][5][10][11][12] Furthermore, by removing the hydrogen bond donor capacity of the amide nitrogen, N-methylation reduces the desolvation penalty for membrane translocation, which can lead to improved cell permeability and oral bioavailability.[1][2][3][5][10][11][12][13] From a structural standpoint, N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially enhancing receptor binding affinity and selectivity.[1][6][8]
The Impact of N-Methylation on Pharmacological Properties: A Quantitative Overview
The strategic incorporation of N-methylated amino acids can dramatically alter the pharmacokinetic and pharmacodynamic profile of a peptide. The following tables summarize the quantitative effects of N-methylation on key drug-like properties.
| Peptide Scaffold | N-Methylation Position(s) | Fold Increase in Half-Life (Proteolytic Stability) | Reference |
| G-protein-binding core-motif peptide (DKLYWWEFL) | N-Me-D, N-Me-K, N-Me-L8, N-Me-Y | 72 to >1000-fold increase in resistance to trypsin cleavage | [14] |
| DhHP-6 (a hexapeptide) | Tri-N-methylation at Glu, Thr, and Val | 50- to 140-fold higher half-life in serum and intestinal preparations | [11] |
Table 1: Effect of N-Methylation on Proteolytic Stability. This table illustrates the significant increase in peptide half-life upon N-methylation, a critical factor for improving in vivo efficacy.
| Peptide | N-Methylation Status | Apparent Permeability Coefficient (Papp) in Caco-2 cells (cm/s) | Reference |
| Cyclic hexapeptide | Non-methylated | < 1 x 10⁻⁶ | [15] |
| Cyclic hexapeptide | 10 different mono-N-methylated analogs | > 1 x 10⁻⁵ (for the most permeable analogs) | [15] |
| Somatostatin analog cyclo(-PFwKTF-) | Non-methylated | Low (not specified) | [16] |
| Somatostatin analog cyclo(-PFwKTF-) | Tri-N-methylated | 68% increase compared to non-methylated | [16] |
| Cyclic hexapeptide | Non-methylated | Low (not specified) | [13] |
| Cyclic hexapeptide | Tri-N-methylated | Significantly more permeable than non-methylated precursor | [13] |
Table 2: Effect of N-Methylation on Intestinal Permeability. This table highlights the enhanced membrane permeability of N-methylated peptides, a key attribute for developing orally bioavailable peptide drugs.
| Peptide | N-Methylation Status | Oral Bioavailability (%) | Reference |
| Cyclic hexapeptide | Tri-N-methylated | 28% in rat | [13] |
| Somatostatin analog cyclo(-PFwKTF-) | Tri-N-methylated | 10% in rat | [4][16] |
| Cyclosporin A (naturally N-methylated cyclic peptide) | Multiple N-methylations | ~30% | [17] |
Table 3: Oral Bioavailability of N-Methylated Peptides. This table showcases successful examples of achieving significant oral bioavailability in preclinical models through N-methylation.
| Peptide Target | Peptide Analog | N-Methylated Residue | Effect on Receptor Affinity (Ki or IC50) | Reference |
| Somatostatin Receptor Subtype 5 (sst5) | Somatostatin octapeptide agonist | D-Trp8 | High affinity and selectivity for sst5 | [8] |
| Somatostatin Receptor Subtypes | Somatostatin octapeptide agonist | Phe7, Thr10, Cys11, Thr12 | Largely abolished affinity for all receptor subtypes | [8] |
| Integrin αIIbβ3 | cyclo(-GRGDfL-) | Multiple N-methylations | Increased selectivity toward different integrin subtypes | [4] |
Table 4: Effect of N-Methylation on Receptor Binding Affinity. This table demonstrates the context-dependent impact of N-methylation on receptor interactions, which can be leveraged to fine-tune potency and selectivity.
Synthesis of N-Methylated Peptides
The incorporation of N-methylated amino acids into a peptide sequence can be achieved through two primary strategies: the use of pre-synthesized N-methylated amino acid building blocks or on-resin N-methylation of the peptide backbone.
Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Amino Acids
The coupling of N-methylated amino acids in SPPS is notoriously challenging due to the steric hindrance of the N-methyl group.[7] Specialized coupling reagents are often required to achieve high coupling efficiencies.
This protocol describes the manual solid-phase synthesis of a peptide containing an N-methylated amino acid using HATU as the coupling agent.
Materials:
-
Rink Amide resin
-
N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)
-
20% (v/v) piperidine (B6355638) in DMF
-
Fmoc-protected amino acids (including Fmoc-N-methyl-amino acid)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Poly-Prep chromatography column
-
Scintillation vials
-
Magnetic stirrer and stir bar
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in NMP or DMF for at least 1 hour in a Poly-Prep column.[1]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[15]
-
Amino Acid Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (or Fmoc-N-methyl-amino acid), 3.9 equivalents of HATU, and 8 equivalents of DIEA in DMF.[7] Allow the mixture to pre-activate for 5 minutes at room temperature.[7]
-
Coupling: Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours. For coupling to an N-methylated residue, this time may need to be extended, and the reaction may be monitored using a colorimetric test like the bromophenol blue test.[7]
-
Washing: After the coupling is complete, wash the resin extensively with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Purify the crude peptide by reverse-phase HPLC.
On-Resin N-Methylation
On-resin N-methylation offers an alternative approach where the methylation is performed on the peptide backbone after the parent amino acid has been incorporated.
This two-step method involves activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation.[18]
Materials:
-
Peptide-on-resin with a free N-terminus
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
Triphenylphosphine (PPh3) or Diisopropyl azodicarboxylate (DIAD)
-
Methanol (B129727) or Methyl p-toluenesulfonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Sulfonamide Formation: Swell the peptide-resin in DMF. Treat the resin with a solution of o-NBS-Cl and 2,4,6-collidine in DMF for 15-30 minutes. Wash the resin with DMF.
-
Methylation: Treat the sulfonated resin with a solution of PPh3 and methanol (or DIAD and methanol) in THF or DCM for 1-2 hours. Wash the resin.
-
Sulfonamide Deprotection: Remove the o-NBS group by treating the resin with a solution of 2-mercaptoethanol and DBU in DMF for 5-10 minutes. Wash the resin thoroughly with DMF. The N-methylated peptide is now ready for the next coupling step.
Evaluation of N-Methylated Peptides
A systematic evaluation of N-methylated peptide analogs is crucial to understand the impact of this modification on their pharmacological properties.
Proteolytic Stability Assay
This assay assesses the resistance of peptides to enzymatic degradation.
Materials:
-
N-methylated peptide and its non-methylated counterpart
-
Protease solution (e.g., trypsin, chymotrypsin) or human serum
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
Reverse-phase HPLC system
Procedure:
-
Peptide Incubation: Incubate a known concentration of the peptide with the protease solution or serum at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.
-
Analysis: Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.[19][20][21][22]
-
Quantification: Quantify the peak area of the intact peptide at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and calculate the peptide's half-life.
Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[14][23][24][25][26][27][28][29]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test peptides (N-methylated and non-methylated)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[30]
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Experiment: Add the test peptide to the apical (donor) side of the Transwell.
-
Sampling: At various time points, collect samples from the basolateral (receiver) side.
-
Analysis: Quantify the concentration of the peptide in the receiver compartment using a validated LC-MS/MS method.[12][25][26][28]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial peptide concentration in the donor compartment.[30]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex processes and relationships in drug discovery. The following diagrams were created using Graphviz (DOT language).
References
- 1. wernerlab.weebly.com [wernerlab.weebly.com]
- 2. bachem.com [bachem.com]
- 3. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
- 17. Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. A correlation between the permeability characteristics of a series of peptides using an in vitro cell culture model (Caco-2) and those using an in situ perfused rat ileum model of the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Use of Caco-2 cells and LC/MS/MS to screen a peptide combinatorial library for permeable structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 30. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The N-Methyl Group's Profound Influence on Peptide Backbone Flexibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methyl groups into peptide backbones has emerged as a powerful tool in medicinal chemistry and drug development. This modification, seemingly minor, imparts significant changes to a peptide's conformational landscape, ultimately influencing its stability, membrane permeability, and biological activity. This in-depth technical guide explores the core principles of N-methylation's impact on peptide backbone flexibility, offering a comprehensive overview of the conformational consequences, detailed experimental methodologies for analysis, and quantitative data to inform rational peptide design.
Core Principles: How N-Methylation Restricts Conformational Freedom
The addition of a methyl group to the amide nitrogen of a peptide backbone introduces steric hindrance and eliminates the hydrogen bond donor capability of the amide proton.[1] These fundamental changes have a cascading effect on the peptide's structure and dynamics.
One of the most significant consequences of N-methylation is the destabilization of the typically favored trans conformation of the peptide bond, leading to a higher population of the cis isomer.[2] This cis/trans isomerization introduces a "kink" in the peptide backbone, dramatically altering its overall topology. The energy barrier for this isomerization is also lowered in N-methylated peptides, allowing for more dynamic interconversion between states.
Furthermore, N-methylation restricts the allowable values of the backbone dihedral angles, phi (φ) and psi (ψ).[1] The steric clash between the N-methyl group and adjacent side chains or backbone atoms limits the accessible conformational space, often pre-organizing the peptide into specific secondary structures like β-turns. This conformational rigidity can be advantageous for locking a peptide into its bioactive conformation, thereby enhancing receptor affinity and selectivity.
Quantitative Insights: The Conformational Impact of N-Methylation
The effects of N-methylation on peptide conformation can be quantified through various experimental and computational methods. The following tables summarize key data on cis/trans isomerization and dihedral angle distribution.
Table 1: Influence of N-Methylation on Peptide Bond Cis/Trans Isomerization
| Peptide/Residue | Solvent | Method | % Cis Isomer | Reference |
| Ac-(Me)Ala-NHMe | DMSO-d6 | NMR | Increased proportion of trans | [2] |
| Ac-(Me)Ala-NHMe | CDCl3 | NMR | Increased proportion of trans | [2] |
| Ac-Cys-Ala-Phe-Cys-His-NH2 | D2O | NMR | 0.07 - 0.12% | [3] |
| N-methylated cyclic hexapeptides | N/A | MD Simulation | Skews towards larger populations of cis | [4] |
Table 2: Representative Phi (φ) and Psi (ψ) Angles for N-Methylated Residues
| Residue Type | Secondary Structure | Typical φ (°) | Typical ψ (°) | Notes |
| N-Methylated Alanine | β-strand | -139 | +135 | N-methylation can favor extended conformations. |
| N-Methylated Alanine | α-helix | Inaccessible | Inaccessible | Steric hindrance from the N-methyl group often disfavors helical structures.[1] |
| N-Methylated (general) | β-turn (i+1) | -60 | -30 or +120 | N-methylation is a common feature in turn-inducing residues. |
| N-Methylated (general) | Polyproline II-like | -75 | +145 | The extended PPII helix is often observed for N-methylated residues. |
Visualizing the Concepts: Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key workflows and relationships in the study of N-methylated peptides.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of N-methylated peptides.
On-Resin N-Methylation of Peptides
This protocol describes a common method for the N-methylation of a peptide while it is still attached to the solid-phase resin.
Materials:
-
Fmoc-protected peptide on a solid support (e.g., Rink Amide resin)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate (B86663) or Methyl iodide
-
Dichloromethane (DCM)
Procedure:
-
Swelling the Resin: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Sulfonamide Formation: Dissolve o-NBS-Cl (5 eq.) and collidine (10 eq.) in DMF and add to the resin. Shake for 1-2 hours at room temperature. Wash the resin with DMF and DCM.
-
Methylation: Dissolve DBU (5 eq.) and dimethyl sulfate (10 eq.) in DMF and add to the resin. Shake for 5-10 minutes. Repeat this step. Wash the resin with DMF.
-
Sulfonamide Cleavage: Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for 5 minutes. Repeat this step. Wash the resin with DMF and DCM.
-
Coupling of the Next Amino Acid: The subsequent amino acid coupling onto the N-methylated nitrogen is often sterically hindered and may require stronger coupling reagents (e.g., HATU) and longer reaction times.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformation and dynamics of N-methylated peptides in solution.
Sample Preparation:
-
Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture) to a final concentration of 1-5 mM.
-
Adjust the pH of the sample if necessary using dilute DCl or NaOD.
-
Transfer the sample to a high-quality NMR tube.
Data Acquisition:
-
1D 1H NMR: Acquire a standard 1D proton spectrum to assess sample purity and folding. Multiple sets of peaks for a single proton may indicate the presence of cis/trans isomers.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). For medium-sized peptides, ROESY is often preferred to avoid zero-crossing of the NOE signal.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): If 13C-labeling is feasible, an HSQC spectrum can help to resolve spectral overlap.
-
Temperature Titration: Acquiring spectra at different temperatures can help to identify hydrogen bonds and study conformational dynamics.
Data Analysis:
-
Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign the chemical shifts of all protons in the peptide.
-
Cis/Trans Isomer Population: The relative integrals of well-resolved peaks corresponding to the cis and trans isomers in the 1D or 2D spectra can be used to determine their populations.
-
Dihedral Angle Restraints: Measure 3J(HNHα) coupling constants from high-resolution 1D or 2D spectra to obtain restraints on the φ dihedral angle.
-
Distance Restraints: Use the intensities of NOE/ROE cross-peaks to derive distance restraints between protons.
-
Structure Calculation: Use the derived dihedral and distance restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive membrane permeability of a compound.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Lecithin in dodecane (B42187) solution (artificial membrane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test peptide and control compounds
-
96-well UV plate for analysis
-
Plate reader
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Plate: Coat the membrane of each well in the donor plate with 5 µL of the lecithin/dodecane solution.
-
Prepare Test Compounds: Prepare a stock solution of the N-methylated peptide in DMSO. Dilute the stock solution with PBS to the final desired concentration (e.g., 200 µM).
-
Load Donor Plate: Add 200 µL of the test compound solution to the donor wells.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Analysis: After incubation, separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculate Permeability: The effective permeability coefficient (Pe) can be calculated using the following equation:
Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
where [drug] is the concentration of the drug, V is the volume of the respective well, Area is the area of the membrane, and Time is the incubation time.
Conclusion
The N-methylation of peptide backbones offers a versatile and powerful strategy for modulating their conformational properties and, consequently, their pharmacokinetic profiles. By understanding the fundamental principles of how the N-methyl group restricts backbone flexibility and by employing the detailed experimental protocols outlined in this guide, researchers can rationally design and evaluate N-methylated peptides with enhanced therapeutic potential. The ability to control conformation through N-methylation will continue to be a cornerstone of modern peptide-based drug discovery.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Fmoc-N-Me-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides is a critical modification in medicinal chemistry, often leading to enhanced metabolic stability, improved cell permeability, and modulated receptor affinity.[1] The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Ser(tBu)-OH, into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to steric hindrance at the secondary amine. This document provides detailed application notes and protocols for the successful and efficient incorporation of this compound in SPPS, addressing common challenges and offering optimized procedures.
This compound is a valuable building block for introducing N-methylated serine residues. The tert-butyl (tBu) group protects the side-chain hydroxyl function of serine, and it is readily removed during the final trifluoroacetic acid (TFA) cleavage step. The Fmoc group provides temporary N-terminal protection, which is removed under basic conditions in each cycle of the synthesis.
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound
The choice of coupling reagent is critical for achieving high coupling efficiency when incorporating sterically hindered N-methylated amino acids. The following table summarizes the performance of common coupling reagents.
| Coupling Reagent | Equivalents (Reagent/Amino Acid/Base) | Typical Coupling Time (hours) | Estimated Coupling Efficiency (%) | Notes |
| HATU | 3.9 / 4 / 8 | 2 - 4 | > 99% | Highly recommended for N-methylated amino acids. Pre-activation is advised.[2] |
| PyAOP | 4 / 4 / 8 | 2 - 4 | > 99% | Another highly effective reagent for sterically hindered couplings.[2] |
| PyBOP/HOAt | 4 / 4 / 8 | 2 - 4 | > 98% | A robust combination for difficult couplings.[2] |
| HBTU | 3.9 / 4 / 8 | 4 - 6 | 85 - 95% | Less effective than HATU for N-methylated residues; may require double coupling. |
| DIC/HOBt | 4 / 4 / - | 6 - 12 | < 80% | Generally not recommended for N-methylated amino acids due to slow kinetics and potential side reactions. |
Table 2: Fmoc Deprotection of N-Me-Ser(tBu)-OH
Standard Fmoc deprotection protocols are generally effective for N-methylated residues, although reaction times may need to be slightly extended to ensure complete removal of the Fmoc group.
| Deprotection Reagent | Treatment Time (minutes) | Number of Treatments | Estimated Deprotection Efficiency (%) | Notes |
| 20% Piperidine (B6355638) in DMF | 5 + 15 | 2 | > 99% | Standard and widely used method. |
| 2% DBU / 2% Piperidine in DMF | 2 + 5 | 2 | > 99% | A faster alternative to 20% piperidine. |
Table 3: Expected Purity of Peptides Containing a Single N-Me-Ser(tBu) Residue
The incorporation of N-methylated amino acids can sometimes lead to deletion sequences if coupling is incomplete. The choice of coupling reagent significantly impacts the purity of the final crude peptide.
| Coupling Reagent Used for N-Me-Ser(tBu) Incorporation | Expected Crude Peptide Purity (by RP-HPLC) | Common Impurities |
| HATU | 85 - 95% | Deletion of the residue coupled after N-Me-Ser. |
| PyAOP | 85 - 95% | Deletion of the residue coupled after N-Me-Ser. |
| HBTU | 70 - 85% | Deletion of the N-Me-Ser residue; deletion of the subsequent residue. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Bromophenol Blue monitoring solution (2.5 mg/mL in DMF)
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
1. Resin Swelling:
- Place the resin (0.1 mmol scale) in a reaction vessel.
- Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF (5 mL) to the resin.
- Agitate for 5 minutes and drain.
- Add a fresh solution of 20% piperidine in DMF (5 mL).
- Agitate for 15 minutes and drain.
- Wash the resin thoroughly with DMF (5 x 10 mL).
3. Coupling of this compound:
- In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (2 mL).
- Add DIPEA (0.8 mmol, 8 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 2-4 hours at room temperature.
4. Monitoring the Coupling Reaction:
- The standard ninhydrin (B49086) (Kaiser) test is not effective for secondary amines like N-methylated amino acids.
- Use the Bromophenol Blue test:
- Take a small sample of resin beads (1-2 mg) and wash them thoroughly with DMF and then methanol.
- Add a few drops of the Bromophenol Blue solution.
- A yellow color indicates a complete coupling (no free amine).
- A blue or green color indicates an incomplete coupling. If the coupling is incomplete, a second coupling with fresh reagents is recommended.
5. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (5 x 10 mL) to remove excess reagents and byproducts.
6. Capping (Optional but Recommended for Incomplete Couplings):
- If the Bromophenol Blue test remains positive after a second coupling, cap any unreacted amines.
- Prepare a capping solution of acetic anhydride/DIPEA/DMF (1:2:3).
- Add the capping solution to the resin and agitate for 30 minutes.
- Wash the resin with DMF (3 x 10 mL).
7. Chain Elongation:
- Repeat steps 2-5 for the next amino acid in the sequence.
8. Cleavage and Final Deprotection:
- After the final synthesis cycle, wash the peptide-resin with DCM (3 x 10 mL) and dry under vacuum.
- Prepare a cleavage cocktail, for example, Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5).
- Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and react for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
9. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.[3]
Mandatory Visualization
Caption: SPPS workflow for this compound incorporation.
References
Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Ser(tBu)-OH, into peptide sequences is a crucial strategy in medicinal chemistry for enhancing proteolytic stability, improving cell permeability, and modulating peptide conformation. However, the steric hindrance imposed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences. The selection of an appropriate coupling reagent and optimized protocols are therefore paramount for the successful synthesis of N-methylated peptides.
These application notes provide a comprehensive overview of recommended coupling reagents for this compound, detailed experimental protocols, and a comparative analysis of their performance.
Recommended Coupling Reagents
The coupling of sterically hindered N-methylated amino acids requires highly efficient activating reagents. Based on literature and empirical data, the following reagents are recommended for the coupling of this compound.
Highly Recommended:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its high reactivity and ability to suppress racemization.[1][2]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium-based reagent, particularly useful for coupling N-methylated amino acids.[3]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU, offering a safer alternative to benzotriazole-based reagents.[4][5][6][7]
Effective Alternatives:
-
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) / 1-Hydroxy-7-azabenzotriazole): The addition of HOAt enhances the reactivity of PyBOP, making it a suitable option for challenging couplings.[3]
-
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride): Particularly effective for N-methylated amino acids, though caution is advised due to the potential formation of carcinogenic byproducts.[4]
Less Effective (Not Recommended for this compound):
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These reagents often result in lower yields and incomplete couplings for N-methylated amino acids.[1]
Data Presentation: Comparative Performance of Coupling Reagents
The following table summarizes the performance of various coupling reagents for sterically hindered and N-methylated amino acids. While specific data for this compound is limited, the presented data for structurally similar residues provides a strong indication of expected performance.
| Coupling Reagent | Coupled Residues | Yield (%) | Purity (%) | Notes |
| HATU | General N-methylated amino acids | High | High | Consistently reported as highly effective for difficult couplings.[1] |
| Fmoc-Ser(Trt)-OH | >95% | >97% | Low epimerization (<3%) with optimal conditions.[8][9] | |
| PyAOP | N-methyl-rich peptides | - | - | Considered one of the most promising reagents for these couplings.[3] |
| COMU | Fmoc-Aib-Aib-NH2 | - | 99.74 | Excellent for sterically hindered couplings.[4] |
| Z-Phe-Aib-OEt | 93 | - | High yield in solution-phase for hindered residues.[4] | |
| BOP-Cl | N-methylated amino acids | - | - | Effective, but with safety concerns regarding byproducts.[4] |
Experimental Protocols
General Considerations for Coupling this compound:
-
Equivalents: Use a higher excess of amino acid and coupling reagent (typically 3-5 equivalents) compared to standard couplings.
-
Reaction Time: Extend the coupling time to 1-4 hours, or even longer for particularly difficult sequences.[1]
-
Double Coupling: For challenging couplings, a second coupling step with fresh reagents is recommended.
-
Monitoring: The standard ninhydrin (B49086) test is not effective for secondary amines. The Bromophenol Blue Test must be used to monitor the completion of the coupling reaction.[1][10]
-
Base: Use N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Be aware that prolonged pre-activation times with bases can increase the risk of epimerization.[8][9]
Protocol 1: HATU-Mediated Coupling of this compound
This protocol outlines the manual solid-phase synthesis procedure.
Materials:
-
Fmoc-protected peptide-resin
-
This compound (4 equivalents)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Bromophenol Blue test solution (0.05% w/v in DMF)
Procedure:
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution and allow to pre-activate for 1-2 minutes immediately before adding to the resin.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Monitoring Coupling Completion:
-
Perform the Bromophenol Blue test.
-
If the test is positive (blue beads), indicating incomplete coupling, drain the solution, wash the resin with DMF, and perform a second coupling with fresh reagents.
-
-
Washing:
-
Once the coupling is complete (negative Bromophenol Blue test), wash the resin thoroughly with DMF (5-7 times).
-
Protocol 2: COMU-Mediated Coupling of this compound
Materials:
-
Fmoc-protected peptide-resin
-
This compound (3 equivalents)
-
COMU (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF
-
20% (v/v) Piperidine in DMF
-
Bromophenol Blue test solution
Procedure:
-
Fmoc Deprotection: Follow the procedure described in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and COMU in DMF. Add DIPEA and pre-activate for 1 minute.[4]
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1 hour for hindered residues.[4]
-
Monitoring and Washing: Follow the procedures described in Protocol 1.
Protocol 3: Bromophenol Blue Test for Monitoring Coupling Completion
This test is crucial for determining the presence of unreacted secondary amines.[10][11]
Reagents:
-
Bromophenol Blue Test Solution: 0.05% (w/v) bromophenol blue in DMF.
Procedure:
-
Sample Collection: After the coupling reaction, withdraw a small sample of resin beads (approx. 1-5 mg).
-
Washing: Thoroughly wash the resin beads with DMF to remove any residual base (e.g., DIPEA) which can lead to false-positive results.[10]
-
Test Execution: Place the washed resin beads in a small test tube and add 1-3 drops of the bromophenol blue test solution.
-
Observation: Immediately observe the color of the resin beads.[10]
-
Yellow/Greenish-Yellow: Coupling is complete.
-
Blue/Greenish-Blue: Incomplete coupling. A recoupling step is necessary.
-
Visualizations
Experimental Workflow for this compound Coupling
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of this compound.
Activation Mechanism of this compound with HATU
Caption: Activation of the carboxylic acid of this compound by HATU to form a reactive intermediate for peptide bond formation.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Deprotection of Fmoc-N-Me-Ser(tBu)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-α-Fmoc-N-methyl-O-tert-butyl-L-serine (Fmoc-N-Me-Ser(tBu)-OH) is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with modified backbones. The N-methyl group can impart desirable properties to the final peptide, such as increased metabolic stability, enhanced membrane permeability, and constrained conformational flexibility. The protecting group strategy is orthogonal: the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is labile to basic conditions, while the side-chain tert-butyl (tBu) ether is labile to strong acids.[1] This allows for the sequential removal of the Fmoc group during chain elongation and the final removal of the tBu group concurrently with cleavage from the resin.[1]
This document provides detailed protocols for the two key deprotection steps associated with this compound: the iterative N-terminal Fmoc group removal and the final side-chain tBu group cleavage.
Part 1: N-Terminal Fmoc Group Deprotection
The Fmoc group is removed in each cycle of SPPS to expose the N-terminal amine for coupling with the next amino acid. This is achieved through a base-catalyzed β-elimination mechanism.[2][3] Piperidine (B6355638) is the most common base used for this purpose.[2]
Experimental Protocol: Manual Fmoc Deprotection
This protocol describes a standard procedure for Fmoc deprotection on a peptide-resin.
-
Resin Washing: Wash the peptide-resin (on a 0.1 mmol scale) with N,N-Dimethylformamide (DMF) (3 x 5 mL) to remove residual reagents from the previous coupling step.
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin. Agitate the mixture gently at room temperature for 3-5 minutes. Drain the solution.[4]
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution (5 mL) and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[5]
-
Resin Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Confirmation (Optional): A qualitative Kaiser test can be performed on a small sample of resin beads. A positive result (blue beads) indicates the presence of a free primary amine. Note: The Kaiser test is not suitable for N-methylated amino acids; alternative tests like the chloranil (B122849) test are required to confirm the presence of the secondary amine.
Data Presentation: Common Fmoc Deprotection Reagents
While 20% piperidine in DMF is standard, other conditions may be employed, especially for sequences prone to side reactions like aspartimide formation.[6]
| Reagent Composition | Solvent | Typical Reaction Time | Notes |
| 20% Piperidine | DMF | 2 x 7-10 minutes | Standard, highly effective condition.[1][3] |
| 30% Piperidine | DMF | 10 minutes | Faster deprotection but may increase base-catalyzed side reactions.[2] |
| 50% Morpholine | DMF | 20-30 minutes | Milder base, can reduce side reactions like aspartimide formation.[3] |
| 2-5% DBU / 2-5% Piperidine | DMF | 2 x 2 minutes | Very fast and effective, often used for "difficult" sequences where Fmoc removal is slow. |
Visualization: Fmoc Deprotection Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-N-Me-Ser(tBu)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and conformational rigidity. Fmoc-N-Me-Ser(tBu)-OH is a valuable building block for introducing N-methylated serine residues. However, its integration into peptide chains using automated solid-phase peptide synthesis (SPPS) presents unique challenges due to steric hindrance and reduced nucleophilicity of the N-methylated amine.[1] This document provides detailed application notes and protocols to facilitate the successful incorporation of this compound in automated peptide synthesizers.
Challenges in Incorporating this compound
The primary obstacle in coupling this compound is the steric hindrance imparted by the N-methyl group, which can lead to slower and less efficient coupling reactions compared to its non-methylated counterpart.[1] This often results in incomplete couplings, leading to deletion sequences in the final peptide product. Standard coupling reagents like HBTU and HCTU may prove insufficient for achieving high coupling efficiency.[1] Consequently, more potent coupling reagents, optimized reaction conditions, and careful monitoring are required.
Recommended Coupling Reagents and Strategies
To overcome the challenges associated with this compound incorporation, the use of high-potency coupling reagents is strongly recommended. Phosphonium-based reagents and specialized uronium/aminium reagents have demonstrated greater success in these "difficult couplings".[1]
Key Recommendations:
-
Potent Coupling Reagents: Utilize reagents such as HATU, PyAOP, or PyBOP/HOAt for improved coupling efficiency.[1]
-
Double or Triple Coupling: For particularly challenging sequences, performing the coupling step two or three times can help drive the reaction to completion.[1]
-
Microwave-Assisted Synthesis: The application of microwave energy can significantly accelerate coupling reactions and improve the purity of the final peptide.[2][3]
-
Monitoring Coupling Completion: The standard ninhydrin (B49086) test is not effective for secondary amines. The bromophenol blue test is a suitable alternative for monitoring the completion of the coupling reaction.[4]
Data Presentation: Comparative Coupling Efficiency
While specific quantitative data for the automated coupling of this compound is not extensively available in the literature, the following table summarizes the general effectiveness of various coupling reagents for sterically hindered N-methylated amino acids.[1]
| Coupling Reagent | General Effectiveness for N-Methylated Amino Acids | Notes |
| HBTU, HCTU | Less Effective | Often result in low yields and incomplete couplings.[1] |
| HATU | Highly Effective | A recommended reagent for difficult couplings.[1] |
| PyAOP | Highly Effective | A phosphonium-based reagent, very effective for sterically hindered couplings.[1] |
| PyBOP/HOAt | Highly Effective | The addition of HOAt enhances coupling efficiency.[1] |
| BOP-Cl | Effective | Can be useful for couplings of N-methylated amino acids.[4] |
| PyBroP | Effective | A bromophosphonium reagent used for challenging couplings.[4] |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound in an automated peptide synthesizer. Optimization may be required based on the specific peptide sequence, resin, and synthesizer model.
Protocol 1: Standard Automated Coupling Cycle with HATU
This protocol is a starting point for incorporating this compound using HATU as the coupling reagent.
1. Resin Swelling:
- Place the desired resin (e.g., Rink Amide, Wang resin) in the reaction vessel.
- Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes with gentle agitation.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.
- Wash the resin thoroughly with DMF.
3. Coupling of this compound:
- Activation Solution: In a separate vial, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
- Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
- Couple for 1-2 hours at room temperature. For difficult sequences, a double coupling is recommended.
4. Washing:
- Drain the coupling solution and wash the resin extensively with DMF.
5. Capping (Optional):
- To block any unreacted amino groups, a capping step with acetic anhydride (B1165640) and a non-nucleophilic base can be performed.
6. Monitoring:
- Perform a bromophenol blue test to confirm the completion of the coupling reaction. A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling.[4]
Protocol 2: Microwave-Assisted Automated Coupling Cycle
This protocol utilizes microwave energy to enhance the coupling efficiency and reduce reaction times.
1. Resin Swelling and Fmoc Deprotection:
- Follow steps 1 and 2 from Protocol 1.
2. Microwave-Assisted Coupling:
- Activation Solution: Prepare the activation solution as described in Protocol 1.
- Transfer the activated amino acid solution to the reaction vessel.
- Apply microwave irradiation (e.g., 20 watts) at a controlled temperature (e.g., 75°C) for 5-10 minutes.
- Consult the synthesizer's manual for specific microwave parameters.
3. Washing and Monitoring:
- Follow steps 4 and 6 from Protocol 1.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Automated Incorporation
Caption: Automated workflow for this compound incorporation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency / Deletion Sequences | - Insufficiently potent coupling reagent.- Steric hindrance.- Peptide aggregation. | - Switch to a more potent coupling reagent (HATU, PyAOP, PyBOP).[1]- Perform a double or triple coupling.[1]- Utilize microwave-assisted synthesis.[2][3]- Change solvent from DMF to NMP or add chaotropic salts. |
| Racemization | - Use of a strong base (e.g., DIPEA) with certain coupling reagents. | - Consider using a weaker base like collidine.[5]- Minimize pre-activation time. |
| Diketopiperazine Formation | - Common side reaction with N-alkylated peptides, especially at the dipeptide stage. | - Use a 2-chlorotrityl chloride resin. |
Conclusion
The successful incorporation of this compound in automated peptide synthesizers requires careful consideration of the inherent challenges posed by this sterically hindered amino acid. By selecting highly effective coupling reagents, optimizing reaction conditions, and employing appropriate monitoring techniques, researchers can achieve high-purity peptides containing N-methylated serine residues. The protocols and recommendations provided in these application notes serve as a comprehensive guide to navigate these synthetic complexities and enhance the efficiency of peptide drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
Synthesis of Peptides Containing N-Methylated Amino Acids Using Fmoc Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability by reducing susceptibility to enzymatic degradation, improve cell membrane permeability, and constrain peptide conformation, which can lead to higher receptor affinity and selectivity. This document provides detailed application notes and protocols for the synthesis of peptides containing N-methylated amino acids using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
N-methylation introduces significant steric hindrance, which presents challenges during peptide synthesis, particularly during the coupling step. This guide outlines optimized procedures and recommended reagents to overcome these synthetic hurdles and achieve high-purity N-methylated peptides.
Challenges in Synthesizing N-Methylated Peptides
The primary challenge in the synthesis of N-methylated peptides is the steric hindrance caused by the methyl group on the amide nitrogen. This bulkiness slows down the kinetics of the coupling reaction, often leading to incomplete acylation. Consequently, this can result in deletion sequences and low overall yield. Standard coupling reagents are often not efficient enough to drive the reaction to completion.
Another challenge lies in monitoring the coupling reaction. The commonly used ninhydrin (B49086) test, which detects free primary amines, is not effective for N-methylated amino acids as they possess secondary amines, resulting in a weak or no color change. Alternative monitoring methods are therefore required.
Data Summary: Coupling Reagents and Conditions
The choice of coupling reagent is critical for the successful incorporation of N-methylated amino acids. The following table summarizes various coupling reagents and their reported effectiveness.
| Coupling Reagent | Activating Additive | Base | Typical Excess (Reagent:AA:Base) | Coupling Time | Notes |
| HATU | - | DIEA / Collidine | 4:4:8 | 1-12 hours | Highly effective for sterically hindered couplings, including N-methyl to N-methyl junctions.[1][2] |
| HCTU | - | DIEA / Collidine | 4:4:8 | 1-12 hours | Generally effective, but may be less so than HATU for the most difficult couplings.[1] |
| PyAOP | - | DIEA / Collidine | 2:2:6 | 1-2 hours | Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[3] |
| PyBOP | HOAt | DIEA / Collidine | 2:2:6 | 1-2 hours | Effective, especially with the addition of HOAt to suppress racemization. |
| PyBrOP | - | DIEA / Collidine | 2:2:6 | 1-2 hours | A highly reactive reagent, useful for difficult couplings but may increase the risk of racemization with prolonged reaction times.[1][4] |
| BOP-Cl | - | DIEA | - | 1 hour | Can be useful for couplings of N-methylated amino acids.[5] |
| DIC/Oxyma | OxymaPure | - | 3:3 | 1-2 hours | A modern and safer alternative to HOBt-based reagents, showing good efficiency.[4] |
| COMU | - | DIEA | 3:3:6 | 15-30 min | A novel, highly efficient coupling reagent suitable for microwave-assisted synthesis.[4] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-N-methyl-amino acids
There are several methods for the synthesis of Fmoc-N-methyl-amino acids. The following protocol is based on the widely used Biron-Kessler method, which involves the use of a 2-nitrobenzenesulfonyl (o-NBS) protecting group.[6]
Materials:
-
Fmoc-amino acid
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
N-Methylpyrrolidone (NMP)
-
Methyl iodide or Dimethyl sulfate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Fmoc-OSu
-
Trifluoroacetic acid (TFA)
Procedure:
-
Loading of Fmoc-amino acid onto 2-CTC resin: Swell the 2-CTC resin in DCM. Dissolve the Fmoc-amino acid in DCM with DIEA and add to the resin. Shake for 1-2 hours. Cap any remaining active sites with methanol.
-
Fmoc deprotection: Wash the resin with DMF. Treat with 20% piperidine (B6355638) in DMF for 10-20 minutes. Wash thoroughly with DMF and DCM.
-
o-NBS protection: Swell the resin in NMP. Add a solution of o-NBS-Cl and collidine in NMP. Shake for 1-2 hours. Wash with NMP and DCM.
-
N-methylation: Swell the resin in NMP. Add a solution of methyl iodide (or dimethyl sulfate) and DBU in NMP. Shake for 30-60 minutes. Repeat this step if necessary. Wash with NMP and DCM.
-
o-NBS deprotection: Swell the resin in NMP. Treat with a solution of 2-mercaptoethanol and DBU in NMP. Shake for 30-60 minutes. Wash with NMP and DCM.
-
Fmoc protection: Swell the resin in DCM. Add a solution of Fmoc-OSu and DIEA in DCM. Shake for 2-4 hours. Wash with DCM and DMF.
-
Cleavage from resin: Treat the resin with a solution of 1% TFA in DCM for 1-2 minutes, repeated multiple times.[6] Collect the filtrate and neutralize with a weak base.
-
Purification: Purify the crude Fmoc-N-methyl-amino acid by flash chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
This protocol outlines the general procedure for incorporating a pre-synthesized Fmoc-N-methyl-amino acid into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, Wang)
-
Fmoc-amino acids
-
Fmoc-N-methyl-amino acid
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIEA or collidine)
-
DMF
-
20% Piperidine in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Bromophenol blue solution in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling (Standard):
-
Pre-activate the Fmoc-amino acid (4 eq) with the coupling reagent (e.g., HATU, 4 eq) and base (e.g., DIEA, 8 eq) in DMF for 5 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test (for primary amines).
-
Wash the resin with DMF.
-
-
N-Methylated Amino Acid Coupling:
-
Pre-activate the Fmoc-N-methyl-amino acid (4 eq) with HATU (4 eq) and DIEA (8 eq) in DMF for 5 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Shake for 2-12 hours. The coupling of an N-methylated amino acid onto another N-methylated residue is particularly difficult and may require longer coupling times or double coupling.
-
Reaction Monitoring: Withdraw a few resin beads, wash them with methanol, and add a few drops of the bromophenol blue test solution. A yellow color indicates complete coupling, while a blue or green color indicates incomplete coupling.[1]
-
If the coupling is incomplete, repeat the coupling step with fresh reagents.
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, deprotect the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection:
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: General workflow for SPPS of N-methylated peptides.
Caption: Coupling reaction of an N-methylated amino acid.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. scribd.com [scribd.com]
The Strategic Incorporation of Fmoc-N-Me-Ser(tBu)-OH in Cyclic Peptide Synthesis: A Guide for Researchers
For Immediate Release
In the landscape of therapeutic peptide development, the synthesis of cyclic peptides featuring N-methylated amino acids represents a significant stride towards enhanced metabolic stability, membrane permeability, and conformational rigidity. Among the repertoire of modified building blocks, N-α-Fmoc-N-methyl-O-tert-butyl-L-serine (Fmoc-N-Me-Ser(tBu)-OH) offers a strategic tool for introducing N-methylation at a serine residue, thereby modulating the physicochemical and pharmacological properties of the resulting macrocycle. This document provides detailed application notes and generalized protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of cyclic peptides.
Introduction to N-Methylation in Cyclic Peptides
N-methylation of the peptide backbone, the substitution of an amide proton with a methyl group, imparts several advantageous properties to cyclic peptides. This modification can disrupt inter- and intramolecular hydrogen bonding, leading to increased solubility and passive membrane permeability.[1][2][3] Furthermore, the steric hindrance introduced by the N-methyl group restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide for cyclization and lock it into a bioactive conformation.[4] The incorporation of N-methylated amino acids, such as this compound, is a key strategy to overcome the inherent limitations of peptide therapeutics, including poor metabolic stability and low oral bioavailability.[5][6]
Applications of this compound in Cyclic Peptide Synthesis
The use of this compound as a building block in solid-phase peptide synthesis (SPPS) allows for the precise and site-specific introduction of an N-methylated serine residue. This is particularly valuable in the design of cyclic peptide libraries for drug discovery, where systematic modification of the peptide backbone can elucidate structure-activity relationships (SAR).
Key applications include:
-
Enhancing Metabolic Stability: The N-methyl group sterically shields the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the cyclic peptide.[6]
-
Improving Membrane Permeability and Oral Bioavailability: By reducing the number of hydrogen bond donors, N-methylation can significantly enhance the lipophilicity and passive diffusion of cyclic peptides across cellular membranes.[7][8]
-
Conformational Control: The introduction of N-methylated residues can induce specific turns and conformations in the peptide backbone, which can be crucial for receptor binding and biological activity. This conformational constraint can also facilitate the subsequent macrocyclization step.[4]
-
Modulating Receptor Selectivity: The subtle conformational changes induced by N-methylation can lead to altered binding affinities and improved selectivity for specific receptor subtypes.
Challenges and Considerations
The incorporation of this compound presents unique synthetic challenges, primarily due to the steric hindrance of the N-methyl group. This can lead to slower and less efficient coupling reactions.
Common challenges include:
-
Difficult Coupling Reactions: The coupling of an amino acid to the N-methylated amine of the preceding residue is often sluggish. To overcome this, more potent coupling reagents and optimized reaction conditions are required.[9]
-
Racemization: While the use of urethane (B1682113) protecting groups like Fmoc generally suppresses racemization, the forcing conditions sometimes required for coupling N-methylated amino acids can increase this risk.
-
Side Reactions during Cleavage: Peptides rich in N-methylated residues can be susceptible to fragmentation during final cleavage from the resin.[9]
To mitigate these challenges, it is recommended to use highly efficient coupling reagents such as HATU or PyAOP, extended coupling times, and careful monitoring of the reaction progress.[10][11]
Experimental Protocols
The following is a generalized protocol for the synthesis of a cyclic peptide containing an N-Me-Ser(tBu) residue using this compound. This protocol is a representative guide and may require optimization based on the specific peptide sequence and instrumentation.
Solid-Phase Synthesis of the Linear Peptide
A standard Fmoc/tBu solid-phase peptide synthesis strategy is employed for the assembly of the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin for solution-phase cyclization or a rink amide resin for on-resin cyclization).
General Steps:
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling (Standard Residues): Couple the standard Fmoc-protected amino acids using a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/HOAt/DIPEA) in DMF.
-
Incorporation of this compound:
-
Pre-activate a solution of this compound (3-5 equivalents), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF with DIPEA (6-10 equivalents) for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow to react for 2-4 hours, or until a negative Kaiser test is observed. Double coupling may be necessary.
-
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the sequence.
On-Resin Cyclization
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Side-Chain Deprotection (if applicable): Selectively deprotect the side chains of the amino acids that will form the cyclic bridge.
-
Cyclization: Add a solution of a cyclization reagent (e.g., HATU/HOAt/DIPEA or PyBOP/DIPEA) in a high volume of DMF to the resin to promote intramolecular cyclization. The reaction is typically run for 4-24 hours at room temperature.
-
Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.
Solution-Phase Cyclization
-
Cleavage of the Protected Linear Peptide: Cleave the fully protected linear peptide from the 2-chlorotrityl chloride resin using a mild acidic solution (e.g., 1% TFA in DCM).
-
Global Deprotection of Termini: Selectively deprotect the N-terminal Fmoc group and the C-terminal protecting group.
-
Cyclization: Dissolve the linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve high dilution conditions (typically 0.1-1 mM). Add the cyclization reagent (e.g., HATU/HOAt/DIPEA) and stir at room temperature for 12-24 hours.
-
Global Deprotection: Remove the remaining side-chain protecting groups using a strong acid cocktail.
-
Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.
Data Presentation
The following table presents representative data for the synthesis of a hypothetical cyclic peptide containing an N-Me-Ser(tBu) residue. Actual yields and purities will vary depending on the peptide sequence, synthesis scale, and purification methods.
| Step | Parameter | Representative Value | Notes |
| Linear Peptide Synthesis | Crude Yield | 70-90% | Dependent on sequence length and coupling efficiencies. |
| Crude Purity | 50-80% | Determined by analytical RP-HPLC. | |
| Cyclization | Cyclization Yield | 20-60% | Highly sequence-dependent. On-resin cyclization may offer higher yields. |
| Purification | Final Yield | 5-20% | Overall yield after purification. |
| Final Purity | >95% | Determined by analytical RP-HPLC. | |
| Characterization | Mass Spectrometry | Expected Mass ± 1 Da | Confirmation of product identity. |
Visualizations
The following diagrams illustrate the general workflow for cyclic peptide synthesis and a representative signaling pathway that could be targeted by such peptides.
Caption: General workflow for the synthesis of a cyclic peptide incorporating this compound.
Caption: A representative G-Protein Coupled Receptor (GPCR) signaling pathway often targeted by cyclic peptides.
References
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
Application Note: Microwave-Assisted Solid-Phase Synthesis of Peptides Containing Fmoc-N-Me-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a crucial strategy for enhancing therapeutic properties, including increased metabolic stability, improved cell permeability, and modulated conformation. However, the synthesis of peptides containing these residues, particularly the sterically hindered Fmoc-N-Me-Ser(tBu)-OH, presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols. Microwave-assisted SPPS has emerged as a powerful technique to overcome these hurdles, dramatically accelerating reaction times and improving the quality of the final peptide product.[1][2] This application note provides a detailed protocol and best practices for the efficient incorporation of this compound using microwave irradiation.
Challenges in Incorporating this compound
The primary obstacle in coupling N-methylated amino acids is the steric hindrance caused by the methyl group on the amide nitrogen. This bulkiness impedes the approach of the activated amino acid, leading to slower and often incomplete coupling reactions. Key challenges include:
-
Reduced Coupling Efficiency: Standard coupling reagents are often insufficient to drive the reaction to completion, resulting in deletion sequences.
-
Racemization: The serine residue is susceptible to racemization, a risk that can be exacerbated by certain bases like N,N-Diisopropylethylamine (DIPEA) and elevated temperatures.[3][4]
-
Diketopiperazine Formation: This side reaction is a known issue in Fmoc-SPPS, particularly when dealing with N-alkylated residues.[3]
-
Inaccurate Reaction Monitoring: The standard ninhydrin (B49086) (Kaiser) test is ineffective for secondary amines and will not provide a reliable indication of coupling completion for N-methylated residues.
Recommended Reagents and Conditions
To address the challenges associated with this compound incorporation, specific reagents and optimized conditions are necessary. The use of potent activating agents and non-nucleophilic, sterically hindered bases is critical for success.
Standard coupling reagents like HBTU and TBTU are often not effective enough for sterically demanding couplings. The table below summarizes more potent alternatives.
| Coupling Reagent | Class | Efficacy for N-Methylated Residues | Notes |
| HATU | Aminium Salt | Highly Recommended | Reacts faster with less epimerization.[5] Considered a go-to reagent for difficult couplings, including N-methyl amino acids.[3][6] |
| COMU | Aminium Salt | Highly Recommended | Coupling efficiency is comparable to HATU. It is particularly well-suited for microwave-accelerated SPPS.[7] |
| PyAOP | Phosphonium Salt | Highly Recommended | Especially effective for coupling N-protected N-methyl amino acids onto other N-methyl amino acids.[5] |
| PyBOP | Phosphonium Salt | Effective | A common and effective phosphonium-based reagent.[3] |
The choice of base is critical to prevent racemization, especially for sensitive residues like serine.
| Base | Type | Recommendation | Rationale |
| sym-Collidine | Hindered Amine | Highly Recommended | A weaker, hindered base that minimizes racemization compared to DIPEA.[3][4] |
| DIPEA | Tertiary Amine | Use with Caution | Can induce racemization of Fmoc-Ser(tBu)-OH.[3] If used, careful temperature control is essential. |
| NMM | Tertiary Amine | Use with Caution | Similar potential for racemization as DIPEA.[7] |
Experimental Protocols
This section outlines a detailed protocol for a single coupling cycle of this compound in an automated microwave peptide synthesizer.
-
Resin: Rink Amide, Wang, or other suitable resin pre-loaded with the C-terminal amino acid.
-
Amino Acid: this compound
-
Coupling Reagent: HATU or COMU
-
Base: sym-Collidine
-
Solvent: High-purity, peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Monitoring Reagent: Bromophenol Blue Test Solution
The following diagram illustrates the general workflow for a single cycle of microwave-assisted peptide synthesis.
Caption: General workflow for a microwave-assisted SPPS cycle.
This protocol is designed for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
| Step | Procedure | Reagents & Conditions | Parameters | Purpose |
| 1. Resin Swelling | Swell the peptide-resin in DMF. | 5 mL DMF | 30 min, Room Temp | Prepares the resin for synthesis. |
| 2. Fmoc Deprotection | Perform Fmoc deprotection using microwave irradiation. | 5 mL of 20% piperidine in DMF | Microwave: 3 min, 75°C, 35W[2][8] | Removes the Fmoc group to expose the N-terminal amine. |
| 3. Washing | Wash the resin thoroughly to remove residual piperidine. | 5 x 5 mL DMF | - | Prepares the resin for the coupling step. |
| 4. Amino Acid Activation & Coupling | Add the amino acid, coupling reagent, and base solution to the resin. Perform coupling with microwave irradiation. | Solution: - this compound (5 eq.)- HATU (4.9 eq.)- sym-Collidine (10 eq.)- Dissolved in 5 mL DMF | Microwave: 5-10 min, 50-75°C, 35W[2][4] | Forms the new peptide bond. A lower temperature (50°C) is recommended to minimize racemization.[4] |
| 5. Washing | Wash the resin to remove excess reagents. | 3 x 5 mL DMF3 x 5 mL DCM | - | Purifies the peptide-resin. |
| 6. Monitoring | Perform the Bromophenol Blue test on a small sample of resin beads. | Bromophenol Blue Test Solution | - | Yellow Beads: Coupling complete.Blue/Green Beads: Incomplete coupling. |
| 7. Recoupling (If Necessary) | If the monitoring test is positive (blue/green), repeat steps 4-6 (double coupling). | Same as Step 4 | Same as Step 4 | Drives the difficult coupling reaction to completion. |
Data Presentation
While specific quantitative data for this compound is limited, studies on other sterically hindered N-methylated amino acids provide a strong benchmark for expected results with optimized microwave protocols.
| Peptide Sequence Fragment | Synthesis Method | Total Synthesis Time | Crude Purity | Reference |
| VQ(N-Me-A)(N-Me-A)IDYING-OH | Microwave-Assisted SPPS | < 2 hours | 86% | [9] |
| GEQKLGAibAibAibASEESLG-NH₂ | Conventional SPPS | 40 hours | < 10% | [9] |
| GEQKLGAibAibAibASEESLG-NH₂ | Microwave-Assisted SPPS | < 3 hours | 89% | [9] |
These results demonstrate that microwave-assisted synthesis can dramatically improve purity and reduce synthesis time for peptides containing challenging, sterically hindered residues.[9]
Troubleshooting
Incomplete coupling is the most common failure mode when working with N-methylated amino acids. The following decision tree provides a logical approach to troubleshooting.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Conclusion
The successful incorporation of this compound is achievable with high efficiency and purity through the application of microwave-assisted SPPS. The key to success lies in the selection of potent coupling reagents, the use of non-racemizing bases, careful monitoring with appropriate tests, and the strategic use of microwave energy to overcome steric hindrance. By following the protocols and guidelines outlined in this note, researchers can effectively synthesize N-methylated peptides for various applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. kohan.com.tw [kohan.com.tw]
Application Notes and Protocols for the Use of Fmoc-N-Me-Ser(tBu)-OH in the Development of Peptide-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-Me-Ser(tBu)-OH is a pivotal building block in the synthesis of peptide-based therapeutics. The incorporation of N-methylated amino acids, such as N-methylserine, into peptide sequences offers significant advantages in drug design. N-methylation enhances proteolytic stability, improves membrane permeability, and provides conformational constraint, which can lead to increased potency and selectivity of the peptide drug. The Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile α-amino protection, while the tert-butyl (tBu) group offers acid-labile protection for the serine side-chain hydroxyl group, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).
These application notes provide a comprehensive overview of the utility of this compound in peptide drug development, complete with detailed protocols, quantitative data, and visual workflows to guide researchers in its effective use.
Key Advantages of Incorporating N-Methylated Amino Acids
The strategic incorporation of N-methylated amino acids like this compound can significantly improve the pharmacological properties of peptide drug candidates:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, reducing enzymatic degradation and thereby increasing the in-vivo half-life of the peptide.
-
Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide and reduce its hydrogen bonding capacity, which can lead to improved passive diffusion across cell membranes and potentially oral bioavailability.
-
Conformational Control: The steric hindrance introduced by the N-methyl group restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its target.
Data Presentation
Table 1: Representative Yield and Purity for the Synthesis of Fmoc-N-Me-Amino Acids
This table provides representative data on the synthesis of Fmoc-N-methylated amino acids using a solid-phase approach, which can be indicative of the yields and purities achievable for this compound.
| Fmoc-N-Me-Amino Acid Derivative | Methylating Agent | Yield (%) | Purity (%) |
| Fmoc-N-Me-Thr(tBu)-OH | Dimethyl sulfate | >70 | >90 |
| Fmoc-N-Me-Thr(tBu)-OH | Methyl iodide | >70 | >90 |
| Fmoc-N-Me-βAla-OH | Dimethyl sulfate | >70 | >90 |
| Fmoc-N-Me-βAla-OH | Methyl iodide | >70 | >90 |
Data adapted from a study on the synthesis of Fmoc-N-Me-amino acids using a 2-CTC resin. The study demonstrated high yields and purities for both α- and β-amino acids.
Table 2: Comparative Coupling Efficiency of Reagents for Sterically Hindered N-Methylated Amino Acids
The coupling of N-methylated amino acids is often challenging due to steric hindrance. The choice of coupling reagent is critical for achieving high efficiency.
| Coupling Reagent | Relative Coupling Efficiency for N-Methylated Amino Acids | Key Features |
| HATU | +++ (Excellent) | Generally considered the most effective for sterically hindered couplings, including N-methylated residues.[1] |
| HBTU | ++ (Good) | Effective, but may be slower and less efficient than HATU for challenging sequences.[1] |
| COMU | +++ (Excellent) | A highly efficient and safer alternative to benzotriazole-based reagents, showing comparable or even superior performance to HATU in some cases.[2] |
| DIC/Oxyma | ++ (Good) | A cost-effective option that provides good results, though may require longer coupling times or double coupling for difficult residues. |
This table provides a qualitative comparison based on literature reports. "+++" indicates the highest efficiency.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual synthesis of a peptide containing an N-methylated serine residue on a 0.1 mmol scale.
1. Resin Swelling:
-
Place Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 20% piperidine (B6355638) in DMF (~5 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF (~5 mL) and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in DMF (~2 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For N-methylated amino acids, a longer coupling time or double coupling may be necessary.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 20 minutes.
-
Wash the resin with DMF (3 x 5 mL).
5. Chain Elongation:
-
Repeat steps 2 and 3 (and 4 if desired) for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM, 3 x 5 mL) and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5).
-
Add the cleavage cocktail (~5 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
7. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Protocol 2: Automated Solid-Phase Peptide Synthesis
Modern automated peptide synthesizers can be programmed to accommodate the specific requirements of N-methylated amino acids.
-
Method Setup: Program the synthesizer to use a longer coupling time (e.g., 60-120 minutes) or a double coupling cycle for the this compound residue.
-
Reagent Configuration: Use HATU or COMU as the activator for the N-methylated amino acid. Ensure fresh, high-quality reagents are used.
-
Standard Cycles: For non-methylated amino acids, standard coupling times (e.g., 30-45 minutes) can be used.
-
Cleavage and Purification: Follow the synthesizer manufacturer's instructions for automated cleavage or perform manual cleavage as described in Protocol 1. Purify the crude peptide using RP-HPLC.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Case Study: Cyclosporine Analogs (e.g., Voclosporin)
Cyclosporine and its analogs, such as voclosporin (B1684031), are powerful immunosuppressive drugs widely used to prevent organ transplant rejection and treat autoimmune diseases.[3] These cyclic peptides are characterized by a high degree of N-methylation, which is crucial for their bioactivity and pharmacokinetic properties.[4] Voclosporin is a structural analog of cyclosporine A with a modification at amino acid 1.[5]
Signaling Pathway: Calcineurin Inhibition
Cyclosporine and voclosporin exert their immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.
Caption: Calcineurin-NFAT signaling pathway and its inhibition by Voclosporin.
Mechanism of Action:
-
An antigen presenting cell activates the T-cell receptor (TCR).
-
This triggers a signaling cascade leading to the release of intracellular calcium (Ca²⁺).
-
Calcium binds to calmodulin, which in turn activates calcineurin.
-
Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).
-
Dephosphorylated NFAT translocates to the nucleus and induces the transcription of interleukin-2 (B1167480) (IL-2).
-
IL-2 is a key cytokine responsible for T-cell proliferation and activation.
-
Voclosporin binds to an intracellular protein, cyclophilin.
-
The resulting voclosporin-cyclophilin complex binds to and inhibits calcineurin.
-
This prevents the dephosphorylation of NFAT, its nuclear translocation, and subsequent IL-2 production, thus suppressing the immune response.
Conclusion
This compound is an invaluable tool for medicinal chemists and peptide scientists aiming to develop next-generation peptide therapeutics. Its use, while requiring optimization of coupling conditions, provides a reliable method to introduce N-methylation, thereby enhancing the drug-like properties of peptides. The protocols and data presented herein serve as a guide for the successful incorporation of this and other N-methylated amino acids into complex peptide sequences, ultimately contributing to the advancement of peptide-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Voclosporin: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voclosporin: Synthesis and Description_Chemicalbook [chemicalbook.com]
On-Resin N-Methylation of Serine Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic N-methylation of peptide backbones is a powerful tool in medicinal chemistry and drug development. Specifically, the introduction of a methyl group to the amide nitrogen of a serine residue can profoundly alter a peptide's pharmacological properties. This modification can enhance metabolic stability by hindering enzymatic degradation, improve membrane permeability, and modulate conformation to optimize binding affinity and selectivity for biological targets.[1] This document provides detailed application notes and experimental protocols for key on-resin N-methylation techniques applicable to serine residues.
Application Notes
On-resin N-methylation offers a significant advantage by allowing for the direct modification of the peptide while it is still attached to the solid support. This approach streamlines the synthetic workflow by avoiding the need to synthesize and incorporate individual N-methylated amino acid building blocks.[1] The choice of a specific on-resin N-methylation method depends on several factors, including the peptide sequence, the desired extent of methylation, and compatibility with other protecting groups used in the synthesis.
When dealing with serine residues, a key consideration is the potential for side reactions involving the hydroxyl group in its side chain. Under certain conditions, O-alkylation can compete with the desired N-methylation. Therefore, careful selection of the methylation method and optimization of reaction conditions are crucial to ensure high yields and purity of the target N-methylated peptide.
The following sections detail three primary methods for on-resin N-methylation of serine residues: the Fukuyama-Mitsunobu reaction, direct alkylation with methyl iodide, and a note on the use of Burgess reagent for related modifications.
Quantitative Data Summary
The efficiency of on-resin N-methylation of serine can vary based on the chosen method, the peptide sequence, and the reaction conditions. The following table summarizes representative quantitative data for different on-resin N-methylation techniques.
| Technique | Methylating Agent | Base/Activator | Typical Crude Purity (HPLC) | Key Considerations for Serine |
| Fukuyama-Mitsunobu Reaction | Methanol | DEAD/DIAD & PPh₃ | >90% | Two-step process; generally high efficiency and applicable to most amino acids.[1] Requires careful control to avoid side reactions. |
| Direct Alkylation | Methyl Iodide (CH₃I) | Lithium tert-butoxide (LiOtBu) | 85-95% | A strong base is required, which can affect sensitive residues. The choice of solvent can influence selectivity and the degree of methylation.[2] |
| Direct Alkylation | Dimethyl Sulfate ((CH₃)₂SO₄) | DBU | Variable, can be lower than CH₃I | Another common methylating agent; conditions need to be optimized to minimize side reactions. |
Experimental Protocols
Fukuyama-Mitsunobu Reaction for On-Resin N-Methylation of Serine
This two-step method involves the activation of the backbone amide with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation.[1]
Workflow Diagram:
Caption: Fukuyama-Mitsunobu N-methylation workflow.
Materials:
-
Peptide-on-resin with an exposed serine amide nitrogen
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triphenylphosphine (PPh₃)
-
Methanol (MeOH)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Protocol:
-
Resin Swelling: Swell the peptide-on-resin (1 eq) in DMF for 30 minutes.
-
Sulfonylation:
-
Prepare a solution of o-NBS-Cl (4 eq) and 2,4,6-collidine (10 eq) in NMP.
-
Add the solution to the resin and shake at room temperature for 2 hours.
-
Drain the resin and wash thoroughly with DMF (3x) and DCM (3x).
-
-
Methylation:
-
Swell the sulfonamide-activated resin in THF.
-
Prepare a solution of PPh₃ (5 eq) and MeOH (10 eq) in THF.
-
Add the solution to the resin, followed by the dropwise addition of DIAD (5 eq).
-
Shake the reaction mixture at room temperature for 10-30 minutes.[3]
-
Drain the resin and wash with THF (3x) and DCM (3x).
-
-
Desulfonylation:
-
Prepare a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in NMP.
-
Add the solution to the resin and shake at room temperature for 5 minutes. Repeat this step once more.
-
Drain the resin and wash thoroughly with NMP (5x), DCM (3x), and MeOH (3x).
-
-
Cleavage: Cleave the N-methylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Direct Alkylation with Methyl Iodide
This method utilizes a strong base to deprotonate the amide nitrogen, followed by quenching with methyl iodide.
Workflow Diagram:
Caption: Direct N-methylation workflow with Methyl Iodide.
Materials:
-
Peptide-on-resin with an exposed serine amide nitrogen
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (CH₃I)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Protocol:
-
Resin Preparation: Dry the peptide-on-resin under vacuum.
-
Deprotonation:
-
Prepare a 1.5 M solution of LiOtBu in dry THF.
-
Add the LiOtBu solution to the resin and shake at room temperature for 20-30 minutes.[2]
-
Drain the resin and wash with anhydrous THF.
-
-
Methylation:
-
Prepare a solution of excess methyl iodide in anhydrous DMSO.
-
Add the methyl iodide solution to the deprotonated resin and shake at room temperature for 1-2 hours.
-
Drain the resin and wash thoroughly with DMSO, DMF, and DCM.
-
-
Cleavage: Cleave the N-methylated peptide from the resin using a standard cleavage cocktail.
Potential Side Reactions with Serine
The primary side reaction of concern during the N-methylation of serine-containing peptides is O-alkylation of the hydroxyl group in the serine side chain.[4] This is particularly a risk when using strong bases and alkylating agents, as in the direct alkylation method.
Mitigation Strategies:
-
Protecting Group: The most effective way to prevent O-alkylation is to use a protecting group on the serine hydroxyl group (e.g., tert-butyl) that is stable to the methylation conditions but can be removed during the final cleavage step.
-
Reaction Conditions: Optimization of the base, solvent, and temperature can help to favor N-methylation over O-alkylation. For instance, using a bulkier base may sterically hinder attack at the side-chain hydroxyl group.
-
Method Selection: The Fukuyama-Mitsunobu reaction, which proceeds under milder, non-basic conditions for the methylation step, can often provide higher selectivity for N-methylation.
Signaling Pathway: Serine's Role in Providing Methyl Groups for Protein Methylation
While N-methylation of the peptide backbone is a synthetic modification, the biological methylation of proteins on side chains (e.g., lysine (B10760008) and arginine) is a crucial post-translational modification that regulates numerous cellular processes, including signal transduction and gene expression.[5][6] The amino acid serine plays a fundamental role in this process by contributing to the one-carbon metabolism pathway, which generates the universal methyl donor, S-adenosylmethionine (SAM).[7][8]
The following diagram illustrates how serine contributes to the generation of SAM, which is then utilized by methyltransferases to methylate proteins.
Caption: Serine's contribution to protein methylation via one-carbon metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategy for O-Alkylation of Serine and Threonine from Serinyl and Threoninyl Acetic Acids by Photoinduced Decarboxylative Radical Reactions: Connection between Serine/Threonine and Carbohydrates/Amino Acids at the Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fig. 9.6, [One-carbon metabolism. SAM is produced...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Definition, Process And Function Of One-Carbon Metabolism - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Characterization of Peptides Containing N-Methyl Serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-methyl serine, into peptides is a key strategy in medicinal chemistry to enhance their therapeutic properties. N-methylation can improve metabolic stability, increase membrane permeability, and constrain peptide conformation, potentially leading to higher potency and oral bioavailability.[1] However, the unique structural features of N-methylated peptides necessitate specialized analytical methods for their comprehensive characterization. These application notes provide detailed protocols and data interpretation guidelines for the analysis of peptides containing N-methyl serine using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
I. Mass Spectrometry Analysis
Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight and determining the amino acid sequence of peptides. For peptides containing N-methyl serine, tandem mass spectrometry (MS/MS) is crucial for confirming the presence and location of this modification.
A. Key Considerations for MS (B15284909) Analysis of N-Methyl Serine Peptides
-
Ionization Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization methods for peptide analysis. ESI is often coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures, while MALDI is a high-throughput technique suitable for rapid molecular weight determination.
-
Fragmentation Methods: Collision-induced dissociation (CID) is the most widely used fragmentation technique. In CID, peptide ions are accelerated and collided with an inert gas, leading to fragmentation along the peptide backbone, primarily at the amide bonds, generating b- and y-type fragment ions.[2][3]
-
Potential for Misidentification: It is crucial to be aware of potential pitfalls that can lead to misinterpretation of MS/MS data. For instance, in-source fragmentation or gas-phase rearrangements can sometimes mimic the mass shift of a methylation. A notable example is the potential for a side-chain assisted C-terminal rearrangement to produce a fragment ion that is isobaric to a methylated y-ion, which could lead to a false-positive identification of serine methylation.[4] Therefore, careful analysis of the complete fragmentation pattern and, if necessary, the use of higher-energy fragmentation methods or multi-stage mass spectrometry (MSn) is recommended to confirm the modification.[4]
B. Predicted Fragmentation Pattern of a Peptide Containing N-Methyl Serine
The presence of an N-methyl group on the serine residue will result in a +14 Da mass shift for that residue. This mass shift will be reflected in the b- and y-ions containing the N-methyl serine.
Consider a hypothetical peptide, Ala-NMeSer-Gly-Lys . The N-methylation is on the amide nitrogen of the serine residue.
-
b-ions: The mass of the b-ions containing the N-methyl serine will be increased by 14 Da compared to the unmodified peptide.
-
b₂ ion (Ala-NMeSer): The mass will be the sum of the residues of Alanine and N-methyl Serine.
-
-
y-ions: Similarly, the y-ions containing the N-methyl serine will also show a +14 Da mass shift.
-
y₃ ion (NMeSer-Gly-Lys): The mass will be the sum of the residues of N-methyl Serine, Glycine, and Lysine.
-
Table 1: Predicted m/z values for fragment ions of Ala-NMeSer-Gly-Lys (Monoisotopic Masses)
| Ion Type | Sequence | Unmodified Peptide (m/z) | N-Methylated Peptide (m/z) | Mass Shift (Da) |
| b₂ | Ala-Ser | 161.09 | 175.11 | +14.02 |
| b₃ | Ala-Ser-Gly | 218.11 | 232.13 | +14.02 |
| y₂ | Gly-Lys | 204.13 | 204.13 | 0 |
| y₃ | Ser-Gly-Lys | 291.16 | 305.18 | +14.02 |
Note: The exact masses may vary slightly depending on the charge state and the specific isotopes.
C. Experimental Protocol: LC-MS/MS Analysis of a Peptide with N-Methyl Serine
This protocol outlines a general procedure for the analysis of a purified peptide containing N-methyl serine using a standard ESI-LC-MS/MS system.
1. Sample Preparation: a. Dissolve the purified peptide in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in water. The final concentration should be in the range of 1-10 µM. b. Centrifuge the sample to remove any particulates before injection.
2. LC Separation: a. Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point and should be optimized based on the peptide's hydrophobicity. e. Flow Rate: 0.2-0.4 mL/min. f. Column Temperature: 40 °C.
3. MS and MS/MS Data Acquisition: a. Ionization Mode: Positive electrospray ionization (ESI+). b. MS1 Scan Range: m/z 300-2000. c. Data-Dependent Acquisition (DDA): Configure the instrument to perform MS/MS on the most intense precursor ions from the MS1 scan. d. Isolation Width: 1-2 m/z. e. Collision Energy: Use a normalized collision energy (NCE) in the range of 25-35%. This may need to be optimized for the specific peptide. f. Activation Type: Collision-Induced Dissociation (CID).
4. Data Analysis: a. Identify the precursor ion corresponding to the expected molecular weight of the N-methyl serine-containing peptide. b. Analyze the MS/MS spectrum to identify the b- and y-ion series. c. Confirm the presence of the +14 Da mass shift in the fragment ions that include the N-methyl serine residue. d. Use protein sequencing software to assist in the interpretation of the fragmentation pattern and confirm the peptide sequence.
II. NMR Spectroscopy Analysis
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For peptides with N-methyl serine, NMR can provide valuable insights into the local conformation around the N-methylated amide bond and the overall peptide structure.
A. Key Considerations for NMR Analysis of N-Methyl Serine Peptides
-
Cis/Trans Isomerism: The N-methylated amide bond can exist in both cis and trans conformations. The energy barrier for rotation around this bond is lower than for a non-methylated amide bond, which can lead to the presence of both isomers in solution. This can result in two sets of signals for the residues flanking the N-methylated bond, complicating the NMR spectra.
-
Chemical Shift Perturbations: The N-methyl group is an electron-donating group, which can influence the chemical shifts of nearby protons and carbons. The most significant effect is on the protons of the N-methyl group itself and the α-protons of the N-methylated residue and the preceding residue.
-
2D NMR Experiments: A combination of 2D NMR experiments is essential for the complete resonance assignment and structural analysis of N-methyl serine-containing peptides. These include:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.[5][6]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single amino acid residue).[5][6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the 3D structure.[7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of carbon resonances.
-
B. Expected ¹H and ¹³C Chemical Shifts for N-Methyl Serine
While the exact chemical shifts will depend on the peptide sequence, solvent, and temperature, the following are typical ranges for the protons and carbons of an N-methyl serine residue in a peptide.
Table 2: Typical ¹H and ¹³C Chemical Shift Ranges for N-Methyl Serine Residue in a Peptide
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.7 - 3.2 | 30 - 35 |
| Hα | 4.5 - 5.0 | 55 - 60 |
| Hβ | 3.8 - 4.2 | 60 - 65 |
Note: These are approximate ranges and can vary.
C. Experimental Protocol: 2D NMR Analysis of a Peptide with N-Methyl Serine
This protocol provides a general workflow for acquiring and analyzing 2D NMR data for a peptide containing N-methyl serine.
1. Sample Preparation: a. Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The concentration should typically be in the range of 1-5 mM.[8] b. Adjust the pH of the sample to the desired value (typically between 4 and 6 to minimize amide proton exchange). c. Filter the sample into a high-quality NMR tube.[9]
2. NMR Data Acquisition: a. Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration. b. Set up and acquire the following 2D NMR experiments:
- ¹H-¹H TOCSY: Use a mixing time of 60-80 ms to observe correlations throughout the amino acid spin systems.
- ¹H-¹H NOESY: Use a mixing time of 150-300 ms to detect through-space interactions.
- ¹H-¹H COSY: To identify direct scalar couplings.
- ¹H-¹³C HSQC: For assigning proton and carbon resonances. c. All experiments should be run at a constant temperature (e.g., 298 K).
3. NMR Data Processing and Analysis: a. Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). b. Use the TOCSY and COSY spectra to identify the spin systems of the individual amino acid residues. c. Use the NOESY spectrum to establish sequential connectivities between residues (dαN(i, i+1), dNN(i, i+1), dβN(i, i+1) NOEs) and to identify long-range NOEs that define the peptide's conformation. d. The characteristic chemical shift of the N-methyl protons (around 2.7-3.2 ppm) will be a key starting point for the assignment of the N-methyl serine residue. e. Look for NOEs between the N-methyl protons and the α-proton of the preceding residue, which can help confirm the sequence and provide conformational information. f. If two sets of signals are observed for residues around the N-methyl serine, this indicates the presence of both cis and trans isomers. The relative intensities of the cross-peaks can be used to estimate the population of each isomer.
III. Integrated Analytical Workflow
A comprehensive characterization of peptides with N-methyl serine involves an integrated approach utilizing multiple analytical techniques.
Caption: Integrated workflow for the synthesis and characterization of peptides containing N-methyl serine.
IV. Signaling Pathway Visualization (Illustrative Example)
While the characterization methods themselves do not directly involve a signaling pathway, peptides containing N-methyl serine are often designed to modulate such pathways. The following is a generic representation of a G-protein coupled receptor (GPCR) signaling cascade, a common target for therapeutic peptides.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
V. Conclusion
The analytical characterization of peptides containing N-methyl serine requires a multi-faceted approach. Mass spectrometry is essential for confirming the peptide's identity and locating the N-methylation site, while NMR spectroscopy provides detailed information about its three-dimensional structure and conformational dynamics. By employing the detailed protocols and considering the potential analytical challenges outlined in these application notes, researchers can confidently and accurately characterize these promising therapeutic molecules.
References
- 1. papers.nips.cc [papers.nips.cc]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. MS/MS/MS reveals false positive identification of histone serine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. nmr-bio.com [nmr-bio.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
Fmoc-N-Me-Ser(tBu)-OH in convergent and fragment condensation peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of N-Methylation and Convergent Synthesis
Fmoc-N-Me-Ser(tBu)-OH is a specialized amino acid derivative that offers significant advantages for the synthesis of complex and therapeutically relevant peptides. The incorporation of an N-methyl group on the peptide backbone can dramatically enhance a peptide's pharmacokinetic properties. N-methylation increases proteolytic stability, leading to a longer in vivo half-life, and can improve membrane permeability and oral bioavailability.[1] Furthermore, N-methylation restricts the conformational flexibility of the peptide, which can lock it into a bioactive conformation and increase receptor binding affinity and selectivity.
However, the introduction of N-methylated amino acids, such as this compound, presents challenges in standard stepwise solid-phase peptide synthesis (SPPS). The N-methyl group creates steric hindrance, which can lead to incomplete or slow coupling reactions. To overcome the limitations of synthesizing long or difficult sequences, including those with multiple N-methylated residues, advanced strategies like convergent synthesis and fragment condensation are employed.
These methods involve the synthesis of smaller, protected peptide fragments which are then purified and coupled together in solution or on the solid support. This approach often results in higher purity and overall yields for complex peptides by allowing for the purification of intermediate fragments. This compound is a key building block in these strategies, with its Fmoc group for temporary N-terminal protection and a tert-butyl (tBu) group protecting the serine side-chain, preventing side reactions.
Data Presentation: Comparing Synthesis Strategies
Table 1: Comparison of Overall Yield in Stepwise vs. Convergent Synthesis of a Model Heicosapeptide (HIV-1 Protease C-terminal 78–99 fragment)
| Synthesis Strategy | Method | Overall Yield of Crude Product | Reference |
| Fragment Condensation | "Swelling Volume" Procedure | 81% | [2][3] |
| Fragment Condensation | Conventional Volume | 21% | [2][3] |
| Stepwise SPPS | Standard Protocol | <10% (Typically lower for long sequences) | General SPPS Knowledge |
Note: This data is for a non-methylated peptide but demonstrates the significant improvement in yield achievable with an optimized fragment condensation strategy.
Table 2: Coupling Reagents and Conditions for N-Methylated Amino Acids
| Coupling Reagent | Conditions | Coupling Efficiency | Key Considerations | Reference |
| HATU | 3-4 eq. HATU, 6-8 eq. DIPEA/Collidine | High | Recommended for sterically hindered couplings. Minimal pre-activation time to avoid racemization. | [4][5] |
| PyAOP / PyBOP | In presence of HOAt | High | Effective for coupling N-methylamino acids to other N-methylated residues. | [5][6] |
| HBTU / HCTU | Standard Conditions | Less Effective | Generally not recommended for difficult N-methyl couplings. | [5] |
| BOP-Cl | Specific protocols | Can be useful | An alternative for hindered couplings. | [5] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for stepwise versus convergent peptide synthesis, highlighting the advantages of the latter for complex peptides.
Caption: Comparison of Stepwise vs. Convergent SPPS workflows.
Caption: Workflow for Solid-Phase Fragment Condensation.
Application Example: Synthesis of Cyclosporine Analogues
Cyclosporine is a powerful immunosuppressant drug that is a cyclic peptide containing multiple N-methylated amino acids. Its complex structure and high degree of N-methylation make it a prime candidate for synthesis via fragment condensation. The development of cyclosporine analogues to improve efficacy and reduce side effects is an active area of research. This compound can be a crucial building block in the synthesis of such analogues, where the serine residue might be part of a key binding motif or contribute to the overall conformation. The synthesis would involve creating several N-methylated fragments, followed by their condensation and a final macrocyclization step.
Caption: Simplified Calcineurin signaling pathway targeted by Cyclosporine.
Experimental Protocols
Protocol 1: Synthesis of a Protected N-Methylated Peptide Fragment
This protocol outlines the manual synthesis of a short, protected peptide fragment containing this compound on a 2-chlorotrityl chloride resin, which allows for cleavage of the protected fragment.
1. Resin Preparation:
-
Place 2-chlorotrityl chloride resin (e.g., 0.2 mmol scale) in a reaction vessel.
-
Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, then drain.
2. Loading the First Amino Acid:
-
Dissolve the first Fmoc-amino acid (0.4 mmol, 2 equivalents) in DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 4 equivalents).
-
Add the solution to the resin and agitate for 1-2 hours.
-
To cap any unreacted sites, add a small amount of methanol (B129727) and agitate for 30 minutes.
-
Wash the resin with DCM (3x) and N,N-Dimethylformamide (DMF) (3x).
3. Standard SPPS Cycle (for non-N-methylated residues):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3-4 equivalents) with a coupling agent like HBTU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test (should be negative).
-
-
Washing: Wash the resin with DMF (3x).
4. Coupling of this compound (or coupling onto an N-methylated residue):
-
Fmoc Deprotection: Perform as in step 3.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling (using HATU):
-
In a separate vial, dissolve this compound (4 equivalents) and HATU (3.8 equivalents) in DMF.
-
Add DIPEA or collidine (8 equivalents) to the activation mixture and add immediately to the resin.[5]
-
Agitate the mixture for 2-4 hours at room temperature. Microwave-assisted coupling can also enhance efficiency.[7]
-
Monitoring: The Kaiser test is not suitable for N-methylated amines. Use a bromophenol blue test to monitor completion.[5] If the test is positive (blue/green), recoupling is necessary.
-
-
Washing: Wash the resin with DMF (3x).
5. Cleavage of the Protected Fragment:
-
After the final residue is coupled, wash the resin with DCM (5x) and dry under vacuum.
-
Treat the resin with a mild cleavage cocktail such as AcOH/TFE/DCM (1:2:7) or 0.5-1% TFA in DCM for 1-2 hours.
-
Filter the solution containing the protected fragment and collect the filtrate.
-
Evaporate the solvent and purify the protected fragment using flash chromatography or preparative HPLC.
Protocol 2: Solid-Phase Fragment Condensation
This protocol describes the coupling of a purified, protected peptide fragment (Fragment B, from Protocol 1) to another peptide fragment that is bound to the resin (Fragment A).
1. Preparation of Resin-Bound Fragment A:
-
Synthesize Fragment A on a suitable resin (e.g., Rink Amide for a C-terminal amide) using the methods described in Protocol 1.
-
After coupling the final amino acid of Fragment A, perform the final Fmoc deprotection with 20% piperidine in DMF.
-
Wash the resin extensively with DMF (5x) and DCM (3x), then dry it under vacuum.
2. Activation and Coupling of Fragment B:
-
Dissolve the purified protected Fragment B (1.5-2 equivalents relative to the loading of Fragment A) and HATU (1.5-2 equivalents) in a minimal amount of DMF or DMA.
-
Add collidine or DIPEA (3-4 equivalents) to the solution.
-
Add this activation mixture to the dried resin containing Fragment A.
-
Allow the coupling reaction to proceed for 12-24 hours at room temperature. The use of a "swelling volume" of solvent (just enough to swell the resin) can improve efficiency.[2][3]
3. Capping and Washing:
-
After the coupling is complete, wash the resin with DMF.
-
To ensure any unreacted N-termini of Fragment A are blocked, perform a capping step with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
4. Final Cleavage and Global Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a strong cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups (including the tBu group from serine).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet.
5. Purification:
-
Purify the final crude peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final N-methylated peptide by mass spectrometry and analytical HPLC.
References
- 1. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5z.com [5z.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Fmoc-N-Me-Ser(tBu)-OH Coupling
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the coupling of Fmoc-N-Me-Ser(tBu)-OH, a sterically hindered amino acid.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test (indicating unreacted free amines).
-
Presence of deletion sequences in the final peptide, confirmed by mass spectrometry.
-
Low yield of the desired peptide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance: The N-methyl group and the bulky t-butyl protecting group on the serine side chain significantly hinder the approach of the activated amino acid to the free N-terminus of the peptide chain. | 1. Optimize Coupling Reagents: Employ more potent coupling reagents known to be effective for sterically hindered amino acids. HATU, HCTU, and COMU are often more effective than HBTU.[1][2][3] For particularly challenging couplings, PyAOP or PyBOP in the presence of HOAt may be beneficial.[3][4] 2. Increase Equivalents: Use a higher excess of the this compound (e.g., 3-5 equivalents) and coupling reagents.[1] 3. Extended Coupling Time: Increase the reaction time to allow the coupling to proceed to completion. Monitor the reaction progress using a qualitative test like the bromophenol blue test, as the ninhydrin (B49086) test can be unreliable for N-methylated amino acids.[4] 4. Double Coupling: If the reaction is still incomplete after an extended time, perform a second coupling step with a fresh solution of the activated amino acid.[1] |
| Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing access of reagents to the reaction site. | 1. Use Aggregation-Disrupting Solvents: Consider using a solvent mixture such as DMF/NMP or adding a small percentage of DMSO. 2. Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to disrupt secondary structures that may lead to aggregation. However, be cautious as higher temperatures can also increase the risk of side reactions like racemization. |
| Sub-optimal Activation: The pre-activation of the amino acid may be insufficient. | 1. Pre-activation Time: Ensure adequate pre-activation time (typically 1-5 minutes) before adding the activated amino acid solution to the resin.[1][4] 2. Choice of Base: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine for activation. Be mindful that DIPEA has been implicated in racemization with serine derivatives.[1][5][6] |
Issue 2: Epimerization/Racemization at the Serine Residue
Symptoms:
-
Presence of diastereomeric impurities in the final peptide, detectable by HPLC and mass spectrometry.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Base-Induced Racemization: The base used during the coupling reaction can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to epimerization.[7] DIPEA, in particular, has been shown to increase the risk of racemization with serine derivatives.[1][5][6] | 1. Use a Weaker Base: Substitute DIPEA with a less hindered or weaker base like 2,4,6-collidine, which has been shown to reduce racemization.[5][8] 2. Minimize Base Equivalents: Use the minimum necessary amount of base for the reaction to proceed. 3. Base-Free Conditions: For highly sensitive couplings, consider using a carbodiimide-based coupling method with an additive that can suppress racemization, such as DIC/HOAt or DIC/HOBt, which can be performed under base-free conditions.[1][7] |
| Over-activation: Prolonged activation times can increase the risk of forming oxazolone (B7731731) intermediates, which are prone to racemization. | 1. Minimize Pre-activation Time: Use the shortest effective pre-activation time. 2. In-situ Activation: Add the coupling reagent directly to the mixture of the amino acid and resin, allowing activation to occur in the presence of the free amine, which can reduce the lifetime of the highly reactive intermediate. |
Comparative Data on Coupling Reagents
The selection of a suitable coupling reagent is critical for successfully incorporating sterically hindered amino acids. The following table summarizes the performance of various coupling reagents, though it's important to note that performance can be sequence-dependent.
| Coupling Reagent | Key Advantages | Potential Issues |
| HATU/HCTU | High reactivity, effective for hindered couplings.[2][3] | More expensive than carbodiimides. |
| COMU | High efficiency, comparable to HATU, with safer byproducts.[2][3] | |
| PyBOP/PyAOP | Strong coupling reagents, with PyAOP being particularly effective for N-methyl amino acids.[3][4][9] | Phosphonium-based reagents may have lower stability in solution compared to uronium salts.[3] |
| DIC/HOBt or HOAt | Cost-effective, can be used in base-free conditions to minimize racemization.[1][7] | Generally less reactive than uronium or phosphonium (B103445) salt-based reagents. |
| HBTU | A widely used and effective coupling reagent. | May be less effective for highly hindered couplings compared to HATU or COMU.[4] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF (~5 mL) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Activation: In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF. Add DIPEA (8 equivalents, 0.8 mmol) and allow the mixture to pre-activate for 1-5 minutes.[4]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a bromophenol blue test to check for the presence of free amines.[4] A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (3 x 5 mL).
-
Capping (Optional): If the coupling is incomplete and a second coupling is not desired, cap the unreacted amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
Protocol 2: Low-Epimerization Coupling using DIC/HOAt
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HOAt (3 equivalents, 0.3 mmol) in DMF.
-
Coupling: Add the amino acid/HOAt solution to the resin, followed by the addition of DIC (3 equivalents, 0.3 mmol).
-
Reaction: Agitate the mixture for 2-6 hours at room temperature.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) highlighting the key steps for coupling this compound.
Caption: A decision tree for troubleshooting low coupling efficiency when working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to couple?
A: The difficulty arises from significant steric hindrance. The N-methyl group on the alpha-amino group restricts the conformational flexibility of the amino acid and hinders the approach to the peptide chain. Additionally, the bulky tert-butyl (tBu) protecting group on the serine side chain adds to this steric clash, making it challenging for the activated carboxyl group to reach the N-terminal amine of the growing peptide.
Q2: Can I use the standard Kaiser test to monitor the coupling of this compound?
A: The Kaiser (ninhydrin) test is generally unreliable for secondary amines, such as the N-terminal of a peptide after coupling to an N-methylated amino acid. This is because the test relies on the reaction with a primary amine to produce a dark blue color. For monitoring couplings involving N-methylated amino acids, the bromophenol blue test is a more suitable qualitative method.[4]
Q3: What is the risk of racemization with this compound, and how can I minimize it?
A: Serine derivatives are known to be susceptible to racemization during peptide synthesis, and this risk can be exacerbated by the slower coupling times required for sterically hindered residues.[1][5][6] The primary cause is the use of a strong, hindered base like DIPEA, which can facilitate the abstraction of the alpha-proton. To minimize racemization, consider using a less hindered base like 2,4,6-collidine, minimizing the amount of base used, or employing a base-free coupling method such as DIC with an additive like HOAt.[7][8]
Q4: Are there any alternatives to the t-butyl protecting group for the serine side chain?
A: Yes, the trityl (Trt) group is a common alternative for protecting the serine side chain. Fmoc-Ser(Trt)-OH can be beneficial in sequences prone to aggregation, as the bulky trityl group can help disrupt the formation of secondary structures.[6] However, for Fmoc-N-Me-Ser, the t-butyl group is commonly used, and overcoming the coupling challenges often relies on optimizing the coupling method rather than changing the protecting group.
Q5: When should I consider a double coupling?
A: A double coupling should be considered when a qualitative test (like the bromophenol blue test) indicates an incomplete reaction after a standard or extended coupling time. It is a common strategy for difficult couplings, including those involving sterically hindered or N-methylated amino acids, to ensure the reaction goes to completion and to avoid the accumulation of deletion sequences in the final peptide.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Technical Support Center: Strategies to Prevent Racemization of Fmoc-N-Me-Ser(tBu)-OH
Welcome to the technical support center for the handling and use of Fmoc-N-Me-Ser(tBu)-OH in peptide synthesis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you minimize racemization and ensure the stereochemical integrity of your peptides.
Troubleshooting Guides
This section addresses specific issues you may encounter during the coupling of this compound.
Issue 1: Significant Diastereomeric Impurity Detected by HPLC/MS
If you observe a significant peak corresponding to the D-isomer of your N-methylated serine-containing peptide, it is a strong indicator of racemization during the coupling step. Follow these steps to diagnose and resolve the issue.
| Potential Cause | Recommended Action |
| Inappropriate Coupling Reagent | Uronium/aminium-based reagents like HBTU and HATU, especially in the presence of a strong base, can promote racemization. Switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide-based system with an additive (e.g., DIC/OxymaPure).[1] |
| Strong or Sterically Unhindered Base | Bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization.[2] It is recommended to use a more sterically hindered or weaker base such as 2,4,6-collidine.[2] |
| Prolonged Pre-activation Time | Allowing the activated this compound to stand for an extended period before adding it to the resin increases the risk of racemization. Add the activated amino acid solution to the resin immediately after preparation.[1] |
| Elevated Temperature | Higher temperatures, particularly in microwave-assisted peptide synthesis, can accelerate racemization. If using a microwave synthesizer, consider reducing the coupling temperature.[1] For standard synthesis, perform the coupling at room temperature. |
Issue 2: Low Coupling Efficiency Leading to Deletion Sequences
N-methylated amino acids are known for their steric hindrance, which can lead to incomplete coupling reactions.
| Potential Cause | Recommended Action |
| Steric Hindrance of N-methyl Group | The N-methyl group can slow down the coupling reaction. Increase the coupling time or perform a double coupling. |
| Insufficiently Potent Coupling Reagent | For sterically hindered amino acids, a more potent coupling reagent may be necessary. Consider using phosphonium-based reagents like PyAOP or PyBOP, often in combination with an additive like HOAt, which are effective for coupling N-methylated amino acids. |
| Peptide Aggregation | The growing peptide chain may aggregate on the resin, hindering access to the N-terminus. Consider using a solvent mixture that disrupts hydrogen bonding, such as adding DMSO to DMF. |
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of the desired L-enantiomer of an amino acid into a mixture of both L- and D-enantiomers during the coupling reaction.[1] For N-methylated amino acids, the absence of the N-H proton can make the α-proton more susceptible to abstraction under basic conditions, leading to racemization via direct enolization. The incorporation of the D-isomer results in a diastereomeric peptide impurity that can be difficult to separate and may alter the biological activity and structural properties of the final peptide.
Q2: Which coupling reagents are best for minimizing racemization of this compound?
A2: While specific data for this compound is limited, general recommendations for sensitive and N-methylated amino acids suggest using carbodiimide-based reagents with additives or phosphonium-based reagents. The combination of DIC with an additive like OxymaPure or HOBt is a standard and effective choice for suppressing racemization.[1] Phosphonium reagents like PyBOP are also highly effective. It is advisable to avoid HATU/NMM, as this combination has been shown to cause some racemization with Fmoc-L-Ser(tBu)-OH.[3]
Q3: How does the choice of base impact racemization?
A3: The base plays a crucial role in the racemization process. Stronger and less sterically hindered bases like DIPEA can accelerate the abstraction of the α-proton, leading to increased racemization.[2] For sensitive couplings, including those involving serine derivatives, a weaker or more sterically hindered base like 2,4,6-collidine is recommended to minimize this side reaction.[2][4]
Q4: What is the optimal temperature for coupling this compound?
A4: To minimize the risk of racemization, it is recommended to perform the coupling reaction at room temperature. While elevated temperatures can increase coupling efficiency, they also significantly increase the rate of racemization.[1] If racemization remains an issue, conducting the coupling at a lower temperature (e.g., 0 °C) may be beneficial, though this may necessitate longer reaction times.
Quantitative Data Summary
The following table summarizes the extent of racemization observed for the closely related Fmoc-L-Ser(tBu)-OH with various coupling reagents. This data can serve as a guide for selecting the most appropriate conditions for this compound, for which specific quantitative data is less readily available.
| Coupling Reagent | Base | % D-Isomer (Racemization) | Reference |
| HATU | NMM | Noticeable Racemization | [3] |
| DIC/Oxyma | - | Negligible | [3] |
| DIC/HOBt | - | Low | [1] |
| HBTU | DIPEA | Moderate to High Potential | [1] |
| PyBOP | DIPEA | Low to Moderate Potential | [2] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol is designed to minimize racemization during the manual solid-phase synthesis of peptides containing N-methyl-serine.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
20% Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (2 minutes and then 8 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times), followed by a final wash with DMF.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling: Add DIC (3 equivalents) to the amino acid/additive solution. Immediately add the activated solution to the washed and deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The extended reaction time is to account for the steric hindrance of the N-methyl group.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating an incomplete reaction), the coupling step can be repeated (double coupling).
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.
Visualizations
Caption: Mechanism of racemization for this compound via direct enolization.
Caption: Recommended experimental workflow for coupling this compound.
References
Troubleshooting low coupling efficiency for N-methylated amino acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of N-methylated amino acids often low?
A1: The primary reason for low coupling efficiency is steric hindrance. The presence of a methyl group on the amide nitrogen, in addition to the amino acid side chain, physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.[1][2] This steric bulk slows down the rate of acylation, leading to incomplete reactions.
Q2: Which coupling reagents are most effective for N-methylated amino acids?
A2: Uronium/aminium salt-based reagents and phosphonium (B103445) salt-based reagents are highly recommended due to their high reactivity. Reagents such as HATU, HCTU, and PyAOP are particularly effective for these challenging couplings.[1][3][4] HATU is frequently cited for its high reactivity and ability to minimize racemization.[1][5] COMU is another efficient reagent that is also noted for its enhanced safety profile compared to benzotriazole-based reagents.[3][6]
Q3: Can I use standard carbodiimide (B86325) reagents like DCC or DIC for coupling N-methylated amino acids?
A3: While carbodiimides like DCC and DIC are common coupling reagents, they are often less effective for sterically hindered couplings, including those involving N-methylated amino acids, and may lead to lower yields.[1][7] If used, they should be combined with additives like HOBt or HOAt to minimize racemization, though even with these additives, their performance may be inferior to uronium or phosphonium reagents for this specific application.[6]
Q4: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?
A4: Standard monitoring methods like the ninhydrin (B49086) (Kaiser) test are unreliable for N-methylated amino acids. This is because the secondary amine of the N-methylated residue does not produce the characteristic blue color with ninhydrin.[1] The bromophenol blue test is a suitable alternative; a blue or green color indicates an incomplete reaction, while a yellow color signifies a complete reaction.[1][5]
Q5: What is "double coupling," and when should it be employed?
A5: Double coupling is the practice of repeating the coupling step with a fresh solution of the amino acid and coupling reagents after the initial coupling reaction. This technique is often used to drive difficult coupling reactions, such as those involving N-methylated amino acids, to completion.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) | Monitoring Test |
| Low coupling efficiency to an N-methylated residue | Steric hindrance from the N-methyl group and amino acid side chain. | • Use a more potent coupling reagent (e.g., HATU, HCTU, PyAOP).• Increase the excess of amino acid and coupling reagent (3-5 equivalents).[2]• Increase the coupling reaction time (e.g., 2-4 hours).[2]• Perform a "double coupling" step.[2]• Consider using microwave-assisted synthesis to enhance reaction kinetics.[8][9] | Bromophenol Blue Test[1][5] |
| Low coupling efficiency when adding an N-methylated amino acid | Steric hindrance and inadequate activation of the incoming N-methylated amino acid. | • Pre-activate the N-methylated amino acid with the coupling reagent for a short period (e.g., 5 minutes) before adding it to the resin.[2]• Utilize a highly efficient coupling reagent like HATU or PyAOP.[5][6]• Increase the equivalents of the N-methylated amino acid and coupling reagents. | Bromophenol Blue Test |
| Side reactions or racemization | Use of less suitable coupling reagents or prolonged reaction times with certain reagents. | • Avoid using carbodiimides alone for sterically hindered couplings.• Use HATU or other reagents known for low racemization.[1][6]• If using carbodiimides, always include an additive like HOBt or HOAt.[10] | LC-MS analysis of a small-scale cleavage. |
| Peptide aggregation on the resin | The growing peptide chain forms secondary structures that are poorly solvated. | • Use a resin with a PEG-based linker to improve solvation.• Incorporate a chaotropic agent like LiCl in the coupling solution.[2] | Visual inspection of resin, small-scale cleavage and analysis. |
Data Summary of Coupling Reagents
| Reagent Family | Example Reagents | Relative Efficiency for N-Methylated Couplings | Notes |
| Uronium/Aminium | HATU, HCTU, TBTU, HBTU, COMU | Very High (HATU, HCTU, COMU)[1][3][4] | HATU is often the reagent of choice.[1][5] HBTU and TBTU are generally less effective for these couplings.[5] COMU offers high efficiency with a better safety profile.[3][6] |
| Phosphonium | PyAOP, PyBOP, PyBrOP | Very High (PyAOP)[4][6] | PyAOP is particularly effective for coupling N-methylated amino acids.[6][7] PyBOP is also effective but may be slightly less so than PyAOP for these specific residues.[1] |
| Carbodiimide | DCC, DIC | Medium to Low[1] | Generally not recommended for difficult couplings involving N-methylated amino acids due to lower efficiency and risk of side reactions.[7] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of an Amino Acid to an N-Methylated Residue
-
Resin Preparation : Swell the peptide-resin (with the N-terminal N-methylated amino acid deprotected) in DMF for 30 minutes.
-
Amino Acid Activation : In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents), HATU (3.9-4 equivalents), in DMF.[2][5]
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and allow the mixture to pre-activate for 5 minutes at room temperature.[2][5]
-
Coupling Reaction : Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-4 hours.[2][5]
-
Washing : Drain the reaction vessel and wash the resin thoroughly with DMF, DCM, and methanol.[1]
-
Monitoring : Perform a bromophenol blue test to check for reaction completion.[5] If the test is positive (blue/green), perform a second coupling (double coupling) with fresh reagents.
Protocol 2: Monitoring Coupling Completion with Bromophenol Blue
-
Sample Preparation : Take a small sample of the resin from the reaction vessel and wash it with methanol.
-
Test Solution : Prepare a solution of 250 mg of bromophenol blue in 50 ml of DMF.[5]
-
Testing : Add a few drops of the bromophenol blue solution to the resin sample.
-
Observation :
-
Yellow Color : The coupling reaction is complete.
-
Blue or Green Color : The coupling reaction is incomplete, and a recoupling step is necessary.[5]
-
Visual Guides
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General experimental workflow for HATU-mediated coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
Common side reactions during the incorporation of Fmoc-N-Me-Ser(tBu)-OH
Welcome to the technical support center for the incorporation of Fmoc-N-Me-Ser(tBu)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound?
The main difficulties arise from the steric hindrance caused by the N-methyl group, which is directly adjacent to the site of peptide bond formation. This steric bulk can lead to incomplete coupling reactions, resulting in deletion sequences. Additionally, the presence of the serine side chain, even when protected, can contribute to the potential for side reactions.
Q2: Which coupling reagents are recommended for this compound?
Due to the steric hindrance, standard coupling reagents may not be efficient enough to achieve complete coupling. More potent activating reagents are highly recommended. Phosphonium salt-based reagents like PyAOP and PyBOP, or uranium/aminium salt-based reagents such as HATU and HCTU, are generally more effective for coupling sterically hindered N-methylated amino acids.
Q3: How can I monitor the completion of the coupling reaction for this compound?
The standard Kaiser test, which detects primary amines, is not suitable for monitoring the coupling to an N-methylated amino acid as it will yield a false negative (colorless) result. The bromophenol blue test is a recommended alternative. A color change from blue to yellow indicates a complete coupling reaction, while a persistent blue or green color suggests an incomplete reaction requiring a second coupling.
Q4: What is a "double coupling" and should I use it for this compound?
Double coupling is the process of repeating the coupling step with fresh reagents to drive the reaction to completion. This is a highly recommended strategy for sterically hindered amino acids like this compound to minimize the risk of deletion sequences in the final peptide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of this compound.
Issue 1: Low Coupling Efficiency / Presence of Deletion Sequences
Possible Cause: Incomplete acylation of the N-terminal amine due to the steric hindrance of the N-methyl group.
Solutions:
-
Choice of Coupling Reagent: Employ a more potent coupling reagent. A comparison of commonly used reagents for N-methylated amino acids is provided in the table below.
-
Double Coupling: Perform a second coupling step with fresh reagents to ensure the reaction goes to completion.
-
Increased Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents).
-
Longer Reaction Time: Extend the coupling time to allow for the slower reaction to proceed to completion.
Issue 2: Racemization of the Serine Residue
Possible Cause: The choice of base and activation method can influence the chiral integrity of the amino acid. The use of N,N-diisopropylethylamine (DIPEA) has been shown to potentially induce racemization with Fmoc-Ser(tBu)-OH.
Solutions:
-
Choice of Base: Replace DIPEA with a weaker, more sterically hindered base such as 2,4,6-collidine to significantly reduce the risk of racemization.
-
Base-Free Conditions: For particularly sensitive couplings, consider using base-free conditions with DIC/HOBt.
-
Minimize Pre-activation Time: A prolonged pre-activation time can increase the risk of racemization. Add the activated amino acid to the resin as soon as possible after activation.
Issue 3: Partial Deprotection of the tBu Group
Possible Cause: While the tert-butyl (tBu) group is generally stable to the basic conditions of Fmoc deprotection, prolonged exposure or harsh conditions during synthesis or cleavage can lead to its partial removal, especially in the context of synthesizing the this compound building block itself.
Solutions:
-
Mild Cleavage Conditions: During the synthesis of the amino acid derivative, use mild acidic conditions (e.g., 1% TFA in DCM) for cleavage from the resin to avoid premature tBu group removal.
-
Careful Monitoring: Analyze the synthesized this compound by mass spectrometry to confirm the integrity of the tBu protecting group before use in peptide synthesis.
Issue 4: β-Elimination
Possible Cause: Although less common for serine compared to other amino acids like cysteine, β-elimination to form a dehydroalanine (B155165) derivative can occur under basic conditions, particularly during Fmoc deprotection with piperidine.
Solutions:
-
Milder Deprotection Conditions: If β-elimination is a significant issue, consider using a milder base for Fmoc deprotection, such as 50% morpholine (B109124) in DMF.
-
Optimize Deprotection Time: Minimize the exposure time to the base during the Fmoc deprotection step.
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Notes |
| HATU | Uronium/Aminium | Very High | Often the reagent of choice for difficult couplings, including N-methylated amino acids. |
| HCTU | Uronium/Aminium | High | A cost-effective alternative to HATU with comparable efficiency in many cases. |
| PyAOP | Phosphonium | Very High | Particularly effective for coupling N-methylated amino acids. |
| PyBOP | Phosphonium | High | Effective, but can be less efficient than PyAOP for N-methylated residues. |
| DIC/HOBt | Carbodiimide | Medium | A classic reagent combination, but may be less effective for severely hindered couplings. |
Experimental Protocols
Protocol: Incorporation of this compound in SPPS
This protocol outlines a general procedure for the manual solid-phase synthesis coupling of this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., 2,4,6-collidine or DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Bromophenol blue solution in DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed. Wash the resin thoroughly with DMF (3 x 10 mL/g of resin).
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add the base (e.g., 2,4,6-collidine, 6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for at least 2 hours. For difficult couplings, the reaction time can be extended.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them with DMF.
-
Add a few drops of the bromophenol blue solution.
-
Observe the color of the beads. A yellow color indicates complete coupling. A blue or green color indicates incomplete coupling.
-
-
Double Coupling (if necessary):
-
If the bromophenol blue test is positive (blue/green), drain the reaction solution and repeat steps 2 and 3 with fresh reagents.
-
-
Washing: Once the coupling is complete (bromophenol blue test is yellow), drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL/g of resin) and then with DCM (3 x 10 mL/g of resin) to prepare for the next deprotection step or final cleavage.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes, followed by thorough washing.
Visualizations
Caption: A troubleshooting workflow for common issues during this compound incorporation.
Technical Support Center: Optimizing Reaction Conditions for Difficult N-methylated Peptide Sequences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of challenging N-methylated peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of N-methylated peptides so challenging?
A1: The primary difficulty in synthesizing N-methylated peptides arises from steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, leading to slower and less efficient coupling reactions compared to their non-methylated counterparts.[1] This issue is particularly pronounced when coupling one N-methylated amino acid onto another.[1] The reduced nucleophilicity of the N-methylated amine also contributes to the challenge, often requiring more potent coupling reagents and longer reaction times.[1][2]
Q2: My standard coupling reagents like HBTU and HCTU are giving low yields. What are the recommended alternatives?
A2: Standard uronium-based coupling reagents such as HBTU and HCTU are often inefficient for coupling sterically hindered N-methylated amino acids. It is highly recommended to use more potent phosphonium-based reagents or specialized uronium/aminium reagents. Reagents like HATU, PyAOP, and PyBOP have demonstrated significantly greater success in these difficult couplings.[1][3] COMU is another highly effective coupling reagent, especially for microwave-assisted solid-phase peptide synthesis (SPPS).[4]
Q3: How can I monitor the completion of a coupling reaction involving an N-methylated amino acid?
A3: The standard ninhydrin (B49086) (Kaiser) test is not reliable for monitoring coupling reactions with N-methylated amino acids because it does not produce the characteristic blue color with secondary amines.[1] A more suitable alternative is the bromophenol blue test.[1][5] In this test, a yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling, indicating the presence of unreacted secondary amines on the resin.[5]
Q4: What is "double coupling," and when is it necessary?
A4: Double coupling is the practice of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction. This technique is often employed to drive difficult coupling reactions to completion, especially when dealing with sterically hindered residues like N-methylated amino acids. It is a common strategy to minimize the formation of deletion sequences in the final peptide product.[1]
Q5: What are the primary side reactions to be aware of during the synthesis of N-methylated peptides?
A5: Besides incomplete coupling leading to deletion sequences, a common side reaction is racemization, especially when using strong bases or prolonged activation times.[6] Another significant side reaction is the formation of diketopiperazines (DKPs), which can occur when an N-methylated amino acid is the second residue in the sequence, leading to cleavage from the resin.[3][7] During trifluoroacetic acid (TFA) cleavage, fragmentation between consecutive N-methylated amino acids can also be observed.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of N-methylated peptides.
// Nodes start [label="Problem: Low Yield or\nIncomplete Coupling", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="Is the coupling reagent\npotent enough (e.g., HATU, PyAOP)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; upgrade_reagent [label="Switch to a more potent\ncoupling reagent (HATU, PyAOP, COMU).", fillcolor="#F1F3F4", fontcolor="#202124"]; double_couple [label="Perform double or\ntriple coupling.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_monitoring [label="Are you using the\nBromophenol Blue test?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; use_bpb [label="Use the Bromophenol Blue test\nto accurately monitor completion.", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_time_temp [label="Increase reaction time and/or\nuse microwave heating.", fillcolor="#F1F3F4", fontcolor="#202124"]; problem_racemization [label="Problem: Racemization\nDetected", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Are you using a strong,\nunhindered base?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; use_weaker_base [label="Use a weaker, sterically hindered\nbase (e.g., DIPEA, collidine).", fillcolor="#F1F3F4", fontcolor="#202124"]; check_preactivation [label="Is pre-activation time minimized?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; minimize_preactivation [label="Minimize pre-activation time\nto reduce risk of racemization.", fillcolor="#F1F3F4", fontcolor="#202124"]; problem_deletion [label="Problem: Deletion Sequences\nin Final Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_deletion [label="This is a direct result of incomplete coupling.\nFollow the troubleshooting steps for\n'Low Yield or Incomplete Coupling'.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Problem Resolved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagent; check_reagent -> upgrade_reagent [label="No"]; upgrade_reagent -> double_couple; check_reagent -> double_couple [label="Yes"]; double_couple -> check_monitoring; check_monitoring -> use_bpb [label="No"]; use_bpb -> increase_time_temp; check_monitoring -> increase_time_temp [label="Yes"]; increase_time_temp -> end;
problem_racemization -> check_base; check_base -> use_weaker_base [label="Yes"]; use_weaker_base -> check_preactivation; check_base -> check_preactivation [label="No"]; check_preactivation -> minimize_preactivation [label="Yes"]; minimize_preactivation -> end; check_preactivation -> end [label="No"];
problem_deletion -> solution_deletion; solution_deletion -> start; }
Caption: General experimental workflow for a single coupling cycle of an N-methylated amino acid.
Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion
This test is a reliable method for detecting the presence of unreacted secondary amines on the resin. [5]
-
Reagent Preparation:
-
Prepare a 0.05% (w/v) solution of bromophenol blue in DMF. [5]
-
-
Procedure:
-
After the coupling reaction, withdraw a small sample of resin beads (approximately 1-5 mg).
-
Thoroughly wash the resin beads with DMF to remove any residual reagents, especially bases like DIPEA, which can lead to false-positive results. [5] * Place the washed resin beads in a small test tube.
-
Add 1-3 drops of the bromophenol blue test solution.
-
Immediately observe the color of the resin beads and the solution. [5]
-
-
Interpretation of Results:
-
Yellow to Greenish-Yellow: Coupling is complete. No significant amount of free amine is present.
-
Blue to Greenish-Blue: Incomplete coupling. Free amines are present on the resin. Recoupling is necessary. [5]
-
Protocol 3: On-Resin N-Methylation of a Peptide
This protocol describes a method for the N-methylation of a peptide directly on the solid support.
-
Sulfonylation (o-NBS Protection):
-
Swell the peptide-resin in NMP.
-
Add a pre-activated mixture of 10 equivalents of 4-dimethylaminopyridine (B28879) (DMAP) and 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in NMP to the resin.
-
The reaction can be completed in as little as 15 minutes. [8]
-
-
Methylation:
-
Wash the resin thoroughly with NMP.
-
Treat the resin with a solution of a methylating agent (e.g., dimethyl sulfate) and a base (e.g., DBU) in NMP.
-
-
Desulfonylation (o-NBS Removal):
-
Wash the resin with NMP.
-
Remove the o-NBS group by treating the resin with a solution of 2-mercaptoethanol (B42355) and DBU in NMP.
-
Protocol 4: Microwave-Assisted Peptide Synthesis (MA-SPPS)
Microwave irradiation can significantly accelerate coupling and deprotection steps, improving the efficiency of synthesizing difficult sequences. [9]
-
Coupling:
-
Perform the coupling reaction as described in Protocol 1, but in a microwave peptide synthesizer.
-
Typical microwave conditions are 2 minutes at 60°C. [10]
-
-
Deprotection:
-
Fmoc deprotection can also be accelerated using microwave heating, for example, 4 minutes at 50°C. [10]
-
Protocol 5: Cleavage of N-methylated Peptides from the Resin
This protocol outlines a general procedure for cleaving the synthesized peptide from the resin using trifluoroacetic acid (TFA).
-
Resin Preparation:
-
Wash the dried peptide-resin with dichloromethane (B109758) (DCM). [11]
-
-
Cleavage Cocktail Preparation:
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. [12]
-
-
Peptide Precipitation and Isolation:
-
Drying:
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 10. books.rsc.org [books.rsc.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Managing Peptide Aggregation with N-Methylated Residues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peptide aggregation issues, particularly when incorporating N-methyl serine or other N-methylated residues.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Aggregation during Solid-Phase Peptide Synthesis (SPPS)
You observe that the peptide-resin fails to swell, or you experience slow or incomplete deprotection and coupling reactions. These are common indicators of on-resin aggregation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inter-chain Hydrogen Bonding | Switch to a more effective solvent system. Replace DMF with N-methylpyrrole (NMP) or add DMSO to the solvent.[1] | Improved solvation of the peptide chains, disrupting hydrogen bonds and increasing reaction efficiency. |
| Utilize microwave irradiation during coupling and deprotection steps.[1] | Increased kinetic energy helps to overcome energy barriers for reactions and disrupt aggregates. | |
| Add chaotropic salts (e.g., CuLi, NaClO4) or nonionic detergents to the reaction.[1] | These agents disrupt the secondary structure (β-sheets) responsible for aggregation. | |
| Steric Hindrance of N-Methyl Group | Use specialized coupling reagents designed for sterically hindered amino acids. HATU, PyAOP, or PyBOP/HOAt are highly effective for coupling to N-methylated residues.[2][3] | Achieves higher coupling yields compared to standard reagents like HBTU. |
| Increase coupling temperature and reaction time.[1] | Provides the necessary energy and time for the difficult coupling reaction to proceed to completion. | |
| Difficult Sequence | Introduce a structure-disrupting element every 6-7 residues. This can be a pseudoproline dipeptide or an amino acid with a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb).[1][4] | The native peptide sequence is regenerated upon final cleavage, but the temporary modification prevents aggregation during synthesis.[4] |
Problem 2: Purified Peptide Precipitates or Aggregates in Solution
Your synthesized peptide is pure but shows poor solubility, precipitates upon dissolution, or forms gels over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | First, attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add the aqueous buffer to the desired final concentration.[5] | The peptide dissolves fully in the organic solvent and remains in solution after the addition of the aqueous buffer.[5] |
| Incorrect pH | Adjust the pH of the buffer. Peptides are least soluble at their isoelectric point (pI). For an acidic peptide (pI < 7), use a basic buffer (pH > pI). For a basic peptide (pI > 7), use an acidic buffer (pH < pI).[5][6] | The peptide dissolves as the net charge on the molecule increases, leading to greater electrostatic repulsion between peptide chains.[6] |
| High Peptide Concentration | Dissolve the peptide at a lower initial concentration. Perform a solubility test to determine the upper limit for your specific peptide and buffer conditions.[5] | The peptide dissolves at a lower concentration, indicating the initial concentration was above its solubility limit.[5] |
| Hydrophobic Interactions | If aggregation occurs over time, consider adding cryoprotectants like glycerol (B35011) or sugars. For storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize molecular motion. | Reduced rate of aggregation, preserving the peptide in its monomeric state for longer periods. |
Frequently Asked Questions (FAQs)
Q1: I thought N-methylating serine was supposed to prevent aggregation. Why is my peptide still aggregating?
A1: While N-methylation is a powerful strategy to inhibit aggregation, it is not always a complete solution. N-methylation works by replacing a backbone amide proton with a methyl group, which effectively disrupts the hydrogen bonding required to form β-sheet structures, a primary driver of aggregation.[5][7] However, other forces can still cause aggregation:
-
Hydrophobic Interactions: N-methylation can sometimes lead to conformational changes that expose hydrophobic residues, promoting aggregation through these interactions.[5]
-
High Concentration: At high concentrations, the probability of intermolecular encounters increases, which can drive aggregation regardless of the N-methylation.[5][6]
-
Environmental Factors: The pH, ionic strength, and temperature of the solution can significantly influence a peptide's solubility and propensity to aggregate.[5][6]
Q2: How can I detect and quantify the aggregation of my N-methylated peptide?
A2: Several analytical techniques can be used to characterize peptide aggregation. The choice of method depends on the nature of the aggregates and the desired information.
| Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Provides the size distribution of particles in solution. It is very sensitive to the presence of large aggregates.[5] |
| Size Exclusion Chromatography (SEC) | Separates molecules by size, allowing for the quantification of monomers, oligomers, and larger aggregates.[5] |
| Thioflavin T (ThT) Assay | A fluorescence-based assay specifically used to detect and monitor the formation of amyloid-like fibrils, which are characterized by cross-β-sheet structures.[5] |
| Transmission Electron Microscopy (TEM) | Allows for the direct visualization of aggregate morphology, confirming the presence of fibrils, oligomers, or amorphous aggregates.[5] |
Q3: What is the general workflow for troubleshooting aggregation issues?
A3: A systematic approach is crucial. First, identify when the aggregation occurs (during synthesis or in solution). Based on this, you can narrow down the potential causes and apply targeted solutions. The workflow below illustrates this logical process.
Caption: Troubleshooting workflow for peptide aggregation.
Q4: Can you illustrate how N-methylation disrupts β-sheet formation?
A4: Certainly. The hydrogen on the backbone amide nitrogen is crucial for forming the hydrogen bonds that stabilize a β-sheet. By replacing this hydrogen with a methyl group, that specific site can no longer act as a hydrogen bond donor, effectively breaking the pattern required for β-sheet elongation.
Caption: N-methylation blocks hydrogen bond donation.
Experimental Protocols
Thioflavin T (ThT) Assay for Fibril Detection
This protocol provides a general method for monitoring the formation of amyloid-like fibrils, a common type of aggregate.
1. Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter).[5]
-
Peptide stock solution (dissolved as described in the troubleshooting guide).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).[5]
-
96-well black, clear-bottom microplate.
-
Plate-reading fluorometer.
2. Methodology:
-
Preparation: Prepare the peptide samples at the desired concentration in the assay buffer. Include a negative control (buffer only) and a positive control if available.
-
ThT Addition: Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).
-
Mixing: In the 96-well plate, mix the peptide sample with the ThT working solution. A typical ratio is 180 µL of peptide sample to 20 µL of ThT solution.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C). Agitation (e.g., orbital shaking for 5 seconds every 5 minutes) can be used to accelerate fibril formation.[8]
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes). Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[9]
-
Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve with a significant increase in fluorescence indicates the formation of amyloid-like fibrils.
General Protocol for Aggregation Analysis
The following workflow outlines a multi-technique approach to comprehensively characterize peptide aggregation.
Caption: Experimental workflow for aggregation analysis.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.bath.ac.uk [people.bath.ac.uk]
- 8. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The aggregation tendencies of the signal peptide regions of prone and not prone to aggregate proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of N-Terminal N-Methylated Amino Acids
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS), with a specific focus on N-terminal N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a problem for N-terminal N-methylated amino acids?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This is a critical issue because a persistent Fmoc group blocks the subsequent amino acid coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities can be challenging to separate from the desired peptide, resulting in lower overall yield and purity of the final product.
N-terminal N-methylated amino acids are particularly susceptible to incomplete Fmoc deprotection due to steric hindrance. The presence of the methyl group on the nitrogen atom sterically encumbers the N-terminus, impeding the access of the piperidine (B6355638) base to the acidic proton on the fluorene (B118485) ring of the Fmoc group. This slowed reaction kinetic can lead to incomplete removal of the Fmoc group within standard deprotection times.
Q2: What are the primary causes of incomplete Fmoc deprotection of N-terminal N-methylated amino acids?
Several factors can contribute to inefficient Fmoc removal from N-terminal N-methylated amino acids:
-
Steric Hindrance: The N-methyl group, along with the amino acid side chain, creates a sterically crowded environment around the Fmoc group, hindering the approach of the deprotection reagent.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, which can physically block the access of the deprotection reagent to the N-terminal Fmoc group.[1] This is particularly common for sequences containing repeating hydrophobic residues.[1]
-
Suboptimal Deprotection Conditions:
-
Insufficient Deprotection Time: Standard deprotection times may not be long enough for sterically hindered N-methylated residues.[1]
-
Degraded Reagents: The piperidine solution used for deprotection can degrade over time, reducing its efficacy.
-
Inadequate Reagent Concentration: Using a lower than recommended concentration of the deprotection agent can lead to incomplete removal.
-
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, further restricting reagent access.
Q3: How can I detect incomplete Fmoc deprotection?
Several methods can be employed to detect incomplete Fmoc removal:
-
Qualitative Colorimetric Tests:
-
Kaiser Test (Ninhydrin Test): This test detects free primary amines. A negative result (yellow or colorless beads) after the deprotection step indicates that the Fmoc group has not been removed.[2] Note: The Kaiser test is not reliable for N-terminal secondary amines like proline and N-methylated amino acids, which may give a false negative or a different color (e.g., reddish-brown for proline).[3]
-
Chloranil (B122849) Test: This test is specifically used for the detection of secondary amines and is therefore suitable for monitoring the deprotection of N-methylated amino acids. A positive result indicates a free secondary amine.
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another chromogenic assay for detecting primary amines.[1]
-
-
Quantitative Detection Methods:
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored spectrophotometrically at approximately 301 nm.[1][2] A lack of or reduced absorbance at this wavelength after the deprotection step can indicate a problem.[2] Automated peptide synthesizers often use this method to extend deprotection times automatically until the reaction is complete.[1]
-
-
Chromatographic and Spectrometric Analysis:
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the cleaved crude peptide by RP-HPLC is the most definitive method.[2] The presence of deletion sequences (the desired peptide minus one or more amino acids) or Fmoc-adducts (the desired peptide with the Fmoc group still attached) is a clear indication of incomplete deprotection.[2] Mass spectrometry is essential for confirming the identity of these byproducts.[2]
-
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of an N-terminal N-methylated amino acid, follow these troubleshooting steps:
Step 1: Initial Checks and Standard Protocol Modifications
-
Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is freshly prepared and the piperidine has not degraded.
-
Ensure Proper Resin Swelling: Allow adequate time for the resin to swell completely in the appropriate solvent before starting the synthesis.
-
Extend Deprotection Time: The simplest first step is to increase the duration of the deprotection step. For N-methylated amino acids, doubling the standard deprotection time or performing a second, fresh deprotection step is often effective.[1]
Step 2: Advanced Deprotection Protocols
If extended deprotection times are insufficient, consider using a stronger deprotection cocktail.
-
Addition of DBU: The addition of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can significantly enhance deprotection efficiency.[4][5]
-
Recommended Concentration: A common starting point is 2% DBU in DMF or a mixture of 2% DBU and 2% piperidine in DMF.[4][5][6]
-
Caution: DBU is a very strong base and can promote side reactions, such as aspartimide formation, if not used carefully.[7] It is also a non-nucleophilic base and does not scavenge the reactive dibenzofulvene (DBF) intermediate, which can potentially lead to side reactions.[5]
-
-
Alternative Deprotection Reagents:
-
4-Methylpiperidine (4-MP): This reagent can be used as a direct replacement for piperidine and may offer advantages in terms of toxicity and handling.[3] Studies have shown it to have similar efficacy to piperidine.
-
Piperazine: Piperazine is another alternative, though it may require different solvent conditions (e.g., with ethanol) due to solubility.[8] It has been shown to be effective, sometimes in combination with DBU.[8]
-
Data Presentation
Table 1: Comparison of Deprotection Reagent Cocktails and Typical Conditions
| Deprotection Reagent | Concentration | Solvent | Typical Deprotection Time | Notes |
| Piperidine | 20% (v/v) | DMF | 2 x 5-10 min | Standard condition, may be insufficient for N-methylated amino acids. |
| Piperidine (Extended) | 20% (v/v) | DMF | 2 x 20-30 min | First troubleshooting step for hindered residues. |
| DBU/Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF or NMP | 2 x 5-10 min | Significantly more effective for hindered systems.[6] |
| DBU | 2% (v/v) | DMF | 3 x 2 min | Stronger condition, use with caution due to potential side reactions.[5] |
| 4-Methylpiperidine | 20% (v/v) | DMF | 2 x 5-10 min | An alternative to piperidine with similar performance.[3] |
| Piperazine/DBU | 5% Piperazine (w/v), 2% DBU (v/v) | NMP | 2 x 5-10 min | Shown to be effective in minimizing certain side reactions like diketopiperazine formation.[8] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Washing: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring it is fully submerged.
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection (Recommended): Perform a second, shorter deprotection step (e.g., 5-10 minutes) with a fresh portion of the deprotection solution to ensure complete removal.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling.
Protocol 2: DBU-Enhanced Fmoc Deprotection
-
Resin Washing: Wash the peptide-resin thoroughly with DMF (3 times).
-
Deprotection Cocktail: Prepare a solution of 2% DBU and 2% piperidine (v/v) in DMF or NMP.[6]
-
Deprotection: Add the DBU-containing deprotection solution to the resin.
-
Agitation: Gently agitate the mixture at room temperature for 5-10 minutes.
-
Drain: Remove the deprotection solution.
-
Second Deprotection: Repeat the deprotection step with a fresh portion of the DBU-containing solution for another 5-10 minutes.
-
Final Wash: Wash the resin extensively with DMF (at least 6-8 times) to ensure complete removal of the strong base and byproducts before proceeding to the next coupling step.
Protocol 3: Qualitative Monitoring with the Chloranil Test
-
Sample Preparation: After the deprotection step and subsequent DMF washes, take a small sample of the peptide-resin (a few beads).
-
Washing: Wash the beads with dichloromethane (B109758) (DCM).
-
Reagent Addition: Add 2-3 drops of a saturated solution of chloranil in toluene (B28343) and 2-3 drops of acetaldehyde.
-
Incubation: Let the mixture stand at room temperature for 5 minutes.
-
Observation: A blue or greenish-blue color on the beads indicates the presence of a free secondary amine (successful deprotection). A yellow or colorless result suggests incomplete deprotection.
Visualizations
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Caption: Mechanism of Fmoc deprotection and the challenge of steric hindrance.
References
- 1. peptide.com [peptide.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
Identification of deletion sequences in peptides containing N-methyl serine
Technical Support Center: N-Methyl Serine Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying deletion sequences in peptides containing N-methyl serine.
Frequently Asked Questions (FAQs)
Q1: What is a deletion sequence in the context of peptide synthesis?
A deletion sequence is an impurity in a synthetic peptide where one or more amino acid residues are missing from the target sequence. This issue often arises from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).
Q2: Why are peptides containing N-methyl serine particularly prone to deletion sequences?
The synthesis of peptides containing N-methylated amino acids, including N-methyl serine, is challenging.[1] The N-methyl group adds steric hindrance, which can significantly slow down or prevent the complete coupling of the next amino acid in the sequence, leading to deletion.[2] Additionally, standard coupling reagents may be less effective for these sterically hindered couplings.[1][2]
Q3: Can I use Edman degradation to sequence a peptide containing N-methyl serine?
No, Edman degradation is not suitable for sequencing peptides with N-methylated N-termini.[3][4][5] The Edman chemistry requires a free primary N-terminal amino group to react with phenyl isothiocyanate (PITC).[6][7] An N-methyl group at the N-terminus blocks this reaction, preventing the sequencing process from initiating.[3][8][9]
Q4: What is the most effective method for identifying deletion sequences in N-methylated peptides?
Tandem mass spectrometry (MS/MS) is the most powerful and widely used technique for sequencing N-methylated peptides and identifying deletion sequences.[10][11][12] By analyzing the fragmentation pattern of the peptide, researchers can reconstruct the amino acid sequence and pinpoint any missing residues.[10][13]
Q5: How does N-methylation affect the fragmentation pattern in mass spectrometry?
N-methylation can alter the fragmentation pattern of a peptide during MS/MS analysis. The presence of an N-methyl group can influence which backbone bonds are cleaved. While standard b- and y-ions are still predominantly formed, the relative intensities of these fragment ions may change compared to their non-methylated counterparts. Careful interpretation of the MS/MS spectrum is crucial for accurate sequence determination.[14][15]
Troubleshooting Guide
Q1: My crude peptide shows multiple peaks on HPLC analysis. Could these be deletion sequences?
Multiple peaks in an HPLC profile are common for crude N-methyl-rich peptides.[1] While some peaks may correspond to deletion sequences, others can be caused by:
-
Slow conversion between conformers: N-methylation can restrict bond rotation, leading to different stable conformations that separate on HPLC.[1]
-
Side reaction products: During synthesis and cleavage, various side reactions can occur, such as diketopiperazine formation or aspartimide formation, creating impurities.[1][16][17]
-
Incomplete deprotection: Residual protecting groups lead to additional peaks.
Action: Collect the major peaks and analyze them separately by mass spectrometry to determine their molecular weights and identify which, if any, correspond to deletion sequences.
Q2: Mass spectrometry analysis shows a mass lower than the expected molecular weight. How can I confirm a deletion of N-methyl serine?
A lower-than-expected mass suggests the loss of one or more residues. To confirm the deletion of a specific residue like N-methyl serine, you must perform tandem mass spectrometry (MS/MS).
Action:
-
Isolate the peptide ion with the unexpected mass in the mass spectrometer.
-
Induce fragmentation of the isolated ion.
-
Analyze the resulting fragment ions (b- and y-ions) to reconstruct the peptide sequence.[18] A gap in the series of fragment ions corresponding to the mass of N-methyl serine will confirm its deletion.
Q3: I'm observing low coupling efficiency when adding an amino acid after N-methyl serine during SPPS. How can I improve this?
Low coupling efficiency is a primary cause of deletion sequences when working with N-methylated residues due to steric hindrance.[2]
Action:
-
Extend reaction times: Allow more time for the coupling reaction to proceed to completion.
-
Perform a double coupling: After the initial coupling reaction, repeat the step with fresh reagents to couple any remaining unreacted sites.
-
Use specialized coupling reagents: Reagents like PyAOP or PyBOP/HOAt are more effective for sterically hindered couplings involving N-methylated amino acids.[1] HATU has also been used with success.[2]
-
Increase temperature: Microwave-assisted synthesis can enhance coupling efficiency by providing energy to overcome the activation barrier.[19][20]
Q4: How can I minimize side reactions that lead to peptide truncation or deletion?
Several side reactions during synthesis or cleavage can result in truncated or modified peptides that may be mistaken for simple deletions.
Action:
-
Preventing Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, cleaving the peptide from the resin.[16] It is particularly common if Proline is one of the first two residues.[16] Using in situ neutralization protocols can help suppress this.[16]
-
Minimizing Acid-Labile Side Reactions: During TFA cleavage from the resin, fragmentation can occur between consecutive N-methylamino acids.[1] Optimizing the cleavage time can help reduce this side reaction.[1]
-
Preventing Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminus, capping the peptide chain.[16] This can be avoided by pre-activating the amino acid with the coupling reagent before adding it to the resin.[16]
Quantitative Data Summary
Table 1: Recommended Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Notes | Reference |
| PyAOP | (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate; promising for N-Me to N-Me couplings. | [1] |
| PyBOP/HOAt | Recommended for challenging couplings involving N-methylated residues. | [1] |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate); has been utilized with success. | [2] |
| BOP-Cl | Can be useful for couplings of N-methylated amino acids. | [2][21] |
| PyBroP | Shown to be effective for N-methyl amino acid coupling. | [2] |
Table 2: Common Side Reactions in N-Methylated Peptide Synthesis
| Side Reaction | Description | Prevention Strategy | Reference |
| Incomplete Coupling | Failure to form a peptide bond, leading to a deletion sequence. | Use specialized coupling reagents (Table 1), double coupling, extended reaction times, microwave synthesis. | [1][2] |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, cleaving it from the resin. | Utilize in situ neutralization protocols. | [16] |
| Acid-Catalyzed Fragmentation | Cleavage of the peptide backbone, often between two N-methylated residues, during TFA treatment. | Optimize (reduce) the TFA cleavage time. | [1] |
| Guanidinylation | Irreversible capping of the N-terminus by uronium/aminium coupling reagents. | Pre-activate the amino acid before adding it to the resin-bound peptide. | [16] |
Experimental Protocols
Protocol 1: Microwave-Assisted SPPS of a Peptide Containing N-methyl Serine
This protocol outlines a general method for improving coupling efficiency for N-methylated residues.
-
Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide) in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid, 4 equivalents of HATU, and 8 equivalents of diisopropylethylamine (DIEA) in DMF.[2] Allow to pre-activate for 1-5 minutes.
-
Coupling Step (Post N-Me-Ser): Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Microwave Irradiation: Place the reaction vessel in a microwave peptide synthesizer. Irradiate at a set temperature (e.g., 75°C) for 5-15 minutes.
-
Washing: After the coupling is complete, filter the resin and wash thoroughly with DMF and then dichloromethane (B109758) (DCM).
-
Confirmation of Coupling: Perform a qualitative test (e.g., bromophenol blue test, as ninhydrin (B49086) test is not effective for N-methylated amines) to confirm the completion of the coupling.[2] If incomplete, repeat steps 4-6 (double coupling).
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Identification of Deletion Sequences by Tandem Mass Spectrometry (MS/MS)
This protocol describes a general workflow for analyzing a purified peptide to confirm its sequence.
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid in water) to a concentration of approximately 1 pmol/µL.
-
Mass Spectrometry (MS1 Scan): Infuse the sample into an electrospray ionization (ESI) mass spectrometer. Acquire a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the parent peptide ion. Compare the observed molecular weight to the theoretical molecular weight.
-
Parent Ion Selection: If a mass corresponding to a potential deletion is observed, set the mass spectrometer to isolate the precursor ion of that specific m/z.
-
Collision-Induced Dissociation (CID): Subject the isolated precursor ions to collision with an inert gas (e.g., argon or nitrogen). This will induce fragmentation along the peptide backbone.
-
Tandem Mass Spectrum Acquisition (MS2 Scan): Acquire the MS/MS (or MS2) spectrum, which is a plot of the m/z values of the resulting fragment ions.
-
Spectrum Interpretation (De Novo Sequencing):
-
Identify the series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus).
-
Calculate the mass differences between consecutive ions in each series.
-
Match these mass differences to the residue masses of the 20 standard amino acids (and N-methyl serine).
-
A missing mass corresponding to the N-methyl serine residue in the sequence ladder confirms the deletion.[22][23]
-
-
Software Analysis: Utilize peptide sequencing software to assist in the interpretation of the fragmentation data and to compare the experimental spectrum against a theoretical fragmentation pattern of the expected and potential deletion sequences.
Visualizations
Caption: Workflow for synthesis and analysis of N-methyl serine peptides.
References
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Current State-of-the-Art Identification of Unknown Proteins Using Mass Spectrometry Exemplified on De Novo Sequencing of a Venom Protease from Bothrops moojeni [mdpi.com]
- 13. Interpretation of Tandem Mass Spectrometry (MS-MS) Spectra for Peptide Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. MS/MS/MS reveals false positive identification of histone serine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uab.edu [uab.edu]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. uab.edu [uab.edu]
- 19. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 20. blog.mblintl.com [blog.mblintl.com]
- 21. reddit.com [reddit.com]
- 22. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 23. cse.sc.edu [cse.sc.edu]
Impact of different bases on the stability of Fmoc-N-Me-Ser(tBu)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different bases on the stability of Fmoc-N-Me-Ser(tBu)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound during Fmoc deprotection?
The primary stability concerns for this compound during the base-mediated Fmoc deprotection step are racemization and β-elimination. N-methylated amino acids can be susceptible to racemization under basic conditions. Additionally, serine derivatives can undergo β-elimination to form a dehydroalanine (B155165) residue, which can lead to unwanted side products.
Q2: Which bases are commonly used for Fmoc deprotection, and how do they compare in strength?
Commonly used bases for Fmoc deprotection include piperidine (B6355638), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-diisopropylethylamine (DIPEA), and N-methylmorpholine (NMM). Piperidine is the most standard and widely used base. DBU is a much stronger, non-nucleophilic base often used for difficult or slow deprotection steps.[1][2] DIPEA and NMM are tertiary amines, with DIPEA being a stronger base than NMM, and are sometimes used in coupling reactions but can also affect Fmoc group stability.[3]
Q3: How does the choice of base impact the risk of racemization for this compound?
The risk of racemization for N-methylated amino acids is influenced by the base strength and steric hindrance of the base. While specific comparative data for this compound is not extensively published, general principles suggest that stronger bases can increase the rate of proton abstraction from the alpha-carbon, leading to a higher risk of racemization. It has been reported that the use of DIPEA can induce racemization during the coupling of Fmoc-Ser(tBu)-OH.[4][5] Caution is therefore advised when using strong bases, and reaction conditions should be optimized to minimize exposure time.
Q4: Can β-elimination be a significant side reaction for this compound with certain bases?
Yes, β-elimination is a potential side reaction for serine derivatives under basic conditions. Stronger bases can promote this reaction, leading to the formation of a dehydroalanine intermediate. This intermediate can then react with nucleophiles present in the reaction mixture, such as piperidine if it is used for deprotection, to form piperidinyl-alanine adducts.[6]
Q5: Are there any recommended "safer" bases to use with this compound to minimize side reactions?
For routine Fmoc deprotection, 20% piperidine in DMF is the standard and generally provides a good balance between deprotection efficiency and minimizing side reactions. For sensitive sequences containing N-methylated amino acids, using a less basic amine or a bulkier base might be considered, although this could lead to incomplete deprotection. Some studies have explored alternatives to piperidine, such as 4-methylpiperidine (B120128) or piperazine, to reduce side reactions like aspartimide formation, though their impact on N-methylated serine stability is not specifically documented.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Peptide | Incomplete Fmoc Deprotection: The N-methyl group can sterically hinder the approach of the base, leading to incomplete removal of the Fmoc group. | - Increase the deprotection time with 20% piperidine in DMF. - Consider a stronger base solution, such as 2% DBU in DMF, but be mindful of the increased risk of side reactions.[1][2] - Perform a double deprotection step. |
| Racemization: Loss of stereochemical integrity leads to diastereomeric impurities that are difficult to separate, reducing the yield of the desired enantiomer. | - Use the weakest effective base for the shortest possible time. - Avoid prolonged exposure to strong bases like DBU or DIPEA. - Analyze the crude product by a chiral separation method to quantify the extent of racemization. | |
| Presence of Unexpected Peaks in HPLC | β-Elimination and Adduct Formation: A strong base may have caused β-elimination to form dehydroalanine, which can react further. | - Confirm the mass of the side product by mass spectrometry. A mass increase of 84 Da may indicate a piperidine adduct. - Reduce the strength of the base or the deprotection time. |
| Premature Deprotection of tBu Group: Although generally stable to the bases used for Fmoc removal, highly basic conditions over extended periods could potentially affect the tert-butyl protecting group. | - Verify the integrity of the tBu group by mass spectrometry. - Ensure the deprotection conditions are not excessively harsh. | |
| Peptide Aggregation | Difficult Sequence: Peptides containing multiple N-methylated or hydrophobic residues can be prone to aggregation, hindering both deprotection and coupling steps. | - Switch to a more polar solvent system if compatible. - Perform the synthesis at a slightly elevated temperature. - Incorporate backbone modifications or use specialized resins designed to minimize aggregation. |
Quantitative Data Summary
The following table summarizes representative data on the impact of different bases on the stability of this compound. Please note that this data is illustrative and based on general principles of peptide chemistry, as specific comparative studies on this molecule are not widely available.
| Base (Concentration in DMF) | Deprotection Time (min) | Estimated Racemization (%) | Estimated β-Elimination (%) | Remarks |
| 20% Piperidine | 10 + 10 | < 2% | < 1% | Standard conditions, generally low side reactions. |
| 2% DBU / 2% Piperidine | 5 + 5 | 2-5% | 1-3% | Faster deprotection, higher risk of side reactions. DBU is a strong, non-nucleophilic base.[1][2] |
| 10% DIPEA | 30 | 3-7% | 1-2% | Not typically used for deprotection but can affect stability during coupling. Known to cause racemization.[4][5] |
| 20% N-Methylmorpholine (NMM) | > 60 | < 1% | < 0.5% | Very slow deprotection, may be incomplete. Lower propensity for side reactions due to weaker basicity. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes at room temperature.
-
Solvent Removal: Drain the piperidine solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) and finally DMF (3 times) to prepare for the next coupling step.
Protocol 2: Fmoc Deprotection with DBU for Difficult Sequences
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Solvent Removal: Drain the DMF.
-
First Deprotection: Add a solution of 2% DBU and 2% piperidine in DMF. Agitate for 5 minutes. The piperidine is added to scavenge the dibenzofulvene byproduct.[1]
-
Solvent Removal: Drain the DBU/piperidine solution.
-
Second Deprotection: Add a fresh solution of 2% DBU and 2% piperidine in DMF and agitate for an additional 5 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5 times) to ensure complete removal of the strong base. Follow with DCM and DMF washes as in the standard protocol.
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) workflow.
Caption: Potential degradation pathways for this compound under strong basic conditions.
References
Technical Support Center: Purification of N-Methylated Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-methylated peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of N-methylated peptides, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Broad Peaks in RP-HPLC | - Secondary Interactions: The N-methyl group can interact with residual silanols on the stationary phase. - Conformational Isomers: N-methylation can lead to the presence of stable cis/trans isomers of the amide bond, which may co-elute or have different retention times.[1][2] - Aggregation: The peptide may be aggregating in the mobile phase. | - Use a different ion-pairing agent: Switch from trifluoroacetic acid (TFA) to an alternative like heptafluorobutyric acid (HFBA) to mask secondary interactions.[3] - Adjust temperature: Running the chromatography at an elevated temperature can sometimes coalesce peaks from different conformers. - Modify mobile phase: Add organic modifiers like isopropanol (B130326) or a small amount of formic acid to disrupt aggregation. |
| Co-elution of Impurities | - Similar Hydrophobicity: Impurities from synthesis (e.g., deletion sequences, incompletely deprotected peptides) may have very similar hydrophobicity to the target N-methylated peptide.[4] - Presence of Diastereomers: If N-methylation was performed on-resin, racemization could have occurred. | - Optimize the gradient: Use a shallower gradient during elution to improve resolution.[5] - Change the stationary phase: Switch to a column with a different chemistry (e.g., C8, Phenyl-Hexyl) to alter selectivity. - Employ an orthogonal purification method: Use Strong Cation Exchange (SCX) chromatography before or after RP-HPLC.[6][7][8] |
| Low Recovery from Purification | - Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase. - Precipitation: The peptide may be precipitating on the column, especially at high concentrations or with certain organic modifiers.[9] - Peptide Instability: The peptide may be degrading under the acidic conditions of the mobile phase. | - Acid wash the column: This can help remove any adsorbed material.[10] - Lower the sample load: Inject a smaller amount of crude peptide.[9] - Check peptide solubility: Ensure the peptide is fully dissolved in the loading buffer. - Use a different mobile phase pH: If the peptide is stable at a different pH, consider using a compatible buffer system and stationary phase. |
| Presence of Unexpected Peaks in Mass Spectrometry | - Incomplete Deprotection: Side-chain protecting groups or the N-terminal Boc/Fmoc group may not have been fully removed.[11] - Side Reactions during Synthesis/Cleavage: Aspartimide formation, especially with aspartic acid residues, can occur during N-methylation or cleavage.[12][13] - Over-methylation: Multiple methyl groups may have been added to a single nitrogen. | - Review the deprotection and cleavage protocols: Ensure sufficient time and appropriate scavenger cocktails were used.[11][14] - Optimize N-methylation conditions: Reduce exposure to base (e.g., DBU) to minimize side reactions.[12][13] - Characterize impurities by MS/MS: This can help identify the nature of the unexpected peaks. |
Frequently Asked Questions (FAQs)
Q1: Why is the purification of N-methylated peptides more challenging than their non-methylated counterparts?
A1: The challenges in purifying N-methylated peptides stem from several factors:
-
Steric Hindrance: The methyl group on the amide nitrogen can hinder the efficiency of coupling reactions during solid-phase peptide synthesis (SPPS), leading to a higher level of impurities such as deletion sequences.[1]
-
Conformational Effects: N-methylation restricts the conformational flexibility of the peptide backbone.[15] This can lead to the formation of stable cis and trans isomers around the N-methylated amide bond, which can result in peak broadening or splitting during chromatography.[1][2]
-
Altered Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the peptide, which can sometimes lead to aggregation or unusual retention behavior on reverse-phase columns.
Q2: What is the recommended starting point for developing an RP-HPLC purification method for an N-methylated peptide?
A2: A good starting point for purifying N-methylated peptides is to use a standard C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[4][5][16]
Recommended Initial RP-HPLC Parameters
| Parameter | Recommendation |
| Column | C18, 5 µm particle size, 100-120 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30-60 minutes |
| Flow Rate | 1 mL/min for analytical, adjust for preparative |
| Detection | 210-220 nm |
This method can then be optimized by adjusting the gradient slope, changing the organic modifier (e.g., to methanol (B129727) or isopropanol), or trying a different stationary phase (e.g., C8 or phenyl-hexyl) to improve separation.[3]
Q3: When should I consider using Strong Cation Exchange (SCX) chromatography?
A3: Strong Cation Exchange (SCX) chromatography is a valuable orthogonal technique to RP-HPLC and is particularly useful in the following scenarios:
-
Highly complex crude samples: When RP-HPLC alone does not provide sufficient resolution to separate the target peptide from numerous impurities.[8]
-
Charge-based separations: SCX separates peptides based on their net positive charge. This is effective for separating peptides that differ in the number of basic residues (e.g., Lys, Arg, His) or for removing non-peptide, uncharged impurities.[8][17]
-
Enrichment of methylated peptides: SCX has been successfully used to enrich for methylated peptides from complex protein digests.[6][7]
A typical workflow involves a step-wise elution using buffers of increasing ionic strength.[6]
Q4: Can on-resin N-methylation affect the purification strategy?
A4: Yes, on-resin N-methylation can influence the purification strategy. While it is a convenient method, it can sometimes be incomplete or lead to side reactions. For example, incomplete methylation will result in a mixed population of methylated and non-methylated peptides that will need to be separated. Additionally, side reactions like aspartimide formation can occur, especially with residues like aspartic acid, leading to impurities that may be difficult to resolve by RP-HPLC alone.[12][13] Therefore, it is crucial to thoroughly characterize the crude product by LC-MS after on-resin methylation to anticipate potential purification challenges.
Experimental Protocols & Workflows
General Workflow for N-Methylated Peptide Purification
The following diagram illustrates a typical workflow for the synthesis and purification of N-methylated peptides.
Caption: General workflow for N-methylated peptide synthesis and purification.
Detailed Protocol: Purification of Methylated Peptides by Strong Cation Exchange (SCX)
This protocol is adapted from established methods for the enrichment of methylated peptides.[6]
1. Column Equilibration:
-
Condition the SCX column with 1-2 column volumes of 100% acetonitrile.
-
Wash with 2-3 column volumes of Elution Buffer 5 (see table below).
-
Equilibrate with 5-10 column volumes of Loading Buffer.
2. Sample Loading:
-
Dissolve the crude peptide in Loading Buffer.
-
Load the sample onto the equilibrated SCX column.
-
Collect the flow-through for analysis to ensure the peptide has bound to the column.
3. Washing:
-
Wash the column with 5-10 column volumes of Loading Buffer to remove unbound impurities.
4. Stepwise Elution:
-
Elute the bound peptides using a series of buffers with increasing salt concentration (Elution Buffers 1-5).
-
Collect fractions for each elution step.
5. Desalting:
-
Desalt the fractions containing the target peptide using a C18 tip or a short RP-HPLC run.
-
Lyophilize the desalted, pure fractions.
SCX Buffer Compositions
| Buffer | Composition |
| Loading Buffer | 20 mM KH2PO4, 15% Acetonitrile, pH 3.0 |
| Elution Buffer 1 | Loading Buffer + 50 mM KCl |
| Elution Buffer 2 | Loading Buffer + 100 mM KCl |
| Elution Buffer 3 | Loading Buffer + 200 mM KCl |
| Elution Buffer 4 | Loading Buffer + 300 mM KCl |
| Elution Buffer 5 | Loading Buffer + 500 mM KCl |
Troubleshooting Logic for Purification Method Development
This diagram outlines a logical approach to troubleshooting and optimizing the purification of a challenging N-methylated peptide.
Caption: Troubleshooting logic for N-methylated peptide purification.
References
- 1. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. hplc.eu [hplc.eu]
- 6. usherbrooke.ca [usherbrooke.ca]
- 7. An efficient approach based on basic strong cation exchange chromatography for enriching methylated peptides with high specificity for methylproteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 9. youtube.com [youtube.com]
- 10. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Peptides with Multiple N-Methylated Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of peptides containing multiple N-methylated residues.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of peptides with multiple N-methylated residues so challenging?
A1: The primary challenge in synthesizing peptides with N-methylated residues is steric hindrance. The methyl group on the amide nitrogen physically obstructs the incoming activated amino acid, leading to slower and less efficient coupling reactions compared to non-methylated amino acids. This issue is particularly pronounced when coupling an amino acid onto an N-methylated residue, and even more so when coupling two consecutive N-methylated amino acids. The reduced nucleophilicity of the secondary amine in N-methylated residues necessitates more potent coupling reagents and optimized reaction conditions to achieve high yields.[1]
Q2: My standard coupling reagents like HBTU or DIC/HOBt are giving low yields. What should I use instead?
A2: Standard coupling reagents are often inefficient for overcoming the steric hindrance of N-methylated amino acids. It is highly recommended to use more potent coupling reagents. Phosphonium-based reagents like PyBOP and PyAOP, or aminium/uronium reagents that form highly reactive HOAt esters like HATU, are preferred for these difficult couplings.[1][2][3] These reagents can significantly improve coupling efficiency and final peptide yield.
Q3: How can I monitor the completion of a coupling reaction with an N-methylated amino acid? The ninhydrin (B49086) (Kaiser) test doesn't seem to work.
A3: The ninhydrin test is not reliable for monitoring coupling to secondary amines, such as N-methylated residues, as it typically produces a weak or no color change. A more suitable method is the bromophenol blue test. This test is based on an acid-base reaction where the basicity of the free amine causes a color change of the indicator from yellow (acidic/neutral) to blue (basic). A yellow color indicates a complete coupling, while a blue or greenish color signifies an incomplete reaction.
Q4: What are "deletion sequences" and how can I minimize them in my synthesis?
A4: Deletion sequences are impurities in the final peptide product that lack one or more amino acid residues. They are a direct result of incomplete coupling reactions. To minimize their formation when working with N-methylated residues, you should:
-
Use a potent coupling reagent: As mentioned in Q2, switch to reagents like HATU or PyAOP.
-
Perform double or triple couplings: Repeating the coupling step can help drive the reaction to completion, especially for very hindered residues.
-
Increase reaction time and/or temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) or performing it at a slightly elevated temperature can improve yields.
-
Accurately monitor coupling completion: Use the bromophenol blue test to ensure the reaction has gone to completion before proceeding to the next step.
Q5: What is on-resin N-methylation, and when should I consider it?
A5: On-resin N-methylation is an alternative strategy where the methylation of the amide nitrogen is performed after the amino acid has been incorporated into the peptide chain on the solid support.[4] This approach can be advantageous as it avoids the difficult coupling of sterically hindered N-methylated amino acid monomers. The Fukuyama-Mitsunobu reaction is a common method for on-resin N-methylation.[4] This technique should be considered when direct coupling of N-methylated amino acids proves to be inefficient or when a specific N-methylation pattern is desired post-synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low crude peptide purity with many deletion sequences. | 1. Incomplete coupling due to steric hindrance.2. Ineffective coupling reagent.3. Inaccurate monitoring of coupling completion. | 1. Switch to a more potent coupling reagent such as HATU, HCTU, or PyAOP.2. Perform a double or even triple coupling for the N-methylated residue.3. Increase the coupling reaction time (e.g., 2-4 hours).4. Use the bromophenol blue test to confirm complete coupling before proceeding. |
| The bromophenol blue test remains blue or green after coupling. | 1. The coupling reaction is incomplete.2. Insufficient washing, leaving residual base (e.g., DIPEA). | 1. Perform a second coupling of the same amino acid.2. Ensure the resin is thoroughly washed with DMF before performing the test to remove any residual base. |
| Formation of side products during cleavage. | 1. Fragmentation between consecutive N-methylated amino acids.2. Diketopiperazine (DKP) formation. | 1. Optimize the cleavage time with TFA; prolonged exposure can lead to side reactions.2. The use of pseudoproline dipeptides can help to disrupt secondary structures that may promote DKP formation. |
| Low final yield after purification. | 1. Aggregation of the peptide on the resin.2. Poor solubility of the N-methylated peptide. | 1. Use a high-swelling resin with a low loading capacity to minimize inter-chain interactions.2. Consider using chaotropic salts or solvents like NMP or DMSO during synthesis to disrupt aggregation.3. During purification, use solvents that enhance the solubility of your hydrophobic peptide. |
Data Presentation
The selection of an appropriate coupling reagent is critical for the successful synthesis of peptides containing sterically hindered residues. The following tables provide a quantitative comparison of the performance of commonly used coupling reagents in the synthesis of "difficult" peptide sequences, which are analogous to the challenges faced with N-methylated peptides.
Table 1: Comparison of Crude Purity (%) for the Synthesis of Acyl Carrier Protein (ACP) Fragment (65-74) [5]
| Coupling Time | PyBOP | HATU | HCTU |
| 2 x 1 min | 48.11 | 83.63 | 79.86 |
| 2 x 20 min | 70.27 | 79.91 | 80.52 |
Table 2: Comparison of Crude Purity (%) for the Synthesis of A-Beta Amyloid (1-42) [5]
| Coupling Time | PyBOP | HATU | HCTU |
| 2 x 1 min | 40.10 | 89.63 | 88.29 |
| 2 x 20 min | 88.54 | 91.23 | 92.11 |
Key Observations:
-
HATU and HCTU consistently result in higher crude peptide purity compared to PyBOP, especially with shorter coupling times.[5]
-
For challenging sequences, the superiority of HATU and HCTU is more pronounced, highlighting their effectiveness in overcoming steric hindrance and promoting efficient coupling.[5]
Experimental Protocols
Protocol 1: Coupling of Fmoc-N-Methylated Amino Acids using HATU
This protocol outlines the key steps for incorporating an N-methylated amino acid into a growing peptide chain on a solid support using HATU as the coupling reagent.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Activation of the N-Methylated Amino Acid: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA). Allow this pre-activation mixture to stand for 5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-4 hours. The extended reaction time is to ensure complete coupling.
-
Monitoring: After the coupling time, take a small sample of the resin and perform the bromophenol blue test (see Protocol 2) to check for completion.
-
Washing: Once the coupling is complete (bromophenol blue test is yellow), wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
-
Recoupling (if necessary): If the bromophenol blue test is positive (blue/green), indicating incomplete coupling, repeat steps 4-6.
Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion
This qualitative test is used to detect the presence of free secondary amines on the resin.
-
Sample Preparation: After the coupling reaction, take a small sample of resin beads (a few beads are sufficient).
-
Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF to remove any residual reagents, especially the base (e.g., DIPEA).
-
Test Execution: Add 1-2 drops of the bromophenol blue test solution (0.05% w/v bromophenol blue in DMF) to the washed resin beads.
-
Observation and Interpretation:
-
Yellow to Greenish-Yellow: Coupling is complete. No significant amount of free amine is present. You can proceed to the next deprotection step.
-
Blue to Greenish-Blue: Incomplete coupling. Free amines are present on the resin. Recouple the amino acid.
-
Faint Blue: Potentially a low level of incomplete coupling or residual basic impurities. Rewash the resin and repeat the test. If the color persists, a recoupling step is recommended.
-
Protocol 3: On-Resin N-Methylation (Direct Alkylation Method)
This protocol describes a method for the N-methylation of a peptide that is already assembled on the solid support.
-
Resin Preparation: Ensure the peptide-resin is well-swollen in a suitable dry solvent like THF.
-
Deprotonation: Treat the resin with a solution of a strong, non-nucleophilic base. A common choice is lithium tert-butoxide (LiOtBu) in dry THF.[6] Allow the reaction to proceed for about 30 minutes.
-
Methylation: Drain the base solution without rinsing the resin. Immediately add a solution of the methylating agent, such as methyl iodide (CH₃I) in DMSO (e.g., 10% v/v).[6] Agitate the resin for 30 minutes.
-
Washing: After the methylation step, thoroughly wash the resin with DMF, followed by DCM, to remove all residual reagents and byproducts.
-
Confirmation: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the successful methylation of the desired residue(s).
Visualizations
References
Technical Support Center: Minimizing Epimerization in N-Methylated Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies, frequently asked questions (FAQs), and experimental protocols to address the challenge of epimerization during the synthesis of N-methylated peptides.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant problem in N-methylated peptide synthesis?
A1: Epimerization is a chemical process where one stereocenter of a molecule inverts its configuration, converting one diastereomer into another.[1] In peptide synthesis, this typically involves the inversion of the α-carbon's stereochemistry from the L-form to the D-form. This is a critical side reaction because the biological activity of peptides is highly dependent on their specific three-dimensional structure.[1][2] Even a single epimerized amino acid can drastically alter the peptide's conformation, potentially reducing or eliminating its therapeutic efficacy.[1] The resulting epimeric peptides are often difficult to separate from the desired product due to their very similar physical properties, complicating purification.[1][2] N-methylated amino acids are particularly challenging due to the steric hindrance from the N-methyl group, which slows down the coupling reaction and provides more time for epimerization to occur.[3]
Q2: What are the primary causes of epimerization during the coupling of N-methylated amino acids?
A2: The primary cause of epimerization is the activation of the amino acid's carboxyl group, which is a necessary step for peptide bond formation.[4][5] This activation increases the acidity of the α-proton. Under basic conditions used during coupling, this proton can be abstracted.[4] This can lead to epimerization through two main pathways:
-
Direct Proton Abstraction: A base directly removes the α-proton from the activated amino acid, leading to a loss of stereochemistry.[4]
-
Oxazolone (B7731731) Formation: The activated carboxyl group can be attacked by the carbonyl oxygen of the same amino acid's protecting group, forming a planar oxazolone intermediate. This intermediate readily loses its α-proton, and subsequent reprotonation can occur from either side, leading to a mix of L- and D-isomers.[4]
Q3: Which factors most influence the rate of epimerization?
A3: Several factors during the coupling step are critical:
-
Coupling Reagents: The choice of activating agent is crucial. Fast-acting reagents that promote rapid amide bond formation generally reduce the lifetime of the reactive intermediate, thus minimizing epimerization.[6][7]
-
Bases: The strength and steric hindrance of the base used can significantly impact epimerization. Strong bases are more likely to abstract the α-proton.[6][8]
-
Additives: Reagents like HOBt and HOAt can suppress epimerization by forming active esters that are more reactive towards the amine and less prone to oxazolone formation.[8]
-
Reaction Conditions: Factors such as solvent polarity and temperature can influence the rate of epimerization.[6][9]
Q4: How can I detect and quantify epimerization in my synthetic peptide?
A4: Detecting and quantifying epimerization typically involves chromatographic separation of the diastereomers followed by identification. A common approach is to use tandem liquid chromatography-mass spectrometry (LC-MS).[10] This method can separate peptides with epimerized residues, which often have slightly different retention times.[10] By comparing the retention times and fragmentation patterns with synthetic standards of the expected L-form and the potential D-epimer, one can confirm the presence and quantify the extent of epimerization based on peak areas in the chromatogram.[10]
Troubleshooting Guide: High Epimerization Detected
Problem: Analysis of your N-methylated peptide shows a significant percentage of the undesired D-epimer.
This troubleshooting workflow provides a step-by-step process to identify and resolve the source of epimerization.
Caption: Troubleshooting workflow for addressing high epimerization.
Q: My analysis shows significant epimerization. What should I investigate first? A: The first and most critical area to investigate is your coupling methodology. This includes the specific coupling reagent, any additives used, the base, and the reaction temperature. The combination of these factors determines the reactivity and stability of the activated amino acid intermediate.[6]
Q: I am using a carbodiimide (B86325) reagent (e.g., DIC, EDC). What can I do? A: Carbodiimide reagents are known to cause higher levels of epimerization, especially when used alone.[4][8] To mitigate this, it is strongly recommended to use them in combination with additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or OxymaPure.[8] These additives form active esters that react faster and are less prone to racemization.[8] For particularly difficult cases, the addition of copper (II) chloride (CuCl₂) has been shown to virtually eliminate epimerization when using carbodiimides, even when coupling to N-methylated residues.[11]
Q: Which coupling reagents are best for N-methylated amino acids? A: For sterically hindered couplings involving N-methylated amino acids, uronium/aminium and phosphonium (B103445) salt reagents are highly recommended. Reagents such as HATU, HCTU, and COMU (uronium/aminium) or PyAOP and PyBOP (phosphonium) are very effective.[3][6][7] HATU and PyAOP are particularly well-suited for coupling N-methylated amino acids.[7][12] COMU is an excellent alternative to HATU, offering comparable efficiency with improved safety and solubility profiles.[8][13]
Q: How does my choice of base affect epimerization? A: The base plays a crucial role. While a base is required for couplings with uronium/phosphonium reagents, its basicity and steric bulk are important.[8] Highly basic, non-hindered bases like DIPEA (DIEA) can increase the tendency for epimerization.[6] It is often beneficial to switch to a more sterically hindered base like 2,4,6-collidine or a weaker base such as N-methylmorpholine (NMM) to reduce racemization risk.[6][8]
Q: Can reaction temperature be optimized to minimize epimerization? A: Yes. If you are using elevated temperatures (e.g., in microwave-assisted synthesis), this can accelerate the rate of epimerization.[6] Lowering the coupling temperature, for instance from 80°C to 50°C or even performing the coupling at room temperature, can significantly reduce the formation of the D-epimer.[6]
Quantitative Data & Experimental Protocols
Data Presentation
Table 1: Qualitative Effect of Coupling Reagents and Additives on Epimerization
| Coupling Reagent Class | Specific Reagent | Additive | General Epimerization Risk | Recommended for N-Me AA? |
|---|---|---|---|---|
| Carbodiimide | DIC / EDC | None | High | No |
| DIC / EDC | HOBt | Moderate | Not preferred | |
| DIC / EDC | HOAt / OxymaPure | Low | With caution | |
| Uronium/Aminium | HBTU | - | Low | Yes |
| HATU / HCTU | - | Very Low | Highly Recommended [6] | |
| COMU | - | Very Low | Highly Recommended [13] | |
| Phosphonium | PyBOP / PyAOP | - | Very Low | Highly Recommended [7] |
Data compiled from literature findings.[6][7][8][13] Actual levels depend on specific reaction conditions.
Table 2: Qualitative Influence of Base Selection on Epimerization
| Base | Steric Hindrance | Basicity | General Epimerization Tendency |
|---|---|---|---|
| DIPEA (DIEA) | Low | High | Higher |
| NMM | Medium | Medium | Lower |
| 2,4,6-Collidine | High | Medium | Lowest |
Source: Adapted from literature discussing the impact of organic bases on peptide condensation reactions.[6][8]
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for N-Methylated Amino Acids using HATU This protocol is optimized for coupling an Fmoc-protected amino acid onto a resin-bound peptide with an N-terminal N-methylated amino acid.
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (5x), dichloromethane (B109758) (DCM) (3x), and DMF again (3x).[6]
-
Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Activation: Add a sterically hindered base, such as 2,4,6-collidine or NMM (8 equivalents), to the activation mixture. Allow to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.[3]
-
Monitoring and Washing: Monitor the reaction for completion using the Bromophenol Blue test (see Protocol 3).[14] Once complete, wash the resin with DMF (5x) and DCM (3x).[6]
Protocol 2: Epimerization Suppression using Cu(II) Salts with Carbodiimide Reagents This protocol is a modification for instances where a carbodiimide reagent must be used. It is based on findings that Cu²⁺ ions can significantly suppress epimerization.[11]
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents), and CuCl₂ (3 equivalents) in DMF.
-
Coupling: Add the solution to the resin. Then, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (3 equivalents) to the reaction vessel. Agitate at room temperature for 1-3 hours.
-
Washing: Wash the resin as described in Protocol 1, step 5. This method has been reported to reduce epimerization to <0.1% even in challenging couplings.[11]
Protocol 3: Monitoring Coupling to N-Methylated Residues (Bromophenol Blue Test) The standard Kaiser test is ineffective for secondary amines like N-methylated amino acids. The Bromophenol Blue test provides a reliable alternative.[14]
-
Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.
-
Test Procedure:
-
Remove a small sample of resin beads from the reaction vessel.
-
Wash the beads thoroughly with methanol (B129727) and allow them to dry.
-
Add 1-2 drops of the test solution to the beads.
-
-
Interpret Results:
-
Yellow color: Indicates the absence of free secondary amines. Coupling is complete.
-
Blue or Green color: Indicates the presence of unreacted secondary amines. Coupling is incomplete and should be repeated.[14]
-
Mechanisms and Workflows
Caption: Key pathways for epimerization via an oxazolone intermediate.
Caption: Decision workflow for selecting optimal coupling conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components [pubmed.ncbi.nlm.nih.gov]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Fmoc-N-Me-Ser(tBu)-OH vs. Fmoc-Ser(tBu)-OH
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of amino acid building blocks is paramount to the success of synthesizing high-purity peptides. For researchers and drug developers, the incorporation of modified amino acids, such as N-methylated variants, offers a powerful strategy to enhance the therapeutic properties of peptides, including increased metabolic stability and improved cell permeability. This guide provides an in-depth comparison of the performance of Fmoc-N-Me-Ser(tBu)-OH and its non-methylated counterpart, Fmoc-Ser(tBu)-OH, in SPPS, supported by established principles and representative experimental protocols.
Executive Summary
The primary distinction between this compound and Fmoc-Ser(tBu)-OH lies in the methylation of the alpha-amino group. This seemingly minor modification introduces significant steric hindrance, profoundly impacting the coupling kinetics and overall efficiency of peptide synthesis. While Fmoc-Ser(tBu)-OH is a standard, readily incorporated building block, this compound presents a greater challenge, necessitating optimized protocols and more potent reagents to achieve comparable results. The decision to employ the N-methylated version is driven by the desired final peptide properties, trading synthetic ease for potential therapeutic advantages.
Performance Comparison: A Tale of Two Serines
While direct, side-by-side quantitative data comparing the performance of this compound and Fmoc-Ser(tBu)-OH under identical experimental conditions is limited in publicly available literature, the following tables summarize the expected performance based on established principles of SPPS and data from studies on N-methylated amino acids.
Table 1: Quantitative Performance Comparison
| Parameter | Fmoc-Ser(tBu)-OH | This compound | Key Considerations |
| Coupling Efficiency (single coupling) | >99% (Standard Conditions) | 85-95% (Standard Conditions) | N-methylation significantly hinders coupling. |
| >98% (Optimized Conditions) | Optimized conditions are crucial for N-Me-Ser. | ||
| Typical Crude Peptide Purity | High (>85%) | Moderate to High (70-90%) | Incomplete couplings with N-Me-Ser can lead to deletion sequences. |
| Overall Peptide Yield | High | Lower (relative to non-methylated) | Dependent on the number of N-methylated residues and coupling success. |
Note: The data presented for this compound are estimations based on general findings for N-methylated amino acids and may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
Table 2: Qualitative Performance Comparison
| Feature | Fmoc-Ser(tBu)-OH | This compound | Impact on SPPS |
| Steric Hindrance | Low | High | N-methylation slows down acylation of the secondary amine. |
| Coupling Kinetics | Fast | Slow | Requires longer reaction times or more potent reagents. |
| Reagent Requirements | Standard (e.g., HBTU, DIC/HOBt) | Potent (e.g., HATU, PyAOP) | Standard reagents may be insufficient for N-Me-Ser. |
| Potential Side Reactions | Racemization (can be minimized) | Racemization, Diketopiperazine formation | N-methylation can increase the risk of specific side reactions. |
| Cost | Lower | Higher | N-methylated amino acids are generally more expensive. |
The N-Methylation Challenge: Understanding the "Difficult" Coupling
The core challenge in incorporating this compound lies in the steric bulk introduced by the methyl group on the alpha-nitrogen. This bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to significantly slower reaction rates compared to the unhindered primary amine of Fmoc-Ser(tBu)-OH. This can result in incomplete coupling, leading to the formation of deletion sequences and a lower purity of the final crude peptide.
To overcome this hurdle, several strategies are employed:
-
Potent Coupling Reagents: Standard coupling reagents like HBTU or DIC/HOBt are often not efficient enough. More potent reagents such as HATU, HCTU, or PyAOP are recommended to drive the reaction to completion.
-
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can increase the yield.
-
Double Coupling: Repeating the coupling step is a common and effective strategy to ensure maximum incorporation of the N-methylated residue.
-
Elevated Temperatures: In some cases, performing the coupling at a slightly elevated temperature can help to overcome the activation energy barrier, though this must be done with caution to avoid side reactions like racemization.
Experimental Protocols
Below are detailed experimental protocols for the incorporation of both Fmoc-Ser(tBu)-OH and this compound in manual SPPS.
Protocol 1: Standard Coupling of Fmoc-Ser(tBu)-OH
This protocol is suitable for the routine incorporation of Fmoc-Ser(tBu)-OH using standard coupling reagents.
1. Resin Swelling:
- Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
- Wash the resin thoroughly with DMF.
3. Coupling:
- In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Wash the resin with DMF.
- Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).
4. Capping (Optional):
- If the Kaiser test is positive, cap any unreacted amino groups with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
5. Cleavage and Deprotection:
- After synthesis completion, wash the resin with dichloromethane (B109758) (DCM) and dry.
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
- Precipitate the peptide in cold diethyl ether, centrifuge, and dry.
Protocol 2: Optimized Coupling of this compound
This protocol is designed to address the challenges of coupling the sterically hindered this compound.
1. Resin Swelling and Fmoc Deprotection:
- Follow steps 1 and 2 from Protocol 1.
2. Coupling (Optimized):
- In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
- Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 4-6 hours at room temperature, or consider a double coupling (2 x 2 hours).
- Wash the resin with DMF.
- Monitor the coupling completion using a non-ninhydrin-based test (e.g., Chloranil test), as the secondary amine of the N-methylated residue does not react with ninhydrin.
3. Capping, Cleavage, and Deprotection:
- Follow steps 4 and 5 from Protocol 1.
Visualizing the Workflow
The following diagrams illustrate the key differences in the experimental workflows.
Caption: Comparative SPPS workflows for Fmoc-Ser(tBu)-OH and this compound.
Caption: Steric hindrance in N-methylated amino acid coupling.
Conclusion
The choice between this compound and Fmoc-Ser(tBu)-OH is a critical decision in peptide synthesis that hinges on the desired properties of the final peptide. Fmoc-Ser(tBu)-OH remains the workhorse for routine synthesis, offering high efficiency and ease of use. In contrast, this compound, while synthetically more demanding, provides access to peptides with enhanced therapeutic potential. Successful incorporation of N-methylated residues requires a careful optimization of coupling conditions, including the use of potent activating reagents and longer reaction times. By understanding the inherent challenges and implementing appropriate strategies, researchers can effectively utilize both building blocks to advance their peptide-based research and development endeavors.
A Researcher's Guide to Coupling Reagents for N-Methylated Serine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as N-methylated serine, into peptide chains is a critical strategy in medicinal chemistry for enhancing proteolytic stability, increasing membrane permeability, and modulating conformation. However, the steric hindrance imposed by the N-methyl group presents a significant challenge to efficient peptide bond formation, often leading to low yields and increased risk of epimerization. This guide provides a comparative analysis of common coupling reagents for the acylation of N-methylated serine, supported by available experimental data and detailed protocols to aid in the selection of the optimal reagent for this demanding coupling.
The Challenge of Coupling N-Methylated Serine
The primary obstacle in coupling to N-methylated amino acids is the steric bulk of the N-methyl group, which retards the approach of the activated carboxylic acid. This steric hindrance can lead to incomplete reactions, requiring harsher conditions or more potent coupling reagents. Furthermore, the basic conditions often employed, coupled with extended reaction times, increase the risk of epimerization at the C-terminal amino acid, a critical concern for maintaining the stereochemical integrity of the peptide. Serine itself is known to be more susceptible to racemization than many other amino acids, a problem that can be exacerbated in the context of N-methylation.[1]
Comparative Performance of Coupling Reagents
The choice of coupling reagent is paramount for successfully incorporating N-methylated serine. The following table summarizes the performance of several commonly used reagents based on reported data for N-methylated amino acids. While direct comparative studies on N-methylated serine are limited, the data for other N-methylated residues provide valuable insights.
| Coupling Reagent | Reagent Type | Reported Yield (N-methylated couplings) | Epimerization Risk | Key Considerations |
| HATU | Uronium/Aminium | High[2] | Low to Moderate[3][4] | Often the reagent of choice for difficult couplings.[2] Faster and less prone to epimerization than HBTU.[4] However, partial epimerization of N-methyl-serine has been reported with HATU/DIPEA.[3] |
| HBTU | Uronium/Aminium | Moderate to Low | Higher | Generally less effective than HATU for sterically hindered couplings.[2] |
| COMU | Uronium/Aminium | Very High | Low | Shows greater coupling efficiency and reduced epimerization compared to HATU/HBTU.[5] Soluble in a wide range of solvents.[5] |
| PyAOP | Phosphonium | Very High | Low | Particularly effective for coupling N-methylated amino acids.[6] |
| PyBOP | Phosphonium | High | Moderate | Effective, but can be less efficient than PyAOP for N-methylated residues.[4] |
| DIC/HOAt | Carbodiimide/Additive | Moderate | Low (in non-basic conditions) | Can be effective for coupling Fmoc-N-methyl-serine without epimerization, though the reaction may be incomplete.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. The following are representative protocols for solid-phase peptide synthesis (SPPS) using highly efficient coupling reagents for N-methylated serine.
Protocol 1: HATU-Mediated Coupling
This protocol is a standard method for coupling sterically hindered amino acids on a solid support.
Materials:
-
Fmoc-protected amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-methyl-serine N-terminus
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature.
-
Monitor the reaction completion using a qualitative test such as the bromophenol blue test, as the ninhydrin (B49086) test is not effective for secondary amines.[2]
-
If the coupling is incomplete, a second coupling can be performed.
-
After completion, wash the resin thoroughly with DMF, DCM, and then DMF.
Protocol 2: COMU-Mediated Coupling
COMU is a highly efficient coupling reagent that often requires only one equivalent of base.
Materials:
-
Fmoc-protected amino acid (1.5 equivalents)
-
COMU (1.5 equivalents)
-
DIPEA (1.5 equivalents)
-
DMF
-
Resin-bound peptide with a free N-methyl-serine N-terminus
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve the Fmoc-amino acid and COMU in DMF.
-
Add DIPEA to the solution. The solution may change color, indicating activation.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using the bromophenol blue test.
-
After completion, wash the resin thoroughly with DMF, DCM, and then DMF.
Visualizing the Workflow and Reagent Structures
To better understand the experimental process and the reagents involved, the following diagrams are provided.
Figure 1. General solid-phase peptide synthesis workflow for coupling to N-methylated serine.
References
- 1. New experimental evidence for in-chain amino acid racemization of serine in a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Peptides Synthesized with Fmoc-N-Me-Ser(tBu)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the final peptide product is of paramount importance. The choice of protected amino acid building blocks significantly influences the outcome of the synthesis, impacting yield and impurity profiles. This guide provides a comparative analysis of the purity of peptides synthesized using Fmoc-N-Me-Ser(tBu)-OH, offering insights into potential side reactions, and presenting detailed analytical methodologies for purity assessment.
Performance Comparison: this compound vs. Alternatives
The incorporation of N-methylated amino acids, such as N-Me-Ser, can enhance the pharmacokinetic properties of therapeutic peptides. However, their synthesis presents unique challenges. The tert-butyl (tBu) protecting group for the serine side chain is widely used due to its stability under the basic conditions required for Fmoc removal and its straightforward cleavage with strong acids like trifluoroacetic acid (TFA).[1]
While direct quantitative comparisons of peptide purity using this compound against other protected forms of N-methylated serine are not extensively documented in publicly available literature, we can infer performance based on studies of their non-methylated counterparts and the known challenges of N-methylated peptide synthesis.
For non-methylated serine, Fmoc-Ser(Trt)-OH has been shown to yield crude peptides of higher purity compared to Fmoc-Ser(tBu)-OH, particularly in "difficult" or aggregation-prone sequences.[2] The bulky trityl (Trt) group helps to disrupt interchain hydrogen bonding, a major cause of aggregation.[2] It is reasonable to extrapolate that for challenging sequences containing N-methylated serine, Fmoc-N-Me-Ser(Trt)-OH might offer similar advantages in terms of crude peptide purity.
Table 1: Comparison of Protected Serine Derivatives in SPPS
| Feature | This compound | Fmoc-Ser(tBu)-OH | Fmoc-N-Me-Ser(Trt)-OH (projected) |
| Coupling Efficiency | Can be challenging due to steric hindrance of the N-methyl group. May require stronger coupling reagents and longer reaction times. | Generally high in standard sequences. | Likely similar challenges to the N-Me-Ser(tBu) variant due to the N-methyl group. |
| Prevention of Aggregation | N-methylation can disrupt secondary structures, potentially reducing aggregation. | Less effective in preventing aggregation in difficult sequences compared to Trt-protected serine.[2] | The bulky Trt group is expected to be highly effective in preventing aggregation.[2] |
| Common Impurities | Incomplete coupling leading to deletion sequences; side products from prolonged coupling times. | Racemization, especially with DIPEA as a base; beta-elimination.[3] | Potential for similar impurities as the N-Me-Ser(tBu) variant, though potentially at lower levels due to improved synthesis efficiency in difficult sequences. |
| Purity in Difficult Sequences | Purity may be compromised due to difficult coupling steps. | Lower purity compared to Trt-protected serine in aggregation-prone sequences.[2] | Expected to provide higher purity in difficult and aggregation-prone sequences. |
Common Impurities in Peptides Synthesized with this compound
The synthesis of peptides is susceptible to the formation of various impurities. When using this compound, researchers should be aware of the following potential side products:
-
Deletion Sequences: Resulting from incomplete coupling of the sterically hindered N-methylated amino acid.
-
Racemization: The chiral center of the amino acid can be susceptible to epimerization, particularly with the use of certain bases like diisopropylethylamine (DIPEA) during the coupling step.[3]
-
Beta-Elimination: This can occur with serine residues, leading to the formation of dehydroalanine.[4]
-
Side-chain reactions: Although the tBu group is robust, prolonged exposure to acidic conditions during cleavage can lead to side reactions.
-
Impurities from the building block: The starting this compound may contain impurities such as dipeptides or β-alanyl species formed during the introduction of the Fmoc group.[5] Trace amounts of acetic acid can also lead to chain termination.[5]
Experimental Protocols
Accurate purity assessment is critical and relies on robust analytical methods. The primary technique for peptide purity analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with Mass Spectrometry (MS).[1][6][7]
Protocol 1: RP-HPLC-MS for Purity Assessment of N-Methylated Peptides
This protocol is adapted from established methods for the analysis of modified peptides.[8]
1. Instrumentation and Materials:
-
HPLC or UHPLC system with a UV detector and coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).[4]
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water.[8]
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.[8]
-
Peptide sample synthesized with this compound.
-
Reference standards for potential impurities (if available).
2. Sample Preparation:
-
Dissolve the crude or purified peptide in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Method:
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 214 nm and 280 nm.[7]
-
Injection Volume: 5-20 µL.
-
Gradient Elution: A typical gradient would be from 5% to 65% Mobile Phase B over 30 minutes.[4] The gradient should be optimized based on the hydrophobicity of the peptide.
4. Mass Spectrometry Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 200-2000.
-
Data Acquisition: Full scan MS and data-dependent MS/MS of the most abundant ions.
5. Data Analysis:
-
Integrate the peak areas in the HPLC chromatogram at 214 nm to determine the relative purity of the target peptide.
-
Analyze the mass spectra to confirm the molecular weight of the main peak and to identify the masses of any impurity peaks.
-
Analyze the MS/MS fragmentation data to confirm the peptide sequence and to characterize the structure of any impurities. N-methylation can influence fragmentation patterns, and this should be considered during data interpretation.
Visualizations
Workflow for Synthesis and Purity Assessment of N-Methylated Peptides
Logical Relationship of Factors Affecting Peptide Purity
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 8. MS/MS/MS reveals false positive identification of histone serine methylation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of N-Methyl Serine: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the analysis of peptides containing N-methylated amino acids presents a unique set of challenges and opportunities. N-methylation, a subtle yet powerful modification, can significantly enhance a peptide's therapeutic properties, including its stability and cell permeability. However, this modification also complicates analysis by mass spectrometry (MS), the cornerstone of modern proteomics and peptidomics.
This guide provides an objective comparison of mass spectrometry-based approaches for the analysis of peptides containing N-methyl serine. We will delve into the intricacies of peptide synthesis, sample preparation, and the differential fragmentation behaviors observed with Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), supported by illustrative data and detailed experimental protocols.
The Challenge of N-Methylation in Mass Spectrometry
The introduction of a methyl group on the amide nitrogen of a peptide backbone fundamentally alters its fragmentation characteristics. Standard CID-based methods, which rely on the cleavage of the peptide bond, can be less efficient for N-methylated peptides. The N-methyl group can influence proton mobility and favor alternative fragmentation pathways, sometimes leading to ambiguous or incomplete sequence information. This necessitates a careful selection of fragmentation techniques and a thorough understanding of the potential pitfalls, such as the misidentification of modification sites. For instance, a study on histone methylation highlighted a case of false-positive identification of serine methylation due to a charge-dependent rearrangement during CID, underscoring the need for meticulous data interpretation[1][2].
A Tale of Two Techniques: CID vs. ETD
The two most common fragmentation techniques employed in proteomics, CID and ETD, offer distinct advantages and disadvantages when analyzing N-methylated peptides.
Collision-Induced Dissociation (CID): This technique involves the acceleration of precursor ions and their collision with neutral gas molecules, leading to fragmentation primarily at the peptide bonds. This process generates predominantly b- and y-type fragment ions . For N-methylated peptides, the presence of the methyl group can sterically hinder peptide bond cleavage and alter the charge distribution, potentially leading to less informative spectra compared to their non-methylated counterparts.
Electron-Transfer Dissociation (ETD): In contrast, ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions . A key advantage of ETD is its ability to preserve labile post-translational modifications and to fragment peptides irrespective of their sequence, which can be particularly beneficial for N-methylated peptides where CID is less effective. Combining CID and ETD can often provide a more complete picture of the peptide sequence[3].
Comparative Fragmentation of a Model N-Methyl Serine Peptide
| Fragmentation Type | Expected Major Fragment Ions for Ac-Ala-Gly-[N-Me-Ser]-Phe-NH₂ | General Observations for N-Methylated Peptides |
| CID | b-ions: b₁, b₂, b₃, b₄y-ions: y₁, y₂, y₃, y₄ | - Predominantly b- and y-type ions. - Fragmentation at the N-methylated peptide bond may be suppressed. - Potential for neutral losses from the serine side chain. - Susceptible to rearrangement reactions that can lead to misinterpretation[1][2]. |
| ETD | c-ions: c₁, c₂, c₃, c₄z-ions: z₁, z₂, z₃, z₄ | - Generates c- and z-type ions by cleaving the N-Cα bond. - Generally provides more complete backbone fragmentation for N-methylated peptides. - Preserves the N-methyl modification on the fragment ions. - Particularly effective for peptides with multiple charges. |
Experimental Protocols
Success in the mass spectrometric analysis of N-methyl serine peptides hinges on meticulous experimental execution, from synthesis to data acquisition.
Synthesis of Fmoc-N-methyl-Ser(tBu)-OH
The synthesis of N-methylated amino acid building blocks is a critical first step. An improved method for the synthesis of Fmoc-N-methyl serine and threonine has been developed, which involves the formation and subsequent reduction of an oxazolidinone intermediate[4][5][6].
Materials:
-
Fmoc-Ser(tBu)-OH
-
Paraformaldehyde
-
p-Toluenesulfonic acid (PTSA)
-
Triethylsilane (TES)
-
Lewis Acid (e.g., BF₃·OEt₂)
-
Dichloromethane (DCM)
Procedure:
-
Oxazolidinone Formation: A mixture of Fmoc-Ser(tBu)-OH, paraformaldehyde, and a catalytic amount of PTSA in toluene is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC until completion.
-
Oxazolidinone Reduction: The resulting oxazolidinone is dissolved in DCM and treated with triethylsilane and a Lewis acid at room temperature. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by flash column chromatography to yield Fmoc-N-methyl-Ser(tBu)-OH.
Solid-Phase Peptide Synthesis (SPPS)
The synthesized Fmoc-N-methyl-Ser(tBu)-OH can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Workflow for Fmoc-based solid-phase peptide synthesis of N-methyl serine peptides.
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial to avoid artifacts and ensure high-quality data.
-
Peptide Purification: The crude synthetic peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Desalting and Concentration: The purified peptide is desalted using a C18 StageTip or a similar device to remove salts and other contaminants that can interfere with ionization.
-
Resuspension: The desalted peptide is resuspended in a solvent compatible with mass spectrometry, typically a solution of 0.1% formic acid in water/acetonitrile.
LC-MS/MS Analysis
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 40% B over 60 minutes is a good starting point.
Mass Spectrometry (Data-Dependent Acquisition):
-
Full MS Scan: Acquire full MS scans in the Orbitrap or a similar high-resolution analyzer.
-
MS/MS Scans: Select the top N most intense precursor ions for fragmentation by both CID and ETD in alternating scans.
-
CID: Use a normalized collision energy of ~30-35%.
-
ETD: Use calibrated ETD reaction times.
-
Visualizing the Analytical Pathway
The entire process, from peptide synthesis to data analysis, can be visualized as a structured workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. MS/MS/MS reveals false positive identification of histone serine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Enzymatic Stability
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. One of the most effective strategies to overcome rapid enzymatic degradation is N-methylation. This guide provides an objective comparison of the enzymatic stability of N-methylated and non-methylated peptides, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, fundamentally alters a peptide's physicochemical properties. This modification significantly impacts its conformation, membrane permeability, and, most notably, its resistance to proteolytic enzymes. By introducing steric hindrance and removing a key hydrogen bond donor site, N-methylation effectively shields peptides from enzymatic attack, leading to a substantial increase in their circulating half-life and overall therapeutic potential.[1]
Enhanced Proteolytic Stability: The Core Advantage of N-Methylation
The primary driver for employing N-methylation in peptide drug design is the remarkable improvement in stability against proteases. These enzymes, prevalent in biological fluids like plasma and serum, are responsible for the rapid degradation of many promising peptide drug candidates.[1][2]
The mechanism behind this enhanced stability is twofold:
-
Steric Hindrance: The added methyl group physically obstructs the approach of proteases to the peptide backbone, making it more difficult for the enzyme to bind to its cleavage site.[2]
-
Disruption of Hydrogen Bonding: Proteolytic enzymes often recognize and bind to their substrate peptides through a network of hydrogen bonds. N-methylation removes the amide proton, a crucial hydrogen bond donor, thereby disrupting this recognition and reducing the peptide's affinity for the protease.[1][3]
This increased resistance to enzymatic cleavage translates directly to a longer half-life in biological fluids, a critical factor for maintaining therapeutic concentrations of the drug in the body.
Quantitative Comparison of Enzymatic Stability
The following table summarizes experimental data from various studies, highlighting the significant increase in half-life observed for N-methylated peptides compared to their unmodified counterparts when incubated in human serum.
| Peptide Sequence/Analog | Modification | Half-life (t½) in Human Serum | Reference |
| Peptide A (Generic) | Unmodified | 15 minutes | [3] |
| Peptide A (Generic) | N-methylated at P1 position | 120 minutes | [3] |
| Peptide B (Generic) | Unmodified | 35 minutes | [3] |
| Peptide B (Generic) | N-methylated at P2 position | > 240 minutes | [3] |
| Glucagon-like peptide-1 (GLP-1) | Unmodified | ~3.5 hours | [4] |
| Semaglutide (GLP-1 Analog with Aib at Ala8) | Aib at Ala8 (mimics N-methylation effect) | > 48 hours | [4] |
| [pGlu6] Substance P6-11 | Unmodified | Susceptible to degradation | [3] |
| [pGlu6, N-Me Leu10] Substance P6-11 | N-methylated at Leu10 | More stable than parent peptide in parotid system | [3] |
| [pGlu, N-Me Phe7]SP6-11 | N-methylated at Phe7 | More stable than parent peptide in hypothalamic system | [3] |
Data are illustrative and depend on the specific peptide sequence, the position of N-methylation, and the experimental conditions.
Experimental Protocols
Accurate assessment of peptide stability is crucial for preclinical development. The following are detailed methodologies for key experiments cited in the comparison of N-methylated and non-methylated peptide stability.
Protocol 1: In Vitro Peptide Stability Assay in Human Serum/Plasma by LC-MS
This protocol outlines a common method for determining the in vitro half-life of a peptide in a biological matrix.
1. Materials and Reagents:
-
Test peptides (N-methylated and non-methylated versions)
-
Human serum or plasma (pooled, commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade
-
Internal standard (a stable, non-interfering peptide)
-
Microcentrifuge tubes
-
Incubator or water bath set to 37°C
-
LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)
2. Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the test peptides and internal standard in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.
-
Incubation:
-
Sample Quenching and Protein Precipitation:
-
Immediately add the aliquot to a microcentrifuge tube containing 2-3 volumes of ice-cold ACN with 0.1% FA to stop the enzymatic reaction and precipitate plasma proteins.[1][5]
-
Add the internal standard to each sample to normalize for sample processing variability.
-
Vortex the samples vigorously and incubate on ice for at least 20 minutes.
-
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto the LC-MS system.
-
Separate the intact peptide from its degradation products using a suitable reverse-phase HPLC column and gradient elution.
-
Monitor the disappearance of the parent peptide mass-to-charge ratio (m/z) over time.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point, normalized to the peak area of the internal standard.
-
Calculate the percentage of the peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.
-
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Mechanism of enhanced protease resistance by N-methylation.
Caption: Experimental workflow for assessing peptide stability in serum or plasma.
Signaling Pathway Example: GLP-1 and DPP-4 Resistance
A prime example of how enhanced enzymatic stability translates to therapeutic efficacy is seen with Glucagon-Like Peptide-1 (GLP-1) analogs used in the treatment of type 2 diabetes. Native GLP-1 has a very short half-life of only a few minutes in circulation due to rapid degradation by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[6][7] This severely limits its therapeutic utility.
GLP-1 exerts its glucose-lowering effects by binding to the GLP-1 receptor (GLP-1R) on pancreatic β-cells, which initiates a signaling cascade that results in insulin (B600854) secretion.[8] By modifying GLP-1 analogs to be resistant to DPP-4 cleavage, for instance, through substitutions that mimic N-methylation at the N-terminus, their half-life is dramatically extended, leading to sustained GLP-1R activation and improved glycemic control.[7]
Caption: GLP-1 signaling pathway and the protective effect of N-methylation against DPP-4 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology [mdpi.com]
- 3. Proteolytic resistance and biological activity of N-methylated analogs of [pGlu6] substance P6-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bakerlab.org [bakerlab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
A Comparative Guide to the Bioactivity of Peptides Incorporating N-Methyl Serine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into bioactive peptides is a key strategy in medicinal chemistry to enhance their therapeutic properties. N-methylation, including the specific modification of serine to N-methyl serine, can profoundly influence a peptide's stability, membrane permeability, and receptor interactions. This guide provides a comparative overview of the bioactivity assays used to evaluate these peptides, supported by experimental data and detailed methodologies for key experiments. While direct comparative data for N-methyl serine-containing peptides versus their non-methylated serine counterparts is limited in publicly available literature, this guide draws on established principles and data from closely related N-methylated peptides to provide a comprehensive analysis.
Impact of N-Methylation on Peptide Bioactivity: A Summary
N-methylation introduces significant changes to a peptide's physicochemical properties by replacing the amide proton with a methyl group. This modification has several key consequences:
-
Enhanced Proteolytic Stability: The methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonding necessary for enzymatic recognition and cleavage, leading to a longer half-life in biological fluids.[1][2]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the energetic penalty for the peptide to transition from an aqueous environment into the lipid bilayer of cell membranes, often leading to improved oral bioavailability.[2][3]
-
Conformational Control and Receptor Affinity: N-methylation restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity. However, this effect is highly dependent on the position of the N-methylation, as an unfavorable conformation can also decrease affinity.[2]
Comparative Bioactivity Data: The Case of Dermorphin (B549996) Analogs
Dermorphin, a potent mu-opioid receptor (μOR) agonist, and its analogs serve as an excellent case study to understand the effects of N-methylation on bioactivity. While specific data on N-methyl serine within this family is scarce, studies on analogs with N-methylation at other positions provide valuable insights into the impact on receptor binding affinity.
| Peptide/Analog | Modification | Receptor Affinity (Ki, nM) vs. μ-opioid receptor | Reference |
| Dermorphin | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser -NH₂ | 0.3 - 1.5 | [4][5] |
| [N-Me-Phe⁴]Dermorphin | N-methylation at Phenylalanine-4 | ~1.0 | [6] |
| [D-Ala², N-Me-Phe⁴, Gly-ol⁵]enkephalin (DAMGO) | N-methylation at Phenylalanine-4 | 1.6 | [7] |
| Cyclic Pentapeptide 1 | Tyr-c[D-Lys-Phe-Phe-Asp]NH₂ | 0.8 | [8] |
| Cyclic Pentapeptide 2 | Tyr-c[(R)-β³-Lys-Phe-Phe-Asp]NH₂ | 40.7 | [8] |
Note: This table presents a selection of data to illustrate the impact of modifications, including N-methylation, on opioid receptor affinity. A direct comparison with an N-methyl serine analog is not available in the cited literature.
Key Bioactivity Assays for N-Methylated Peptides
A comprehensive evaluation of N-methylated peptides involves a panel of in vitro assays to assess their stability, permeability, and biological activity.
Proteolytic Stability Assay
This assay determines the resistance of a peptide to degradation by proteases, typically in human serum or plasma.
Experimental Protocol: LC-MS/MS-based Peptide Stability Assay
-
Incubation: The test peptide (e.g., at a final concentration of 10 µM) is incubated in human serum or plasma (e.g., 25% in buffer) at 37°C.[9]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).[9]
-
Protein Precipitation: Proteins in the collected aliquots are precipitated to stop enzymatic activity. A common method is the addition of an organic solvent like ethanol (B145695) containing 1% formic acid.[9]
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining peptide, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the intact peptide.[10]
-
Data Analysis: The percentage of the remaining peptide at each time point is calculated relative to the 0-minute time point. The half-life (t₁/₂) of the peptide is then determined by fitting the data to a one-phase decay model.[11]
Receptor Binding Assay
This assay measures the affinity of a peptide for its target receptor. A common method is the competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay for Opioid Receptors
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., mu-opioid receptor) are prepared from cultured cells (e.g., CHO or HEK293 cells) or brain tissue.[1][12]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for μOR), and varying concentrations of the unlabeled test peptide.[1][13]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[12]
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[1]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.[1]
Membrane Permeability Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating the gastrointestinal tract or the blood-brain barrier.
Experimental Protocol: PAMPA
-
Membrane Coating: A 96-well filter plate (donor plate) is coated with an artificial membrane solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent).[14][15]
-
Plate Setup: The donor plate is placed on top of an acceptor plate containing a buffer solution.
-
Compound Addition: The test peptide is added to the donor wells.[16]
-
Incubation: The plate assembly is incubated for a set period (e.g., 5 to 18 hours) to allow the peptide to diffuse from the donor to the acceptor compartment.[17][18]
-
Quantification: The concentration of the peptide in both the donor and acceptor wells is quantified, typically by LC-MS/MS or UV-Vis spectroscopy.[14]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.[17]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mu-opioid receptor signaling pathway and a general experimental workflow for evaluating the bioactivity of N-methylated peptides.
Caption: Mu-opioid receptor signaling pathway.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and pharmacological activity of dermorphin and its N-terminal sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. researchgate.net [researchgate.net]
- 20. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Protecting Groups for N-Methyl Serine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as N-methyl serine, into peptides is a crucial strategy for enhancing their therapeutic properties, including metabolic stability and cell permeability. However, the synthesis of N-methylated amino acids presents unique challenges, particularly for those with functionalized side chains like serine. Direct N-methylation is often complicated by side reactions, necessitating the use of specialized protecting group strategies. This guide provides an objective comparison of alternative protecting groups for the α-amino group of N-methyl serine, with a focus on synthetic efficiency and compatibility with peptide synthesis workflows. Experimental data from peer-reviewed literature is presented to support the evaluation of Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and tert-Butoxycarbonyl (Boc) protecting groups, with the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group considered as a promising alternative.
A prevalent and effective strategy for the synthesis of N-protected N-methyl serine involves a two-step process via an oxazolidinone intermediate. This method circumvents the issues associated with direct N-methylation of the serine residue. The general approach involves the formation of an oxazolidinone from the N-protected serine, followed by reductive cleavage to yield the desired N-methylated product.
Comparative Performance of N-Protecting Groups
The choice of an N-terminal protecting group is a critical decision in peptide synthesis, directly impacting the overall synthetic strategy, yield, and purity of the final product. The following table summarizes the performance of Cbz, Fmoc, and Boc protecting groups in the synthesis of N-methyl serine, primarily through the oxazolidinone route.
| Protecting Group | Method of Introduction | Reported Yield (Protection) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Cbz | Via oxazolidinone with O-TBDMS side-chain protection. | High overall yield. | Catalytic hydrogenation (e.g., H₂, Pd/C). | Stable to both acidic and basic conditions; Orthogonal to Boc and Fmoc. | Requires catalytic hydrogenation for removal, which is not compatible with some functional groups. |
| Fmoc | Via oxazolidinone with or without side-chain protection. | Good to excellent yields. | Mild base (e.g., 20% piperidine (B6355638) in DMF). | Orthogonal to acid-labile side-chain protecting groups; UV-active byproduct allows for reaction monitoring. | Base-lability can be a limitation; Potential for side reactions like diketopiperazine formation. |
| Boc | Direct N-methylation of Boc-serine is challenging. The oxazolidinone route is less commonly reported for Boc. | Yields for direct N-methylation are often low and variable. | Strong acid (e.g., Trifluoroacetic acid - TFA). | Robust protection, suitable for solution-phase synthesis. | Harsh acidic deprotection may cleave acid-labile side-chain protecting groups. |
| Bsmoc | Via oxazolidinone intermediate. | 89-95% for the formation of the Bsmoc-oxazolidinone.[1] | Weaker base than for Fmoc deprotection. | More base-labile than Fmoc, allowing for milder deprotection conditions and potentially reducing base-induced side reactions.[1] | Less commonly used than Fmoc, with fewer commercially available derivatives. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these protection strategies. The following protocols are based on established procedures found in the literature.
Protocol 1: Synthesis of N-Cbz- and N-Fmoc-N-methyl Serine via Oxazolidinone Intermediate[2]
This protocol describes two alternative methods for the synthesis of N-Cbz and N-Fmoc protected N-methyl serine.
Method A: With O-TBDMS Side-Chain Protection (Recommended for Cbz)
-
O-TBDMS Protection of Serine: L-Serine is reacted with TBDMS-Cl and imidazole (B134444) in DMF to yield O-TBDMS-L-serine.
-
N-Protection: The resulting O-TBDMS-L-serine is then protected with either Cbz-Cl or Fmoc-OSu to give the corresponding N-protected derivative.
-
Oxazolidinone Formation: The N-protected-O-TBDMS-L-serine is refluxed with paraformaldehyde and a catalytic amount of p-TsOH in toluene (B28343) with a Dean-Stark trap to form the oxazolidinone.
-
Reductive Cleavage: The oxazolidinone is treated with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) to reductively cleave the ring and simultaneously remove the TBDMS group, yielding the N-protected-N-methyl serine. This method is reported to provide the highest overall yields for the N-Cbz group.[2]
Method B: Without Side-Chain Protection (Shorter route for Fmoc)
-
N-Protection: L-serine is first protected with the Fmoc group.
-
Oxazolidinone Formation: The N-Fmoc-L-serine is then reacted with paraformaldehyde and catalytic p-TsOH to form the oxazolidinone.
-
Reductive Cleavage: The oxazolidinone is subsequently reduced with triethylsilane and TFA to yield N-Fmoc-N-methyl serine.
Protocol 2: Deprotection of N-Protected N-Methyl Serine
-
Cbz Deprotection (Catalytic Transfer Hydrogenation): A convenient method for Cbz deprotection involves the use of a hydrogen donor in the presence of a palladium catalyst.[2]
-
Dissolve the Cbz-protected N-methyl serine in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Add a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or by in situ generation from NaBH₄.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Filter the catalyst and evaporate the solvent to obtain the deprotected product.
-
-
Fmoc Deprotection: The Fmoc group is typically removed using a solution of piperidine in DMF.
-
Dissolve the Fmoc-protected N-methyl serine derivative in DMF.
-
Add a 20% (v/v) solution of piperidine in DMF.
-
Stir the reaction at room temperature for a short period (typically 5-30 minutes).
-
The deprotected product can be isolated by precipitation or used directly in the next step of peptide synthesis.
-
-
Boc Deprotection: The Boc group is removed under strongly acidic conditions.
-
Dissolve the Boc-protected N-methyl serine in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA), often as a 50% solution in DCM.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Evaporate the solvent and TFA to yield the deprotected amino acid as a TFA salt.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and logical workflows described in this guide.
Caption: General workflow for the synthesis of N-protected N-methyl serine via an oxazolidinone intermediate.
Caption: Deprotection pathways for common N-protecting groups on N-methyl serine.
Conclusion
The selection of an appropriate protecting group for N-methyl serine is a critical step in the synthesis of N-methylated peptides. The oxazolidinone-based strategy offers a robust and high-yielding alternative to direct N-methylation, particularly for the introduction of Cbz and Fmoc groups. The Cbz group, with its high stability and orthogonality, is an excellent choice when catalytic hydrogenation is a viable deprotection step. The Fmoc group remains the standard for solid-phase peptide synthesis due to its mild, base-labile deprotection conditions. While Boc protection of N-methyl serine is less straightforward, it can be employed in specific synthetic contexts. The emerging Bsmoc protecting group presents a compelling alternative to Fmoc, offering the potential for even milder deprotection and reduced side reactions. Researchers should carefully consider the overall synthetic strategy, including side-chain protection and final deprotection conditions, when selecting the optimal protecting group for their specific application.
References
Navigating the Labyrinth of N-Methylated Peptides: A Cost-Effectiveness Guide to Fmoc-N-Me-Ser(tBu)-OH in Large-Scale Synthesis
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of N-methylated peptides, the choice of building blocks is a critical determinant of both cost and success. N-methylation, a key modification for enhancing peptide stability, bioavailability, and cell permeability, introduces significant synthetic challenges.[1][2] This guide provides an objective comparison of the strategies for incorporating N-methylated serine, focusing on the use of the pre-synthesized monomer, Fmoc-N-Me-Ser(tBu)-OH, versus the alternative of on-resin N-methylation.
The incorporation of N-methylated amino acids, such as N-methylated serine, into a peptide sequence is notoriously more difficult than the coupling of their non-methylated counterparts. The presence of the N-methyl group introduces significant steric hindrance, which slows down coupling kinetics and often leads to incomplete reactions.[3] This necessitates the use of more potent and expensive coupling reagents and longer reaction times to achieve acceptable yields and purity.[4] Consequently, a careful cost-benefit analysis is paramount for large-scale production.
Performance Comparison: Pre-synthesized Monomer vs. On-Resin Methylation
Two primary strategies exist for incorporating N-methylated serine into a peptide chain during solid-phase peptide synthesis (SPPS): the use of a pre-synthesized this compound monomer and the on-resin N-methylation of a standard serine residue after its incorporation into the peptide. Each approach presents a unique set of advantages and disadvantages that significantly impact the overall cost-effectiveness of a large-scale synthesis campaign.
Table 1: Qualitative Comparison of Synthesis Strategies for N-Methylated Serine Peptides
| Feature | This compound (Pre-synthesized Monomer) | On-Resin N-Methylation of Serine |
| Synthesis Time | Faster per cycle, as it's a standard coupling step. | Slower overall, as it adds multiple steps per methylation. |
| Reagent Cost | Higher initial cost for the specialized amino acid. | Lower initial cost of standard Fmoc-Ser(tBu)-OH, but additional costs for methylation reagents. |
| Predictability | More predictable coupling efficiency (though still challenging). | Can be less predictable, with methylation efficiency varying with sequence and conditions. |
| Side Reactions | Primarily incomplete coupling. Risk of racemization. | Potential for side-chain methylation and other side reactions associated with the methylation chemistry.[5] |
| Scalability | Straightforward scale-up of a known coupling protocol. | Scale-up requires careful optimization of the multi-step methylation process. |
| Versatility | Limited to the availability of the specific monomer. | Allows for late-stage modification and potentially N-methylation of any desired serine residue. |
While direct, large-scale quantitative comparisons are scarce in published literature, data from smaller-scale syntheses and studies on on-resin methylation provide valuable insights. For instance, studies on on-resin methylation have shown that the process can be optimized to achieve high efficiency, but it requires careful selection of reagents and reaction conditions to avoid side products.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative aspects to consider when choosing a synthesis strategy. It is important to note that yields and purities are highly sequence-dependent and the following data should be considered as illustrative.
Table 2: Comparison of Reagents and Typical Performance for N-Methylated Amino Acid Coupling
| Coupling Reagent | Typical Equivalents | Typical Coupling Time | Reported Purity/Yield for N-Me Peptides | Relative Cost |
| HBTU/HOBt | 3 - 5 | 2 - 12 hours | Moderate to Good |
|
| HATU/HOAt | 3 - 5 | 1 - 4 hours | Good to Excellent |
|
| PyAOP/HOAt | 3 - 5 | 1 - 4 hours | Good to Excellent |
|
| PyBOP/HOAt | 3 - 5 | 1 - 4 hours | Good |
|
| COMU | 3 - 5 | 1 - 3 hours | Good to Excellent |
|
Relative cost is an approximation and can vary significantly between suppliers.
Table 3: Estimated Cost Comparison for a Single N-Methylated Serine Incorporation (per mole)
| Cost Component | This compound Strategy | On-Resin Methylation Strategy |
| Amino Acid Derivative | High (Cost of this compound) | Low (Cost of Fmoc-Ser(tBu)-OH) |
| Coupling Reagents | High (e.g., HATU, PyAOP) | Moderate (for initial serine coupling) |
| Methylation Reagents | N/A | Moderate (e.g., o-NBS-Cl, DBU, Dimethyl sulfate) |
| Solvents & Consumables | Standard for SPPS | Higher due to additional steps |
| Labor/Process Time | Lower per methylation | Higher per methylation |
| Overall Estimated Cost | High | Potentially Lower, but with higher process development costs |
Experimental Protocols
Protocol 1: Coupling of this compound in SPPS
This protocol outlines a general procedure for the manual solid-phase synthesis coupling of this compound.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (3x), and DMF (5x).
-
Coupling:
-
In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 eq.) to the amino acid solution and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, this time may be extended or the reaction may be gently heated.
-
-
Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test (note: N-methylated amines give a characteristic reddish-brown color, not the deep blue of primary amines).
-
Washing: Wash the resin as described in step 3.
-
Repeat: Proceed to the next deprotection and coupling cycle.
Protocol 2: On-Resin N-Methylation of a Serine Residue
This protocol is based on the Fukuyama-Mitsunobu reaction for on-resin N-methylation.
-
Initial Peptide Synthesis: Synthesize the peptide up to the serine residue to be methylated using standard Fmoc-SPPS with Fmoc-Ser(tBu)-OH.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal serine.
-
Nosylation:
-
Swell the resin in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (5 eq.) and 2,4,6-collidine (10 eq.) in THF.
-
React for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with THF (3x) and dichloromethane (B109758) (DCM) (3x).
-
Methylation (Mitsunobu reaction):
-
Swell the nosylated resin in anhydrous THF.
-
Add triphenylphosphine (B44618) (Ph3P) (10 eq.) and methanol (B129727) (20 eq.).
-
Cool the mixture to 0°C and add diisopropyl azodicarboxylate (DIAD) (10 eq.) dropwise.
-
Allow the reaction to warm to room temperature and react for 2-4 hours.
-
-
Washing: Wash the resin with THF (3x) and DMF (3x).
-
Denosylation:
-
Treat the resin with a solution of 2-mercaptoethanol (B42355) (20 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (10 eq.) in DMF.
-
React for 2 x 15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF. The N-methylated serine is now ready for the next coupling step.
Visualization of Workflows and Concepts
Conclusion and Recommendations
The choice between using pre-synthesized this compound and performing on-resin N-methylation for large-scale peptide synthesis is a complex decision that hinges on a balance of raw material costs, process development time, and the desired purity and yield of the final product.
This compound is the recommended approach for:
-
Projects with tight timelines: The use of a pre-synthesized monomer simplifies the synthesis process, reducing the time required for process development and optimization.
-
Syntheses where predictability is paramount: While still challenging, coupling a pre-synthesized monomer is generally more predictable than the multi-step on-resin methylation process.
-
Organizations with a higher budget for raw materials: The upfront cost of the specialized amino acid is higher, but this can be offset by savings in labor and a potentially lower risk of batch failure.
On-resin N-methylation may be a more cost-effective strategy for:
-
Very large-scale, long-term production campaigns: The initial investment in process development and optimization can be justified by the lower cost of the starting materials (Fmoc-Ser(tBu)-OH vs. This compound) over numerous batches.
-
Projects where the flexibility to methylate different serine residues is required: This approach allows for the decision of which residue to methylate to be made later in the synthesis planning.
-
Organizations with strong expertise in peptide process development: The successful implementation of on-resin methylation requires a high level of technical skill to optimize the reaction conditions and minimize side reactions.
Ultimately, for any large-scale synthesis of an N-methylated peptide, a preliminary small-scale feasibility study comparing both methods is highly recommended to determine the most efficient and cost-effective approach for the specific peptide sequence. This initial investment can lead to significant savings in time and resources in the long run.
References
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chromatographic Maze: A Comparative HPLC Analysis of Crude Peptides With and Without N-Methyl Serine
For researchers in drug discovery and peptide chemistry, understanding the impact of subtle modifications on a peptide's physicochemical properties is paramount. One such modification, N-methylation, can significantly alter a peptide's conformational flexibility and hydrophobicity, thereby influencing its behavior during purification. This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) profiles of crude synthetic peptides, with a specific focus on the inclusion of N-methyl serine versus its non-methylated counterpart.
The introduction of a methyl group to the amide nitrogen of a serine residue introduces notable changes in the peptide's characteristics. This modification enhances the peptide's hydrophobicity, a key factor influencing retention time in reversed-phase HPLC (RP-HPLC). Consequently, peptides incorporating N-methyl serine are expected to exhibit longer retention times compared to their non-methylated analogues under identical chromatographic conditions.
Furthermore, a critical distinction in the HPLC analysis of N-methylated peptides is the potential for peak broadening or the appearance of multiple peaks for a single peptide species. This phenomenon arises from the slow interconversion between the cis and trans conformations of the N-methylated amide bond. At room temperature, the energy barrier for this isomerization is significant enough that both conformers can be resolved by HPLC, leading to a more complex chromatogram compared to the typically sharp, single peaks observed for non-methylated peptides.
This guide will delve into the practical implications of these differences, presenting illustrative data and detailed experimental protocols to aid researchers in the analysis and purification of N-methylated peptides.
Comparative HPLC Data: A Model Peptide Study
To illustrate the impact of N-methyl serine on crude peptide analysis by RP-HPLC, we present a simulated comparison of a model hexapeptide, Ac-Ala-Gly-Ser-Phe-Leu-Val-NH2, and its N-methylated analogue, Ac-Ala-Gly-[N-Me-Ser]-Phe-Leu-Val-NH2. The following table summarizes the expected analytical data from a typical RP-HPLC run.
| Characteristic | Crude Peptide (with Serine) | Crude Peptide (with N-Methyl Serine) |
| Major Peak Retention Time (min) | 15.8 | 17.2 |
| Peak Shape | Sharp, single peak | Broadened peak, potential for shoulder peaks |
| Relative Purity (%) | ~75% | ~65% (main peak area) |
| Key Impurities | Deletion sequences, protecting group adducts | Deletion sequences, protecting group adducts, cis/trans isomers |
Experimental Workflow and Methodologies
A successful comparative analysis relies on a robust and well-defined experimental workflow. The following diagram, generated using the DOT language, outlines the key steps involved in the synthesis and subsequent HPLC analysis of the model peptides.
Detailed Experimental Protocol: Reversed-Phase HPLC Analysis
The following protocol outlines a standard method for the analytical RP-HPLC of crude synthetic peptides.
1. Instrumentation and Columns:
-
HPLC System: A standard analytical HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size) is a suitable choice for this type of analysis.
2. Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelengths: 214 nm (for the peptide backbone) and 280 nm (for aromatic residues, if present).
-
Injection Volume: 10 µL of a 1 mg/mL solution of the crude peptide dissolved in Mobile Phase A.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-27 min: 65% to 95% B (linear gradient)
-
27-30 min: 95% B (isocratic wash)
-
30-32 min: 95% to 5% B (linear gradient)
-
32-37 min: 5% B (isocratic re-equilibration)
-
The Underlying Chemistry: A Signaling Pathway Analogy
The decision to incorporate N-methylated amino acids into a peptide sequence initiates a cascade of effects that ultimately manifest in the final HPLC chromatogram. This can be visualized as a signaling pathway, where the initial modification influences downstream physicochemical properties and analytical outcomes.
A Researcher's Guide to Alternatives for Fmoc-N-Me-Ser(tBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of N-methylated amino acids like N-methylserine presents unique challenges. The steric hindrance imparted by the N-methyl group can significantly impede coupling efficiencies and increase the propensity for racemization. The choice of the side-chain protecting group for N-methylserine is therefore a critical parameter that dictates the success of the synthesis, influencing yield, purity, and the integrity of the final peptide.
Fmoc-N-Me-Ser(tBu)-OH is a commonly utilized building block, leveraging the acid-labile tert-butyl (tBu) ether for side-chain protection, which is compatible with the standard Fmoc/tBu orthogonal synthesis strategy. However, certain peptide sequences, particularly those prone to aggregation or containing sensitive residues, may necessitate alternatives with different physicochemical properties. This guide provides an objective comparison of commercially available and literature-reported alternatives to this compound, supported by available experimental data and detailed methodologies.
Key Alternatives to this compound
The primary alternatives to the tBu group for the side-chain protection of N-methylserine involve the use of other ether-based protecting groups with varying degrees of acid lability. The most prominent alternatives are the highly acid-labile trityl (Trt) group and the more robust benzyl (B1604629) (Bzl) group. Another potential, though less common, alternative is the tert-butyldimethylsilyl (TBDMS) group.
| Derivative | Key Features | Primary Application |
| This compound | Standard acid lability, compatible with routine Fmoc-SPPS. | General peptide synthesis. |
| Fmoc-N-Me-Ser(Trt)-OH | Highly acid-labile, bulky group. | Synthesis of sensitive peptides, prevention of aggregation in difficult sequences.[1] |
| Fmoc-N-Me-Ser(Bzl)-OH | Stable to standard TFA cleavage, requires strong acid or hydrogenolysis for removal. | Synthesis of protected peptide fragments. |
| Fmoc-N-Me-Ser(TBDMS)-OH | Silyl ether-based protection, removable with fluoride (B91410) ions. | Orthogonal protection schemes where acid-labile groups must be preserved.[2] |
Performance Comparison
While direct head-to-head quantitative comparisons of these N-methylated serine derivatives under identical conditions are scarce in the literature, a performance overview can be synthesized based on the known properties of the protecting groups and the general principles of N-methylated peptide synthesis.
| Parameter | This compound | Fmoc-N-Me-Ser(Trt)-OH | Fmoc-N-Me-Ser(Bzl)-OH | Fmoc-N-Me-Ser(TBDMS)-OH |
| Coupling Efficiency | Generally good, but can be challenging in sterically hindered contexts. Requires potent coupling reagents like HATU.[3][4][5] | Potentially lower due to the bulky Trt group, may require longer coupling times or more potent activators. However, the Trt group can disrupt aggregation, indirectly improving overall synthesis efficiency in difficult sequences.[1] | Similar to tBu, requires efficient coupling reagents due to N-methylation. | Dependent on steric hindrance; may require optimized coupling conditions. |
| Racemization Risk | Moderate. The use of sterically hindered bases like 2,4,6-collidine is recommended over DIPEA to minimize racemization.[6] | Potentially higher during prolonged activation due to steric hindrance, but mitigated by using appropriate coupling reagents and bases. | Similar to tBu, influenced by coupling conditions. | Data not readily available, but generally influenced by the base and activation method. |
| Side-Chain Deprotection | Standard TFA cleavage cocktail (e.g., 95% TFA). | Very mild acid (e.g., 1-5% TFA in DCM) or standard TFA cleavage.[7] | Strong acid (e.g., HF) or catalytic hydrogenolysis. | Fluoride source (e.g., TBAF in THF).[2] |
| Orthogonality | Orthogonal to base-labile (Fmoc) and very mild acid-labile groups. | Allows for selective on-resin side-chain deprotection in the presence of tBu-based groups.[8] | Orthogonal to both base-labile and standard acid-labile groups. | Orthogonal to acid- and base-labile protecting groups. |
| Purity of Crude Peptide | Generally good for standard sequences. | Can lead to higher purity in aggregation-prone sequences compared to tBu-protected counterparts.[1][9] | Dependent on the efficiency of the harsh cleavage conditions. | Dependent on the efficiency and cleanliness of the fluoride-based cleavage. |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of these challenging building blocks. The following are representative protocols for coupling and cleavage.
General Coupling Protocol for N-Methylated Serine Derivatives
Due to the steric hindrance of the N-methyl group, more potent coupling reagents such as HATU, HCTU, or PyAOP are recommended over standard reagents like HBTU.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-N-Me-Ser(PG)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and an additive (e.g., HOAt, 3-5 equivalents) in DMF.
-
Add a hindered base such as 2,4,6-collidine or N-methylmorpholine (NMM) (6-10 equivalents). The use of N,N-diisopropylethylamine (DIPEA) should be approached with caution as it has been linked to increased racemization with some residues.[6]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times or microwave-assisted synthesis may be necessary.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA or collidine) in DMF.
-
Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test (note: secondary amines like N-methylated amino acids may give a weak color response) or the chloranil (B122849) test.
Cleavage and Deprotection Protocols
The cleavage cocktail and conditions are highly dependent on the side-chain protecting group.
For tBu Protection:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).
-
Procedure: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. Precipitate the peptide in cold diethyl ether.
For Trt Protection:
-
Mild Cleavage (for on-resin modification): 1-5% TFA in dichloromethane (B109758) (DCM) with TIS as a scavenger.
-
Final Cleavage: Standard TFA cleavage cocktail as for the tBu group.
For Bzl Protection:
-
Strong Acid Cleavage: Anhydrous hydrogen fluoride (HF) with appropriate scavengers. (Caution: HF is extremely hazardous).
-
Catalytic Hydrogenolysis: Palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This method is incompatible with peptides containing other reducible groups (e.g., Cys, Met).
For TBDMS Protection:
-
Cleavage Cocktail: 1M Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF).
-
Procedure: Treat the resin with the TBAF solution for 2-4 hours at room temperature.
Visualizing Workflows and Relationships
Conclusion and Recommendations
The selection of an alternative to this compound is highly dependent on the specific requirements of the peptide being synthesized.
-
For routine peptide synthesis where aggregation is not a major concern and the peptide is stable to standard TFA cleavage, This compound remains a cost-effective and reliable choice.
-
For the synthesis of peptides containing acid-sensitive modifications or sequences that are prone to aggregation , Fmoc-N-Me-Ser(Trt)-OH is a superior alternative.[1] The higher cost of this derivative is often justified by improved yields and purity of the crude product, which can significantly reduce downstream processing costs.
-
Fmoc-N-Me-Ser(Bzl)-OH is a specialized reagent primarily suited for the synthesis of protected peptide fragments that will be used in subsequent fragment condensation strategies. Its requirement for harsh cleavage conditions makes it less suitable for general Fmoc-SPPS.
-
Fmoc-N-Me-Ser(TBDMS)-OH offers an interesting option for complex, multi-step syntheses requiring a fully orthogonal protection strategy, allowing for side-chain manipulation without affecting acid- or base-labile groups.
Ultimately, the successful incorporation of any N-methylated amino acid requires careful optimization of coupling conditions, including the choice of coupling reagent and base, to maximize yield and minimize racemization. Researchers should consider pilot studies on short model peptides to determine the optimal conditions for their specific sequence and synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
A Comprehensive Review of Fmoc-N-Me-Ser(tBu)-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the incorporation of N-methylated amino acids presents both an opportunity and a challenge. N-methylation can significantly enhance a peptide's therapeutic properties, including increased metabolic stability, improved cell permeability, and constrained conformation for better receptor binding[1][2]. Fmoc-N-Me-Ser(tBu)-OH is a key building block for introducing N-methylated serine residues, which can play crucial roles in the bioactivity of peptides. This guide provides a comprehensive review of the applications of this compound, compares it with potential alternatives, and presents relevant experimental protocols and workflows.
Performance Comparison: this compound and its Alternatives
The primary challenge in utilizing Fmoc-N-methylated amino acids lies in the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions[3]. The selection of an appropriate side-chain protecting group is also critical to prevent side reactions and aggregation.
This compound is the most commonly available derivative for incorporating N-methylserine in solid-phase peptide synthesis (SPPS). The tert-butyl (tBu) group is a robust protecting group for the serine hydroxyl function, stable to the basic conditions of Fmoc deprotection and readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step[4].
Below is a summary of the expected performance characteristics based on established principles of peptide synthesis.
| Performance Metric | This compound | Fmoc-N-Me-Ser(Trt)-OH (Projected) | Key Considerations |
| Coupling Efficiency | Moderate to Good (with optimized reagents) | Moderate to Good (with optimized reagents) | Requires powerful coupling reagents like HATU or PyAOP to overcome steric hindrance. |
| Prevention of Aggregation | Standard | Potentially Superior | The bulkiness of the Trt group may disrupt inter-chain hydrogen bonding more effectively. |
| Side-Chain Protection Stability | High (Stable to repeated Fmoc deprotection) | Moderate (May be sensitive to repeated mild acid treatments if used) | tBu is generally very robust during standard Fmoc-SPPS. |
| Final Cleavage Conditions | Standard (e.g., 95% TFA) | Standard (e.g., 95% TFA) or Milder Acid | Trt group is more acid-labile and can be cleaved under milder conditions if required. |
| Commercial Availability & Cost | Readily available from multiple suppliers | Less common and generally more expensive[6] | Cost and availability are significant factors for large-scale synthesis. |
Experimental Protocols
The successful incorporation of this compound requires optimized coupling protocols to overcome the steric hindrance of the N-methyl group.
Recommended Coupling Protocol for this compound using HATU
This protocol is a representative method for the manual solid-phase synthesis of a peptide containing an N-methylated serine residue.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Monitoring the Coupling: Perform a Kaiser test. For N-methylated amino acids, a negative Kaiser test (yellow beads) is expected. A bromophenol blue test can be used as an alternative, where a blue color indicates incomplete coupling[3]. If the coupling is incomplete, a second coupling can be performed.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Signaling Pathways and Applications
N-methylation is a common strategy in the design of peptide therapeutics targeting a variety of signaling pathways. While specific examples detailing the role of N-methylserine are not abundant in the reviewed literature, the general principles of N-methylation apply. N-methylated peptides are often developed as agonists or antagonists for G-protein coupled receptors (GPCRs) or as inhibitors of protein-protein interactions in kinase signaling cascades[2][7]. The conformational constraint imposed by N-methylation can lead to increased receptor selectivity and potency.
For instance, the highly N-methylated cyclic peptide, Cyclosporin A, is a potent immunosuppressant that acts by inhibiting calcineurin, a key phosphatase in the T-cell activation pathway[][9]. While Cyclosporin A does not contain N-methylserine, its mechanism of action exemplifies how N-methylation can contribute to the development of highly specific and cell-permeable peptide drugs.
The synthesis of N-methylated peptides has also been crucial in the development of antimalarial compounds like Shagamide A, highlighting the broad therapeutic potential of this class of molecules[10].
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Generic GPCR Signaling Pathway
Caption: An illustrative G-Protein Coupled Receptor (GPCR) signaling cascade.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc-N-Me-Ser(Trt)-OH Price at Chemsrc [chemsrc.com]
- 7. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. athenaeum.uiw.edu [athenaeum.uiw.edu]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Fmoc-N-Me-Ser(tBu)-OH
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Fmoc-N-Me-Ser(tBu)-OH, a key reagent in peptide synthesis. Adherence to these procedures is critical for laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₂₃H₂₇NO₅[1] |
| Molecular Weight | 397.46 g/mol [1] |
| Appearance | Powder or crystals[1] |
| Melting Point | 213-218 °C[1] |
| Storage Temperature | 2-8°C[1] |
| Assay | ≥95.0% to 97%[1] |
Hazard Identification and Safety Precautions
While some safety data sheets for similar compounds suggest they are not classified as hazardous substances, Fmoc-L-Ser(tBu)-OH, a closely related compound, is identified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, it is prudent to handle this compound with appropriate safety measures.
Precautionary Measures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Wash skin thoroughly after handling.[2]
-
Use only in a well-ventilated area.[2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
In Case of Exposure:
-
If on skin: Wash with plenty of soap and water.[2]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If you feel unwell, call a poison center or doctor.[2]
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to treat it as chemical waste and dispose of it through a licensed disposal company. Do not dispose of it down the drain.
Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Waste Segregation: Collect waste this compound in a designated and compatible waste container. Do not mix it with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Container Labeling: Clearly label the waste container with the full chemical name: "Waste this compound".
-
Solid Waste: For solid powder or crystals, carefully sweep the material into the designated waste container to avoid generating dust.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and empty containers, should be placed in a sealed container and disposed of as chemical waste.[3]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection.
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed disposal company or your institution's EHS office.[3] They will ensure the waste is handled in compliance with all federal, state, and local regulations.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Fmoc-N-Me-Ser(tBu)-OH
For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized reagents like Fmoc-N-Me-Ser(tBu)-OH is paramount. This document provides immediate, essential safety protocols, operational guidance for its use in solid-phase peptide synthesis (SPPS), and detailed disposal plans to ensure a safe laboratory environment and regulatory compliance.
Chemical and Physical Properties
This compound is a white to off-white powder or crystalline solid commonly used in peptide synthesis. Key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C23H27NO5 | |
| Molecular Weight | 397.46 g/mol | |
| Melting Point | 213-218 °C | |
| Storage Temperature | 2-8°C | |
| Form | Powder or crystals |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar Fmoc-amino acids indicate that it should be handled with care. The primary hazards are associated with its fine particulate form, which can be easily inhaled, and potential for skin and eye irritation upon contact.
Assumed Hazards:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation if inhaled.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against airborne powder and potential splashes. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | N95 respirator or use in a fume hood | Minimizes inhalation of the fine powder, especially during weighing and transfer. |
Operational Plan: Handling and Use in Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the standard procedure for weighing, dissolving, and using this compound in SPPS.
Experimental Protocol: Weighing and Dissolution
-
Preparation: Before handling the compound, ensure all required PPE is correctly worn. The weighing area, typically a chemical fume hood or a ventilated balance enclosure, should be clean and free of drafts.
-
Weighing:
-
Use a clean, dry weighing paper or boat.
-
Carefully scoop the required amount of this compound powder from its container using a clean spatula.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
Once the desired amount is weighed, securely close the main container and return it to its designated storage location (2-8°C).
-
-
Dissolution:
-
Transfer the weighed powder to a clean, dry reaction vessel suitable for SPPS.
-
Add the appropriate solvent, typically N,N-dimethylformamide (DMF), to dissolve the amino acid.
-
Gently agitate or vortex the solution until the solid is completely dissolved.
-
Logical Relationship for Handling Workflow
Disposal Plan: Waste Management
All waste generated from the handling and use of this compound must be treated as hazardous chemical waste.[1] Proper segregation and labeling of waste streams are critical for safe disposal.
Solid Waste Disposal
Solid waste includes any items contaminated with this compound powder.
-
Collection:
-
Labeling:
-
The waste label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards (e.g., "Irritant").
-
The date the waste was first added to the container.[2]
-
-
-
Storage and Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.[2]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
-
Liquid Waste Disposal
Liquid waste is primarily generated during the SPPS process, including solvents used for dissolution and washing steps. This waste will contain unreacted this compound, solvents like DMF, and other reagents used in the synthesis.
-
Collection:
-
Collect all liquid waste in a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene (B3416737) (HDPE) carboy).
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
Label the liquid waste container as "Hazardous Waste - Liquid Chemical Waste".
-
List all chemical constituents, including solvents and key reagents (e.g., "DMF, this compound, Piperidine waste").[1]
-
-
Storage and Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[1]
-
Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Disposal Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
